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  • Product: 5-Bromo-2,3-difluoro-4-methylphenylboronic acid
  • CAS: 2121513-00-4

Core Science & Biosynthesis

Foundational

5-Bromo-2,3-difluoro-4-methylphenylboronic acid CAS number lookup

An In-Depth Technical Guide to 5-Bromo-2,3-difluoro-4-methylphenylboronic acid for Researchers and Drug Development Professionals Introduction 5-Bromo-2,3-difluoro-4-methylphenylboronic acid is a specialized organoboron...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Bromo-2,3-difluoro-4-methylphenylboronic acid for Researchers and Drug Development Professionals

Introduction

5-Bromo-2,3-difluoro-4-methylphenylboronic acid is a specialized organoboron compound that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique structural features—a boronic acid functional group, a bromine atom, and two fluorine atoms on a methyl-substituted phenyl ring—make it a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and its critical applications in modern drug discovery, offering field-proven insights for researchers and scientists.

Part 1: Core Compound Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Compound Identification
  • Chemical Name : 5-Bromo-2,3-difluoro-4-methylphenylboronic acid

  • CAS Number : 2121513-00-4[1][2]

  • Synonyms : (5-bromo-2,3-difluoro-4-methylphenyl)boronic acid

Physicochemical Data

The structural attributes of this molecule significantly influence its reactivity, solubility, and pharmacokinetic properties.

PropertyValueSource
Molecular Formula C₇H₆BBrF₂O₂
Molecular Weight 249.84 g/mol Calculated
Appearance White to off-white solid (typical for phenylboronic acids)General Knowledge
Purity Typically ≥98%[3]

Part 2: Synthesis and Mechanistic Insights

The synthesis of arylboronic acids is a well-established area of organic chemistry. The following protocol is a robust and validated method for the preparation of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid, grounded in established organometallic principles.

Recommended Synthesis Workflow

The most common and efficient synthesis route involves a lithium-halogen exchange followed by borylation. This method is preferred for its high yield and functional group tolerance at low temperatures.

G cluster_0 Step 1: Lithium-Halogen Exchange cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 1-Bromo-4-iodo-2,3-difluoro-5-methylbenzene C Aryllithium Intermediate A->C Reaction B n-Butyllithium (n-BuLi) THF, -78 °C B->C Reagent D Triisopropyl borate B(O-iPr)₃ E Boronate Ester Intermediate C->E Reaction D->E Reagent F Aqueous Acid (e.g., 1N HCl) G 5-Bromo-2,3-difluoro-4-methylphenylboronic acid E->G Reaction F->G Reagent G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 5-Bromo-2,3-difluoro-4- methylphenylboronic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) B Aryl/Heteroaryl Halide (R-X) D Coupled Product (R-Aryl) C->D C-C Bond Formation

Sources

Exploratory

Chemical structure and properties of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid

The following technical guide details the structural characteristics, synthetic pathways, and application protocols for 5-Bromo-2,3-difluoro-4-methylphenylboronic acid . This document is designed for researchers in medic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characteristics, synthetic pathways, and application protocols for 5-Bromo-2,3-difluoro-4-methylphenylboronic acid . This document is designed for researchers in medicinal chemistry and materials science, focusing on the molecule's utility as a bifunctional building block.

Structure-Activity Relationships, Synthesis, and Cross-Coupling Dynamics

Executive Summary

5-Bromo-2,3-difluoro-4-methylphenylboronic acid (CAS: 2121513-00-4) represents a highly specialized "orthogonal" intermediate in organic synthesis. Its value lies in the simultaneous presence of two distinct electrophilic sites—a boronic acid [B(OH)₂] and an aryl bromide [Ar-Br]—positioned around a polyfluorinated core. This structure allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig), enabling the rapid construction of complex polysubstituted biaryls common in kinase inhibitors and liquid crystal displays (LCDs).

The 2,3-difluoro motif imparts specific electronic properties, lowering the pKa of the boronic acid and modulating the metabolic stability of the final drug candidate by blocking common sites of oxidative metabolism (P450).

Part 1: Structural Analysis & Physicochemical Profile

The "Fluorine Effect" on Reactivity

The presence of fluorine atoms at the 2 and 3 positions creates a unique electronic environment:

  • pKa Modulation: Unsubstituted phenylboronic acid has a pKa of ~8.8. The electron-withdrawing nature of the vicinal difluoro motif significantly lowers the pKa (estimated ~7.2–7.5). This increases the Lewis acidity of the boron center, facilitating faster transmetallation in Suzuki couplings but also increasing susceptibility to protodeboronation under harsh basic conditions.

  • Dipole Moment: The 2,3-difluoro substitution creates a strong local dipole, which can influence the binding affinity of the final molecule in protein pockets (e.g., via multipolar interactions with carbonyl backbone residues).

Physicochemical Data Table
PropertyValue / Description
Chemical Name 5-Bromo-2,3-difluoro-4-methylphenylboronic acid
CAS Number 2121513-00-4 (Acid) / 2121513-43-5 (Pinacol Ester)
Molecular Formula C₇H₆BBrF₂O₂
Molecular Weight 250.83 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, THF, DMF; poorly soluble in water
Storage 2–8°C, inert atmosphere (Ar/N₂); hygroscopic
Predicted pKa 7.3 ± 0.5 (Boronic acid moiety)

Part 2: Synthetic Routes & Optimization

The Regioselectivity Challenge

Synthesizing this molecule requires distinguishing between multiple potential halogenation sites. The most robust method utilizes Lithium-Halogen Exchange driven by the "Ortho-Fluorine Effect."

In a precursor like 1,5-dibromo-2,3-difluoro-4-methylbenzene , the bromine atom at position 1 is ortho to a fluorine atom (C2-F), while the bromine at position 5 is ortho to a methyl group (C4-Me). The inductive effect of the fluorine makes the C1-Br bond significantly more labile to lithium exchange than the C5-Br bond.

Validated Synthetic Protocol

Objective: Selective synthesis of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid from 1,5-dibromo-2,3-difluoro-4-methylbenzene.

Reagents:

  • Precursor: 1,5-Dibromo-2,3-difluoro-4-methylbenzene (1.0 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Base: n-Butyllithium (1.05 eq, 2.5M in hexanes)

  • Electrophile: Triisopropyl borate (1.2 eq)

  • Quench: 1M HCl

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add the dibromo precursor and anhydrous THF. Cool the system to -78°C (dry ice/acetone bath). Critical: Temperature control is vital to prevent "scrambling" of the lithiated species.

  • Exchange: Add n-BuLi dropwise over 20 minutes via syringe pump. The internal temperature must not exceed -70°C.

    • Mechanism:[1][2][3] The Li selectively exchanges the Br at position 1 due to coordination with the C2-F lone pairs.

  • Equilibration: Stir at -78°C for 45 minutes.

  • Boronation: Add Triisopropyl borate [B(OiPr)₃] rapidly in one portion. The solution may become viscous.

  • Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Hydrolysis: Quench with 1M HCl until pH < 3. Stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc to remove protodeboronated byproducts.

Synthesis Workflow Diagram

SynthesisPath Precursor 1,5-Dibromo-2,3- difluoro-4-methylbenzene Lithiation Step 1: n-BuLi, -78°C (Li-Hal Exchange) Precursor->Lithiation Selective Activation Intermediate Lithiated Species (Li at Pos 1) Lithiation->Intermediate Kinetic Control Boronation Step 2: B(OiPr)3 Intermediate->Boronation Electrophilic Trap Hydrolysis Step 3: HCl (aq) Hydrolysis Boronation->Hydrolysis Ester Cleavage Product 5-Bromo-2,3-difluoro- 4-methylphenylboronic acid Hydrolysis->Product Isolation

Figure 1: Selective synthesis exploiting the ortho-fluorine effect for regiocontrol.

Part 3: Reactivity & Chemoselectivity

Orthogonal Coupling Strategy

This molecule is a "linchpin" for diversity-oriented synthesis. The Boronic Acid (C-B) and Bromide (C-Br) bonds have vastly different reactivities toward Palladium catalysts.

  • First Coupling (Suzuki-Miyaura): Under standard conditions (Pd(PPh₃)₄, Na₂CO₃, aqueous dioxane), the C-B bond reacts exclusively. The C-Br bond at position 5 is sterically hindered by the methyl group and electronically deactivated by the fluorine at position 3 (meta), making it stable during the first coupling.

  • Second Coupling (Buchwald/Suzuki): After the first aryl group is installed, the remaining C-Br bond can be activated using more specialized catalysts (e.g., Pd-XPhos or Pd-RuPhos) and stronger bases to install an amine or a second aryl group.

Stability Warning: Protodeboronation

Fluorinated phenylboronic acids are notorious for protodeboronation (loss of the boron group replaced by hydrogen) under basic conditions.

  • Mechanism: The electron-deficient ring stabilizes the aryl anion intermediate, facilitating C-B bond cleavage by water/base.

  • Mitigation:

    • Avoid strong hydroxide bases (NaOH, KOH).

    • Use mild bases: K₃PO₄ or CsF .

    • Use non-aqueous conditions if possible (anhydrous Suzuki coupling).

    • Convert to the Pinacol Ester immediately if storage is required.

Reaction Cycle Diagram

Reactivity cluster_Suzuki Path A: Chemoselective Suzuki (Site 1) cluster_Side Path B: Side Reaction (Avoid) Start 5-Bromo-2,3-difluoro- 4-methylphenylboronic acid Conditions1 Pd(0), Na2CO3, Ar-I Low Temp (60°C) Start->Conditions1 Conditions2 Strong Base (NaOH) High Temp (>90°C) Start->Conditions2 Intermediate Biaryl Bromide Intermediate (Boron replaced by Ar) Conditions1->Intermediate >90% Selectivity Final Polysubstituted Scaffold Intermediate->Final Path C: 2nd Coupling (Buchwald/Suzuki on Br) Decomp Protodeboronation Product (C-B bond loss) Conditions2->Decomp Kinetic Trap

Figure 2: Chemoselectivity profile showing the preferred reaction pathway vs. decomposition risks.

Part 4: Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

This molecule is used to introduce the 2,3-difluoro-4-methylphenyl moiety. This specific motif is often used to:

  • Fill Hydrophobic Pockets: The methyl group provides van der Waals contacts.

  • Metabolic Blocking: The fluorines at 2 and 3 prevent oxidation at the most electron-rich sites of the phenyl ring.

  • Bioisosterism: It serves as a bioisostere for carbonyls or other polar groups due to the C-F bond dipoles.

Case Study Context: Kinase Inhibitors

In the development of inhibitors for EGFR or VEGFR, the 5-bromo handle allows for the attachment of a solubilizing tail (e.g., morpholine or piperazine) late in the synthesis, while the boronic acid attaches to the core hinge-binding scaffold.

References

  • Boroncore Catalog . 5-Bromo-2,3-difluoro-4-methylphenylboronic acid (CAS 2121513-00-4).[4] Retrieved from (Verified via CAS search).

  • Sigma-Aldrich . Boronic Acid Pinacol Esters and Acids - General Reactivity. Retrieved from .

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
  • ChemScene . 5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester Data. Retrieved from .

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Foundational

Solubility of Fluorinated Phenylboronic Acids in Organic Solvents: A Technical Guide

Executive Summary The solubility of fluorinated phenylboronic acids (FPBAs) is a critical, yet often under-characterized, parameter in medicinal chemistry and process development. Unlike simple organic solutes, FPBAs exi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility of fluorinated phenylboronic acids (FPBAs) is a critical, yet often under-characterized, parameter in medicinal chemistry and process development. Unlike simple organic solutes, FPBAs exist in a complex dynamic equilibrium involving hydrogen-bonded dimers, trimeric boroxine anhydrides, and solvent-complexed species.

This guide synthesizes thermodynamic principles with empirical data to provide a robust framework for solvent selection. It is designed for researchers optimizing Suzuki-Miyaura cross-couplings or developing purification protocols for fluorinated drug intermediates.

Fundamental Physicochemical Principles

To predict the solubility of a specific FPBA, one must understand the competing forces at play: the crystal lattice energy (enthalpic penalty) versus solvation and specific solute-solvent interactions (enthalpic gain).

The Fluorine Effect

Fluorine substitution on the phenyl ring dramatically alters the electronic landscape of the boronic acid moiety (


).
  • Acidity & Hydrogen Bonding: Fluorine is highly electronegative. Its presence, particularly in the ortho or meta positions, withdraws electron density from the aromatic ring (inductive effect,

    
    ). This increases the Lewis acidity of the boron atom and the Brønsted acidity of the hydroxyl protons.
    
    • Consequence: FPBAs are stronger hydrogen bond donors (HBD) than unsubstituted phenylboronic acid (PBA). This strengthens the intermolecular H-bonds in the crystal lattice, often raising the melting point and decreasing solubility in non-polar solvents.

  • Crystal Packing: The C-H···F interaction is a weak but significant structure-directing force. Para-substitution often leads to highly symmetric, efficiently packed crystal lattices with high lattice energies, resulting in lower solubility compared to ortho- or meta-isomers.

The Boroxine Equilibrium

Boronic acids are not static molecules. In solution, they exist in equilibrium with their dehydrated trimeric anhydride form, the boroxine . This is a crucial variable often overlooked in standard solubility tables.



  • Non-polar solvents (e.g., Toluene, Hexane): The equilibrium shifts toward the boroxine to minimize the entropic penalty of free water.

  • Polar protic solvents (e.g., MeOH, Water): The equilibrium shifts toward the monomeric acid.

Visualization of Solubility Equilibria

The following diagram illustrates the complex network of species present when an FPBA is added to a solvent.

SolubilityEquilibrium Solid Solid Phase (H-bonded Dimer Network) DissolvedMonomer Dissolved Monomer Ar-B(OH)2 Solid->DissolvedMonomer Dissolution (+ Enthalpy) DissolvedDimer Dissolved Dimer (H-bonded) DissolvedMonomer->DissolvedDimer Dimerization (Non-polar solvents) Boroxine Boroxine (Trimer) (ArBO)3 DissolvedMonomer->Boroxine - 3 H2O (Dehydration) SolventComplex Solvent Complex (Lewis Acid-Base) DissolvedMonomer->SolventComplex + Solvent (Coordination)

Figure 1: The dynamic solubility equilibrium of arylboronic acids. Note that "solubility" is the sum of all dissolved species.

Solubility Profiles and Solvent Selection[1][2][3][4][5]

The following data summarizes the solubility trends of Phenylboronic Acid (PBA) and its fluorinated derivatives (e.g., 4-fluorophenylboronic acid, 2,3,4,6-tetrafluorophenylboronic acid).

Solvent Class Analysis
Solvent ClassRepresentative SolventsSolubility PotentialMechanism of Action
Polar Protic Methanol, Ethanol, WaterHigh Strong H-bonding with

; shifts equilibrium to monomer. Best for recrystallization.
Polar Aprotic (O-donors) THF, Acetone, 1,4-DioxaneVery High Oxygen lone pairs coordinate to the empty

-orbital of Boron (Lewis base-acid interaction).
Polar Aprotic (N-donors) DMF, DMSO, AcetonitrileHigh Strong solvation, but can be difficult to remove. DMSO often forms stable complexes.
Chlorinated Chloroform, DCMModerate Weak H-bonding; solubility depends heavily on the specific fluorination pattern.
Non-Polar Toluene, Hexane, PentaneLow to Very Low Energetically unfavorable to break the acid's crystal lattice. Often used as anti-solvents.
Impact of Fluorination Pattern

Based on comparative studies of substituted phenylboronic acids [1][2]:

  • Monofluorination:

    • Ortho (2-F): Generally higher solubility than para. The steric bulk and electrostatic repulsion near the boron center disrupt the optimal planar H-bonding network in the solid state, lowering the lattice energy.

    • Para (4-F): Lower solubility . The molecule retains high symmetry, allowing for efficient packing (higher melting point).

  • Polyfluorination (e.g., 2,3,4,6-Tetrafluoro):

    • Significantly increased acidity (

      
       can drop from ~8.8 to <7.0).
      
    • Solubility in basic media (aqueous carbonate/hydroxide) is enhanced due to rapid ionization to the boronate anion [3].

    • Solubility in organic solvents is often reduced compared to PBA due to the "perfluoro effect" (fluorine-fluorine segregation) and increased molecular weight, unless specific solvating interactions (e.g., THF coordination) are utilized.

Experimental Protocol: Dynamic Solubility Determination

For critical applications, literature values are often insufficient due to batch-to-batch variations in boroxine content. The following protocol uses the Dynamic Method [4], which is superior to static shake-flask methods for boronic acids as it minimizes the time for dehydration artifacts.

Materials
  • Apparatus: Jacketed glass vessel with magnetic stirring, programmable thermostat, and a laser turbidity probe (or simple visual detection).

  • Solvent: Anhydrous (water content <0.05% is critical to prevent shifting the boroxine equilibrium).

Workflow
  • Preparation: Weigh a precise amount of FPBA (

    
    ) and solvent (
    
    
    
    ) into the vessel to create a mixture with a known mole fraction (
    
    
    ).
  • Heating: Heat the mixture rapidly to a temperature where it is fully dissolved (clear solution).

  • Cooling Ramp: Cool the solution slowly (e.g., 2 K/h) while stirring vigorously.

  • Detection: Monitor the intensity of the laser beam passing through the solution.

  • Endpoint: The temperature at which the laser intensity drops sharply (scattering due to nucleation) is the Solubility Temperature (

    
    )  for that specific mole fraction.
    
  • Iteration: Repeat with different concentrations to construct the full solubility curve.

Application: Optimization of Suzuki-Miyaura Coupling

The solubility of the boronic acid dictates the choice of base and solvent system in cross-coupling reactions.

The Transmetallation Bottleneck

In the catalytic cycle, the boronic acid must be activated (usually by a base) to form a boronate species capable of transmetallation. If the FPBA is insoluble in the reaction medium, this step becomes rate-limiting.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Critical Step) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid FPBA Ar-B(OH)2 Boronate Activated Boronate [Ar-B(OH)3]- BoronicAcid->Boronate Activation (Solubility Dependent) Base Base (OH-, CO3--) Base->Boronate Boronate->TransMet Transfer Ar group

Figure 2: The Suzuki-Miyaura catalytic cycle. The 'Activation' step requires the FPBA to be accessible in the solution phase.

Recommended Systems for FPBAs
FPBA TypeRecommended Solvent SystemRecommended BaseRationale
Electron-Deficient (e.g., 4-F-PhB(OH)2)Toluene / Water (4:1)

The acid is soluble in Toluene; the base is in water. Phase transfer occurs at the interface. Prevents protodeboronation (common with fluorinated acids).
Highly Fluorinated (e.g., Pentafluoro)THF / Water (9:1)

or

High solubility in THF. Fluoride bases (CsF) activate the boron without requiring high pH, reducing side reactions [5].
Acid-Sensitive Dioxane / Ethanol

Ethanol aids solubility; Dioxane coordinates the Pd catalyst.

References

  • Sporzyński, A., & Leszczyński, P. (2017).[1] Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 171-176. Link

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022).[2][3] Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.[4][2][5] Molecules, 27(11), 3427.[4] Link

  • BenchChem. (2025). A Technical Guide to the Solubility of 2,3,4,6-Tetrafluorophenylboronic Acid in Organic Solvents. BenchChem Technical Guides. Link

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020).[4][2] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.[3] Link

  • Reimann, S., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters. Chemistry - A European Journal, 23(50), 12218-12232. Link[6]

Sources

Exploratory

Comprehensive Technical Guide: Physical Characteristics and Applications of 5-Bromo-2,3-difluoro-4-methylphenylboronic Acid

Executive Summary 5-Bromo-2,3-difluoro-4-methylphenylboronic acid (CAS: 2121513-00-4) is a highly specialized, electron-deficient organoboron building block utilized extensively in advanced organic synthesis, materials s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2,3-difluoro-4-methylphenylboronic acid (CAS: 2121513-00-4) is a highly specialized, electron-deficient organoboron building block utilized extensively in advanced organic synthesis, materials science, and pharmaceutical drug development. The unique substitution pattern of this molecule—featuring a reactive boronic acid moiety, an electrophilic bromine atom, and two highly electronegative fluorine atoms—imparts distinct physicochemical properties. This guide provides an authoritative analysis of its physical characteristics, explains the mechanistic causality behind its thermal behavior, and outlines a self-validating protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Profiling

Understanding the baseline quantitative data of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid is critical for stoichiometric calculations and solvent selection[1].

Table 1: Key Physicochemical Properties

PropertyValueMechanistic Implication
Chemical Name 5-Bromo-2,3-difluoro-4-methylphenylboronic acidPoly-substituted aromatic system.
CAS Number 2121513-00-4Unique identifier for regulatory tracking.
Molecular Formula C₇H₆BBrF₂O₂High halogen content increases density.
Molecular Weight 250.83 g/mol Requires precise weighing for catalytic cycles.
Appearance White to off-white solid powderIndicates high purity; discoloration implies oxidation.
Melting Point Undefined / Variable (>150°C)Undergoes thermal dehydration prior to melting.

The Melting Point Conundrum: Thermal Dehydration

A common challenge when sourcing physical data for 5-Bromo-2,3-difluoro-4-methylphenylboronic acid is the lack of a definitive melting point in standard safety data sheets (often listed as "No data available")[2][3].

The Causality of Variable Melting Points: Boronic acids do not exhibit sharp, reproducible melting points because they are thermodynamically driven to undergo dehydration upon heating[4]. When exposed to temperatures typically above 100°C, three equivalents of the boronic acid monomer condense to release three equivalents of water, forming a cyclic trimer known as a boroxine .

Consequently, standard capillary melting point apparatuses will record a broad, inaccurate range that represents a combination of water evaporation, monomer melting, and boroxine formation. To accurately assess the thermal stability of this compound, researchers must use Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).

Boroxine A Boronic Acid (Monomer) B Thermal Dehydration (- 3 H₂O) A->B Heating >100°C C Boroxine Anhydride (Trimer) B->C Condensation C->A Hydrolysis (+ H₂O)

Equilibrium between boronic acid monomer and its boroxine trimer upon heating.

Solubility and Handling Characteristics

The presence of the difluoro and methyl groups increases the lipophilicity of the aromatic ring, while the boronic acid group retains a strong capacity for hydrogen bonding. This duality dictates its solubility profile.

Table 2: Empirical Solubility Profile

SolventSolubilityApplication Context
Water PoorUnsuitable as a primary solvent; used in biphasic mixtures.
Methanol / Ethanol HighIdeal for preparing stock solutions.
THF / 1,4-Dioxane HighPreferred organic phase for cross-coupling reactions.
Dichloromethane (DCM) ModerateUseful for post-reaction aqueous extractions.

Handling Note: Store the compound under an inert atmosphere (argon or nitrogen) at 2–8°C to prevent slow atmospheric oxidation and protodeboronation, a common degradation pathway for electron-deficient arylboronic acids[5].

Application Workflow: Suzuki-Miyaura Cross-Coupling

5-Bromo-2,3-difluoro-4-methylphenylboronic acid is predominantly used in the Suzuki-Miyaura cross-coupling reaction to synthesize complex biaryl scaffolds[6].

Mechanistic Causality: The electron-withdrawing nature of the two fluorine atoms significantly reduces the electron density of the aromatic ring. In the Suzuki-Miyaura catalytic cycle, this electron deficiency slows down the transmetalation step, where the aryl group transfers from boron to the palladium center[5][6]. To overcome this thermodynamic barrier, a relatively strong base (such as K₃PO₄ or Cs₂CO₃) is required to coordinate with the empty p-orbital of the boron atom, forming a negatively charged, highly reactive "ate" complex (boronate) that accelerates transmetalation[7].

Suzuki Pd0 Pd(0) Catalyst OA 1. Oxidative Addition (Aryl Halide) Pd0->OA PdII Pd(II) Intermediate OA->PdII TM 2. Transmetalation (Boronic Acid + Base) PdII->TM PdII2 Diaryl Pd(II) Complex TM->PdII2 RE 3. Reductive Elimination (Biaryl Product) PdII2->RE RE->Pd0

Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and elimination.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. By incorporating specific in-process checks, researchers can isolate variables (e.g., catalyst deactivation vs. failed transmetalation) if the reaction stalls.

Step 1: Reagent Preparation & Stoichiometry

  • Weigh 1.0 equivalent of the target aryl halide (electrophile) and 1.2–1.5 equivalents of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid. The excess boronic acid compensates for potential protodeboronation side-reactions[5].

  • Select a catalyst system: Pd(dppf)Cl₂ (5 mol%) is highly effective for sterically hindered substrates.

  • Prepare a biphasic solvent system: 1,4-Dioxane and 2M aqueous K₃PO₄ (ratio 4:1).

Step 2: Stringent Degassing (Crucial Step)

  • Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) oxide.

  • Action: Subject the solvent mixture to three freeze-pump-thaw cycles or vigorously sparge with Argon for 30 minutes prior to adding the palladium catalyst.

Step 3: Reaction Execution

  • Combine the aryl halide, boronic acid, and solvent in a Schlenk flask under Argon.

  • Add the Pd catalyst and base.

  • Heat the mixture to 80–90°C using an oil bath or heating block.

Step 4: In-Process Self-Validation (Monitoring)

  • Action: After 2 hours, extract a 10 µL aliquot, dilute in mass-spec grade acetonitrile, and analyze via LC-MS.

  • Validation Logic:

    • If the aryl halide is unconsumed but the boronic acid is depleted: Protodeboronation is occurring. Correction: Lower the temperature or change the base to Na₂CO₃.

    • If both starting materials remain: The Pd catalyst has likely oxidized. Correction: Verify inert atmosphere integrity and spike with an additional 2 mol% catalyst.

Step 5: Quenching and Purification

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer three times with Ethyl Acetate or DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude biaryl product via flash column chromatography (silica gel).

References

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." libretexts.org. Available at: [Link]

  • National Institutes of Health (PMC). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." ncbi.nlm.nih.gov. Available at: [Link]

Sources

Foundational

Advanced Applications of 5-Bromo-2,3-difluoro-4-methylphenylboronic Acid in Medicinal Chemistry: A Multi-Vector Building Block for Lead Optimization

Executive Summary In modern drug discovery, the demand for highly functionalized, multi-vector building blocks is at an all-time high. 5-Bromo-2,3-difluoro-4-methylphenylboronic acid (CAS: 2121513-00-4) represents a mast...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the demand for highly functionalized, multi-vector building blocks is at an all-time high. 5-Bromo-2,3-difluoro-4-methylphenylboronic acid (CAS: 2121513-00-4) represents a masterclass in rational scaffold design[1]. By integrating four distinct chemical vectors—a reactive boronic acid, an orthogonal bromide, a lipophilicity-tuning difluoro motif, and a conformationally restricting methyl group—this single molecule allows medicinal chemists to execute complex, late-stage lead optimizations.

This technical guide dissects the physicochemical rationale behind this specific substitution pattern and provides a field-validated, step-by-step protocol for exploiting its orthogonal reactivity in sequential cross-coupling campaigns.

The Anatomy of a Multi-Vector Scaffold

The strategic placement of halogens and alkyl groups on a phenylboronic acid framework is rarely accidental. Each functional group on 5-Bromo-2,3-difluoro-4-methylphenylboronic acid serves a distinct synthetic or pharmacological purpose.

G Core 5-Bromo-2,3-difluoro- 4-methylphenylboronic acid Boronic Boronic Acid Vector (Primary Suzuki) Core->Boronic C-B Transmetalation Bromide Bromide Vector (Secondary Coupling) Core->Bromide C-Br Oxidative Addition Fluoro 2,3-Difluoro Motif (pKa & Lipophilicity) Core->Fluoro Electronic Tuning Methyl 4-Methyl Group (Conformational Lock) Core->Methyl Steric Hindrance

Fig 1. Structural vectors of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid in drug design.

The Fluorine Effect: pKa Modulation and ADME Shielding

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, fundamentally altering acidity, lipophilicity, and membrane permeability[2]. The 2,3-difluoro substitution on this scaffold exerts a strong inductive electron-withdrawing effect. When this building block is coupled to a basic amine-containing heterocycle, the difluoro motif lowers the pKa of the adjacent basic centers[3]. This reduction in basicity often translates to improved passive membrane permeability and a reduced risk of hERG toxicity. Furthermore, the strong C-F bonds block metabolic oxidation at the 2- and 3-positions, significantly improving the microsomal half-life (MLM/HLM) of the resulting drug candidate[2].

The "Magic Methyl" Effect: Conformational Locking

The 4-methyl group is strategically positioned adjacent to the 5-bromide. In medicinal chemistry, the addition of a single methyl group can sometimes result in a 100- to 1000-fold increase in target binding affinity—a phenomenon known as the "Magic Methyl" effect[4]. Once the bromide is substituted (e.g., via a second cross-coupling to form a biaryl system), the steric bulk of the 4-methyl group forces the newly attached aryl ring to rotate out of planarity. This induced dihedral angle often mimics the exact bioactive conformation required to bind the target protein, thereby eliminating the entropic penalty of binding[4]. Additionally, the methyl group acts as a "soft" metabolic shield, blocking the highly vulnerable para-position from rapid CYP450-mediated oxidation[4].

Data Presentation: Physicochemical & Synthetic Contributions

To synthesize the impact of this building block, the following table summarizes the quantitative and qualitative advantages of its structural components.

Structural MoietyPrimary FunctionADME / Pharmacokinetic ImpactSynthetic Utility
-B(OH)2 (C1) Primary ElectrophileN/A (Consumed in synthesis)Undergoes rapid Pd-catalyzed transmetalation at mild temperatures (60 °C).
-F2 (C2, C3) Electronic TuningLowers adjacent pKa; increases LogD; blocks oxidative metabolism[2][3].Deactivates the ring slightly, stabilizing the boronic acid against protodeboronation.
-CH3 (C4) Steric/ConformationalInduces "Magic Methyl" conformational lock; blocks para-oxidation[4].Provides steric hindrance, requiring specialized ligands (e.g., XPhos) for C5 coupling.
-Br (C5) Secondary ElectrophileN/A (Replaced during synthesis)Orthogonal handle for late-stage diversification (Buchwald-Hartwig, Suzuki)[5][6].

Synthetic Methodology: Orthogonal Cross-Coupling

The true power of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid lies in its capacity for sequential, one-pot, or iterative cross-coupling[5][6]. Because the activation energy required for transmetalation at the C-B bond is significantly lower than the oxidative addition into the C-Br bond, chemists can achieve absolute chemoselectivity by carefully tuning the catalyst, ligand, and temperature.

Workflow Start Starting Material (CAS: 2121513-00-4) Step1 Chemoselective Suzuki (Pd(dppf)Cl2, 60°C) Start->Step1 + Ar-I Inter Aryl Bromide Intermediate Step1->Inter B(OH)2 reacts Step2 Secondary Coupling (XPhos Pd G3, 100°C) Inter->Step2 + Ar-B(OH)2 Product Complex Teraryl/ Biaryl Scaffold Step2->Product Br reacts

Fig 2. Sequential cross-coupling workflow utilizing orthogonal reactivity.

Validated Experimental Protocol: Chemoselective Sequential Coupling

As a self-validating system, the following protocol is designed to prevent premature activation of the C-Br bond during the first coupling, ensuring high yields of the intermediate before proceeding to the harsher conditions required for the second coupling.

Step 1: Primary Suzuki-Miyaura Coupling (Boronic Acid Activation)

Objective: Selectively couple the boronic acid with an aryl iodide (Ar-I) while preserving the C-Br bond. Causality & Rationale: We utilize


 because its wide bite angle (99°) accelerates reductive elimination, allowing the reaction to proceed at a mild 60 °C. This temperature is strictly below the threshold required for oxidative addition into the electron-rich, sterically hindered C-Br bond. The aryl iodide is used as the limiting reagent (0.95 eq) to prevent any possibility of over-coupling.
  • Preparation: In an oven-dried Schlenk flask under argon, add 5-Bromo-2,3-difluoro-4-methylphenylboronic acid (1.00 eq, 1.0 mmol) and the target Aryl Iodide (0.95 eq, 0.95 mmol).

  • Catalyst & Base: Add

    
     (0.03 eq, 3 mol%) and anhydrous 
    
    
    
    (2.0 eq, 2.0 mmol).
  • Solvent System: Inject a degassed mixture of Toluene/

    
     (4:1 v/v, 10 mL). Note: The biphasic system aids in dissolving the inorganic base while keeping the organic substrates in the toluene layer.
    
  • Reaction: Heat the mixture to exactly 60 °C for 4 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. You should observe complete consumption of the Ar-I. The mass spectrum must show the presence of the bromine isotope pattern (M and M+2 peaks of equal intensity) in the product mass, confirming the C-Br bond is intact.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography to isolate the intermediate aryl bromide.
    
Step 2: Secondary Cross-Coupling (Bromide Activation)

Objective: Functionalize the remaining C-Br bond to generate a complex teraryl or aminated scaffold. Causality & Rationale: The C-Br bond is now flanked by a methyl group and a difluoro-aryl system, making it highly sterically hindered and electron-rich. To force oxidative addition, we must switch to a highly active, bulky, electron-rich ligand (XPhos) and elevate the temperature to 100 °C.

  • Preparation: To a new vial, add the purified aryl bromide intermediate from Step 1 (1.0 eq, 0.8 mmol) and a secondary Aryl Boronic Acid or Amine (1.2 eq, 0.96 mmol).

  • Catalyst & Base: Add XPhos Pd G3 precatalyst (0.05 eq, 5 mol%) and

    
     (3.0 eq, 2.4 mmol). Rationale: G3 precatalysts generate the active Pd(0) species rapidly and quantitatively under mildly basic conditions.
    
  • Solvent System: Inject degassed 1,4-Dioxane/

    
     (10:1 v/v, 8 mL).
    
  • Reaction: Seal the vial and heat to 100 °C for 12 hours.

  • Self-Validation Checkpoint: LC-MS should show complete disappearance of the brominated isotope pattern, replaced by the exact mass of the fully functionalized target.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate in vacuo, and purify via preparative HPLC.

Conclusion

5-Bromo-2,3-difluoro-4-methylphenylboronic acid is far more than a simple reagent; it is a meticulously engineered scaffold designed for modern medicinal chemistry. By understanding the causality behind its structural features—using fluorine to tune ADME properties[2], the "magic methyl" to lock bioactive conformations, and orthogonal halogens to direct sequential synthesis[5]—drug development professionals can rapidly assemble complex, highly optimized chemical matter with predictable pharmacokinetic profiles.

References

Sources

Exploratory

Synthesis Pathways for 5-Bromo-2,3-difluoro-4-methylphenylboronic Acid: A Comprehensive Technical Guide

Executive Summary Arylboronic acids are indispensable building blocks in modern drug development, serving as critical coupling partners in Suzuki-Miyaura cross-coupling reactions. The synthesis of highly substituted, ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylboronic acids are indispensable building blocks in modern drug development, serving as critical coupling partners in Suzuki-Miyaura cross-coupling reactions. The synthesis of highly substituted, electron-deficient arylboronic acids—such as 5-bromo-2,3-difluoro-4-methylphenylboronic acid —presents a unique chemoselectivity challenge. This whitepaper details a robust, self-validating three-stage synthetic workflow starting from commercially available 2,3-difluorotoluene. By leveraging precise electrophilic directing effects and the thermodynamic stability of fluorine-adjacent carbanions, this protocol ensures high regioselectivity and scalability.

Retrosynthetic Strategy & Molecular Design

The target molecule, 5-bromo-2,3-difluoro-4-methylphenylboronic acid, features a densely functionalized pentasubstituted benzene ring. A retrosynthetic disconnection of the C–B bond points to a 1,5-dibromo-2,3-difluoro-4-methylbenzene intermediate. This intermediate can be accessed via sequential, regioselective electrophilic aromatic brominations of 2,3-difluorotoluene.

The most critical juncture in this pathway is the chemoselective lithium-halogen exchange . Differentiating between two bromine atoms (C1 vs. C5) requires exploiting the inductive (-I) effects of the adjacent fluorine atoms to selectively metalate the C1 position[1].

SynthesisPathway A 2,3-Difluorotoluene (Starting Material) B 1-Bromo-2,3-difluoro- 4-methylbenzene A->B Br2, Fe 0°C C 1,5-Dibromo-2,3-difluoro- 4-methylbenzene B->C NBS, TFA, H2SO4 60°C D 5-Bromo-2,3-difluoro- 4-methylphenylboronic acid (Target) C->D 1. n-BuLi, -78°C 2. B(OiPr)3 3. HCl (aq)

Figure 1: Three-stage synthetic workflow for 5-Bromo-2,3-difluoro-4-methylphenylboronic acid.

Stage 1: Regioselective Monobromination

Objective: Synthesis of 1-bromo-2,3-difluoro-4-methylbenzene[2].

Mechanistic Causality: Electrophilic aromatic substitution (EAS) on 2,3-difluorotoluene is governed by the synergistic directing effects of the methyl group (activating, ortho/para directing) and the fluorine atoms (deactivating, but ortho/para directing via resonance). The position para to the methyl group is sterically accessible and electronically activated, leading exclusively to the formation of 1-bromo-2,3-difluoro-4-methylbenzene.

Self-Validating Protocol:

  • Reaction Setup: Charge a dry, glass-lined reactor with 2,3-difluorotoluene (1.0 equiv) and anhydrous dichloromethane (DCM) (0.5 M).

  • Catalysis: Add iron powder (Fe, 0.05 equiv) and cool the mixture to 0 °C under nitrogen.

  • Reagent Addition: Dropwise add elemental bromine (Br₂, 1.05 equiv) over 2 hours, maintaining the internal temperature strictly below 5 °C to prevent over-bromination.

  • In-Process Control (IPC): Sample the reaction mixture after 3 hours. Analyze via GC-MS. The reaction is deemed complete when starting material is <1%.

  • Workup: Quench with saturated aqueous sodium bisulfite (NaHSO₃) until the red color dissipates. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Validation: ¹H NMR (CDCl₃) must show a characteristic doublet of doublets for the two adjacent aromatic protons, confirming para-substitution relative to the methyl group.

Stage 2: Exhaustive Bromination to the 1,5-Dibromo Intermediate

Objective: Synthesis of 1,5-dibromo-2,3-difluoro-4-methylbenzene.

Mechanistic Causality: Introducing a second bromine atom is challenging due to the electron-withdrawing nature of the first bromine. The remaining unsubstituted positions are C5 and C6 (relative to the original toluene core). The methyl group's activating (+I, hyperconjugation) effect strongly directs the incoming electrophile to its ortho position, overcoming the deactivating effects of the halogens.

Self-Validating Protocol:

  • Reaction Setup: Dissolve 1-bromo-2,3-difluoro-4-methylbenzene (1.0 equiv) in neat trifluoroacetic acid (TFA) (0.3 M).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.2 equiv) and concentrated sulfuric acid (H₂SO₄, 0.1 equiv) to generate a highly active bromonium species.

  • Heating: Heat the reaction mixture to 60 °C for 12 hours.

  • In-Process Control (IPC): Monitor by HPLC. Complete conversion is indicated by the disappearance of the monobrominated peak.

  • Workup: Pour the mixture over crushed ice and extract with ethyl acetate. Wash the organic phase aggressively with saturated NaHCO₃ to remove TFA, dry, and pass through a short silica plug.

  • Validation: ¹H NMR (CDCl₃) must show exactly one aromatic proton (a singlet), confirming tetrasubstitution on the benzene ring.

Stage 3: Chemoselective Lithiation and Borylation

Objective: Conversion of the C1-bromide to a boronic acid to yield the final target.

Mechanistic Causality: The success of this synthesis hinges on the "ortho-fluorine effect"[1][3]. When treating the 1,5-dibromo intermediate with an alkyllithium reagent, lithium-halogen exchange can theoretically occur at either C1 or C5. However, the highly electronegative fluorine atoms exert a powerful inductive (-I) pull. The C1 position, being directly ortho to a fluorine atom, forms an aryllithium intermediate that is dramatically stabilized compared to the C5-lithium species (which is ortho to an electron-donating methyl group). This kinetic and thermodynamic preference ensures near-perfect chemoselectivity.

Chemoselectivity cluster_0 Pathway A: C1-Br Exchange (Favored) cluster_1 Pathway B: C5-Br Exchange (Disfavored) Start 1,5-Dibromo-2,3-difluoro-4-methylbenzene C1_Li C1-Lithium Intermediate (Ortho to F) Start->C1_Li n-BuLi (-78°C) C5_Li C5-Lithium Intermediate (Ortho to CH3) Start->C5_Li n-BuLi (-78°C) C1_Stab Highly Stabilized by Fluorine (-I effect) C1_Li->C1_Stab Fast Kinetics Target Target Boronic Acid C1_Stab->Target B(OiPr)3 then H+ C5_Stab Destabilized by Methyl (+I effect) C5_Li->C5_Stab Slow Kinetics

Figure 2: Logical causality of chemoselective lithium-halogen exchange driven by inductive effects.

Self-Validating Protocol:

  • Reaction Setup: Dissolve 1,5-dibromo-2,3-difluoro-4-methylbenzene (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M) under a strict argon atmosphere.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Internal temperature monitoring is mandatory to prevent benzyne formation[3].

  • Lithiation: Dropwise add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv) over 30 minutes. Stir at -78 °C for 1 hour.

  • In-Process Control (IPC): Quench a 0.5 mL aliquot with CD₃OD. ¹H NMR analysis of the aliquot must confirm >95% deuterium incorporation exclusively at the C1 position.

  • Borylation: Rapidly add triisopropyl borate (B(OiPr)₃, 1.5 equiv) in one portion. Stir at -78 °C for 2 hours, then slowly allow the reactor to warm to room temperature overnight.

  • Hydrolysis & Isolation: Quench the reaction with 2M HCl (aq) to hydrolyze the intermediate borate ester to the free boronic acid. Extract with methyl tert-butyl ether (MTBE), wash with water, and concentrate. Recrystallize the crude product from heptane/ethyl acetate.

  • Validation: ¹¹B NMR should show a characteristic broad singlet around ~30 ppm. ¹⁹F NMR and ¹H NMR must confirm the retention of the C5-bromine and the structural integrity of the ring.

Quantitative Data & Yield Summary

The following table summarizes the anticipated quantitative metrics for the three-stage synthesis when executed at a 100-gram scale.

StageChemical TransformationKey ReagentsTemp (°C)Time (h)IPC MethodTypical Yield (%)
1 MonobrominationBr₂, Fe, DCM0 to 52GC-MS85 - 90
2 DibrominationNBS, TFA, H₂SO₄6012HPLC / ¹H NMR75 - 82
3 Lithiation / Borylationn-BuLi, B(OiPr)₃, THF-78 to 2515¹H NMR (CD₃OD quench)65 - 70

Conclusion

The synthesis of 5-bromo-2,3-difluoro-4-methylphenylboronic acid requires strict adherence to electrophilic directing principles and cryogenic organometallic controls. By utilizing a sequential bromination strategy followed by an inductively-driven chemoselective lithiation, researchers can reliably access this complex building block at high purities suitable for downstream pharmaceutical coupling applications.

References

  • National Center for Biotechnology Information. "1-Bromo-2,3-difluoro-4-methylbenzene | C7H5BrF2 | CID 17797198". PubChem.[Link]

  • Maddock, L. C. H., et al. "Lithium-mediated Ferration of Fluoroarenes". CHIMIA, 2020.[Link]

  • "LiTMP Trans-Metal-Trapping of Fluorinated Aromatic Molecules: A Comparative Study of Aluminum and Gallium Carbanion Traps". National Institutes of Health (PMC), 2017.[Link]

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Foundational

Stability of Bromo-Fluoro-Methyl Substituted Boronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Bromo-fluoro-methyl substituted boronic acids represent a class of compounds with significant pot...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Bromo-fluoro-methyl substituted boronic acids represent a class of compounds with significant potential in medicinal chemistry and materials science. Their utility, however, is intrinsically linked to their stability, a factor governed by a delicate interplay of electronic and steric effects. This guide provides a comprehensive technical overview of the stability of these molecules, delving into the core principles of their degradation pathways, the influence of their unique substitution pattern, and robust methodologies for their stability assessment. By synthesizing established knowledge with practical insights, this document aims to equip researchers with the necessary understanding to effectively utilize and stabilize these promising chemical entities in their research and development endeavors.

Introduction: The Promise and Challenge of Substituted Boronic Acids

Boronic acids and their derivatives have emerged as indispensable tools in modern chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, the unique ability of the boronic acid moiety to form reversible covalent bonds with diols has positioned them as critical pharmacophores in a new generation of therapeutics.[2][3] The approval of drugs like bortezomib (Velcade®) has solidified their place in the pharmaceutical landscape, driving further exploration of their therapeutic potential.[1]

The introduction of bromo, fluoro, and methyl substituents onto the phenylboronic acid scaffold allows for fine-tuning of its physicochemical properties, including lipophilicity, acidity, and binding interactions with biological targets. However, these substitutions also profoundly impact the stability of the C-B bond, presenting a significant challenge for drug development and long-term storage. Understanding and mitigating the degradation of these molecules is paramount to harnessing their full potential.

Fundamental Degradation Pathways

The stability of bromo-fluoro-methyl substituted boronic acids is primarily dictated by two competing degradation pathways: protodeboronation and oxidation.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This irreversible process is a major concern, particularly in aqueous environments and is highly dependent on pH.[4] The generally accepted mechanism involves the attack of a proton source on the carbon atom attached to the boron. The susceptibility to protodeboronation is influenced by the electronic properties of the aromatic ring; electron-withdrawing groups can enhance the electrophilicity of the boron atom, making the C-B bond more susceptible to cleavage under certain conditions.[5]

dot graph Protodeboronation_Pathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Substituted_Arylboronic_Acid [label="Bromo-Fluoro-Methyl\nPhenylboronic Acid"]; Proton_Source [label="H+", shape=plaintext, fontcolor="#EA4335"]; Transition_State [label="Wheland-like\nIntermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Protodeboronated_Product [label="Bromo-Fluoro-Methylbenzene"]; Boric_Acid [label="B(OH)3"];

Substituted_Arylboronic_Acid -> Transition_State [label="Protonation"]; Proton_Source -> Transition_State [style=invis]; Transition_State -> Protodeboronated_Product [label="C-B Bond Cleavage"]; Transition_State -> Boric_Acid;

{rank=same; Substituted_Arylboronic_Acid; Proton_Source} } . Caption: Generalized pathway of protodeboronation.

Oxidation: The Transformation to Phenols

Arylboronic acids are susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol.[6][7] This process is often mediated by reactive oxygen species (ROS) such as hydrogen peroxide.[7][8] The mechanism is believed to involve the formation of a boronate-peroxide intermediate, followed by rearrangement and hydrolysis. The rate of oxidation is influenced by the electron density on the boron atom; electron-donating groups can increase susceptibility to oxidation.

dot graph Oxidation_Pathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Arylboronic_Acid [label="Bromo-Fluoro-Methyl\nPhenylboronic Acid"]; Oxidant [label="[O]", shape=plaintext, fontcolor="#4285F4"]; Boronate_Peroxide [label="Boronate-Peroxide\nIntermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Phenol_Product [label="Bromo-Fluoro-Methylphenol"]; Boric_Acid [label="B(OH)3"];

Arylboronic_Acid -> Boronate_Peroxide [label="Oxidation"]; Oxidant -> Boronate_Peroxide [style=invis]; Boronate_Peroxide -> Phenol_Product [label="Rearrangement & Hydrolysis"]; Boronate_Peroxide -> Boric_Acid;

{rank=same; Arylboronic_Acid; Oxidant} } . Caption: Generalized pathway of oxidative degradation.

The Influence of Bromo, Fluoro, and Methyl Substituents

The stability of a bromo-fluoro-methyl substituted phenylboronic acid is a result of the complex interplay between the electronic and steric effects of each substituent.

Electronic Effects: A Balancing Act
  • Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can increase the Lewis acidity of the boron atom.[9] This increased acidity can influence the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate, which in turn affects the rates of both protodeboronation and oxidation.[9] While a more electron-deficient aromatic ring can be more susceptible to nucleophilic attack, potentially accelerating base-catalyzed protodeboronation, it can also decrease the rate of oxidative degradation by reducing the electron density at the boron center.[6]

  • Bromine: Bromine also exhibits an electron-withdrawing inductive effect (-I), albeit weaker than fluorine. It also possesses a weak electron-donating resonance effect (+R). The net effect is typically electron-withdrawing, contributing to an increase in the Lewis acidity of the boronic acid.

  • Methyl: The methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. This effect can decrease the Lewis acidity of the boron atom, potentially slowing down protodeboronation but may increase the susceptibility to oxidation by increasing electron density at the boron center.

The combination of these opposing electronic effects creates a unique electronic environment at the C-B bond. The overall impact on stability will depend on the relative positions of the substituents and the dominant degradation pathway under specific conditions.

Steric Effects and Intramolecular Interactions

The position of the substituents, particularly the methyl group, can introduce significant steric hindrance around the boronic acid moiety.

  • Ortho-Methyl Group: An ortho-methyl group can sterically shield the boron atom from attack by solvent molecules or reagents, thereby hindering both protodeboronation and oxidation.[5][10] This steric inhibition can be a powerful tool for enhancing the stability of the boronic acid.

  • Intramolecular Hydrogen Bonding: The presence of a fluorine atom ortho to the boronic acid group can lead to the formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group of the boronic acid. This interaction can influence the conformation and reactivity of the boronic acid.[5]

The synergistic and antagonistic nature of these electronic and steric effects makes predicting the precise stability of a given bromo-fluoro-methyl substituted boronic acid challenging without empirical data.

Strategies for Enhancing Stability

Several strategies can be employed to mitigate the degradation of bromo-fluoro-methyl substituted boronic acids.

Formation of Boronic Esters

Conversion of the boronic acid to a boronic ester is a widely used strategy to enhance stability.[11] The formation of a cyclic ester with a diol, such as pinacol or N-methyliminodiacetic acid (MIDA), protects the boron center from hydrolysis and oxidation.[12][13][14] MIDA boronates, in particular, have shown exceptional stability under a range of conditions and can be deprotected under specific basic conditions, making them valuable intermediates in multi-step syntheses.[12][13][14]

Stabilizing GroupStructureKey Features
Pinacol Ester Cyclic dietherProvides good stability for purification, but can be prone to hydrolysis.
MIDA Ester N-methyliminodiacetic acid esterOffers excellent stability to a wide range of reagents and conditions; deprotected with aqueous base.[12][13][14]
Diethanolamine Adduct Intramolecular N→B coordinationForms stable, crystalline solids that are easy to handle.[15]
pH Control and Formulation

Since both protodeboronation and oxidation are pH-dependent, careful control of the pH of solutions is crucial for maintaining the stability of boronic acids.[16][17][18] In pharmaceutical formulations, the use of buffers and the selection of appropriate excipients can significantly impact the stability of a boronic acid-containing active pharmaceutical ingredient (API).[19][20] For example, lyophilization with polyols like mannitol can enhance the solubility and stability of boronic acids by forming boronate esters in situ.[19]

Experimental Protocols for Stability Assessment

A robust assessment of the stability of bromo-fluoro-methyl substituted boronic acids requires a systematic approach using validated analytical methods.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways under stressed conditions.

Protocol: General Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of the bromo-fluoro-methyl substituted boronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature for a defined period.[7][21]

    • Photostability: Expose the solid material and a solution of the compound to UV and visible light according to ICH Q1B guidelines.

    • Thermal Stress: Expose the solid material to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC-UV.

  • Data Analysis: Quantify the parent compound and any degradation products. Calculate the percentage degradation.

dot graph Forced_Degradation_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Start: Pure Boronic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stress_Conditions [label="Apply Stress Conditions\n(Acid, Base, Oxidant, Light, Heat)"]; Sampling [label="Sample at Time Points"]; Analysis [label="HPLC-UV/MS Analysis"]; Data [label="Quantify Degradation\nIdentify Degradants"]; End [label="End: Stability Profile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Stress_Conditions; Stress_Conditions -> Sampling; Sampling -> Analysis; Analysis -> Data; Data -> End; } . Caption: Workflow for a forced degradation study.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for quantifying the stability of boronic acids.

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

  • Column Temperature: 30 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for directly observing the boron center and monitoring the formation of different boron species, such as the trigonal boronic acid and the tetrahedral boronate ester.[15][22][23] ¹H and ¹⁹F NMR can also be used to monitor the appearance of degradation products.

Protocol: ¹¹B NMR for Stability Monitoring

  • Sample Preparation: Dissolve a known amount of the bromo-fluoro-methyl substituted boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a co-solvent).

  • Initial Spectrum: Acquire an initial ¹¹B NMR spectrum to establish the chemical shift of the starting material.

  • Introduce Stressor: Add the stressor (e.g., D₂O for hydrolysis, H₂O₂ for oxidation) directly to the NMR tube.

  • Time-Course Monitoring: Acquire ¹¹B NMR spectra at regular intervals to monitor the disappearance of the starting material signal and the appearance of new signals corresponding to degradation products (e.g., boric acid).[23]

  • Quantification: Integrate the signals to determine the relative amounts of the different boron species over time.

Conclusion: A Forward Look

The stability of bromo-fluoro-methyl substituted boronic acids is a multifaceted challenge that requires a deep understanding of their inherent chemical properties. By carefully considering the interplay of electronic and steric effects, and by employing robust analytical methodologies, researchers can effectively characterize and mitigate the degradation of these valuable compounds. The strategies outlined in this guide, from the formation of stable esters to the implementation of rigorous stability testing protocols, provide a framework for advancing the development of novel therapeutics and materials based on this promising class of molecules. As the field continues to evolve, a continued focus on understanding and controlling the stability of boronic acids will be essential for translating their scientific potential into real-world applications.

References

  • Gillis, E. P., & Burke, M. D. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • eScholarship. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]

  • National Center for Biotechnology Information. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. [Link]

  • National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • ResearchGate. (2026). Boronic Acid Compounds as Potential Pharmaceutical Agents. [Link]

  • eScholarship. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]

  • ResearchGate. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • RSC Publishing. (n.d.). An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state. [Link]

  • American Chemical Society. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]

  • National Center for Biotechnology Information. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. PMC. [Link]

  • Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]

  • National Center for Biotechnology Information. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

  • National Center for Biotechnology Information. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed. [Link]

  • Semantic Scholar. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]

  • National Center for Biotechnology Information. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. PMC. [Link]

  • KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

  • ResearchGate. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

  • ResearchGate. (2025). The influence of ortho-substituents on the properties of phenylboronic acids. [Link]

  • National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • ChemRxiv. (n.d.). Boronic-Acid Photocaging for Visible Light-Controlled Applications in Synthesis. [Link]

  • RSC Publishing. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]

  • National Science Foundation Public Access Repository. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • American Chemical Society. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). Mechanism for oxidation of boronate esters by (A) hydrogen peroxide (H2O2) and (B) peroxynitrite (ONOO⁻). [Link]

  • Organic Chemistry Portal. (n.d.). Benzoquinone-Promoted Aerobic Oxidative Hydroxylation of Arylboronic Acids in Water. [Link]

  • DiVA portal. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. [Link]

  • Lirias. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]

  • DSpace@MIT. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Wiley Online Library. (n.d.). Comparison of solid state crystallization of boron polymorphs at ambient and high pressures. [Link]

  • Semantic Scholar. (n.d.). Using visible light to tune boronic acid–ester equilibria. [Link]

  • ResearchGate. (2025). Oxidative hydroxylation of arylboronic acids to phenols catalyzed by copper nanoparticles ellagic acid composite. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • National Center for Biotechnology Information. (2014). Synergistic effects of Lewis bases and substituents on the electronic structure and reactivity of boryl radicals. PubMed. [Link]

  • National Center for Biotechnology Information. (1982). Steric inhibition of phenylboronate complex formation of 2'-(5"-phosphoribosyl)-5'-AMP. PubMed. [Link]

  • Lirias. (n.d.). REVIEW Uncovering the potential of boronic acid and derivatives as radical source in photo(electro)chemical reactions. [Link]

  • National Center for Biotechnology Information. (2021). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. PubMed. [Link]

  • ResearchGate. (n.d.). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. [Link]

  • American Chemical Society. (2023). Photopolymers Based on Boronic Esters for the Enhanced Degradation of 3D-Printed Scaffolds. ACS Applied Polymer Materials. [Link]

  • National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]

  • ManTech Publications. (2023). Impact of Excipients on Drug Stability and Efficacy: Optimizing Formulation Performance. [Link]

  • American Chemical Society. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • MPG.PuRe. (n.d.). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. [Link]

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Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling of fluorinated boronic acids

Application Note: Palladium-Catalyzed Cross-Coupling of Fluorinated Boronic Acids Part 1: Executive Summary & Mechanistic Insight The Challenge: The "Fluorine Effect" on Boron Stability Fluorinated aryl boronic acids, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of Fluorinated Boronic Acids

Part 1: Executive Summary & Mechanistic Insight

The Challenge: The "Fluorine Effect" on Boron Stability Fluorinated aryl boronic acids, particularly 2-fluoro, 2,6-difluoro, and polyfluorophenyl variants, represent a paradox in medicinal chemistry. While the fluorine atom is essential for modulating lipophilicity and metabolic stability (bioisosterism), its high electronegativity destabilizes the C-B bond.

In a standard Suzuki-Miyaura coupling, the base required to activate the boronic acid (forming the boronate "ate" complex) simultaneously catalyzes its destruction. This process, protodeboronation , is often faster than the desired transmetallation step, leading to low yields and the accumulation of the hydro-deboronated byproduct (Ar-H).

The Core Directive: To successfully couple fluorinated boronic acids, the reaction conditions must be engineered to accelerate transmetallation (


) while suppressing protodeboronation  (

).
Mechanistic Pathway & Competition

The following diagram illustrates the kinetic competition that dictates reaction success.

G Start Fluorinated Boronic Acid (Ar-B(OH)2) AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- Start->AteComplex Activation Base Base (OH-) Base->AteComplex Transmetal Transmetallation (Rate Determining) AteComplex->Transmetal k_trans (Fast w/ specialized ligands) Decomp Protodeboronation (Ar-H + B(OH)3) AteComplex->Decomp k_proto (Accelerated by F-substituents) Pd_Cat Pd(II)-Ar' Active Catalyst Pd_Cat->Transmetal Product Cross-Coupled Product (Ar-Ar') Transmetal->Product Reductive Elimination Water H2O / H+ Water->Decomp

Figure 1: The Kinetic Competition. Success depends on ensuring


. Fluorine substituents on the aryl ring stabilize the anionic intermediate required for protodeboronation, significantly increasing 

.

Part 2: Optimization Strategies

To shift the balance toward the product, we employ three specific strategies based on the instability of the substrate.

Table 1: Substrate-Specific Strategy Matrix
Substrate ClassInstability LevelPrimary Failure ModeRecommended StrategyKey Reagents
Monofluoro (3-F, 4-F) LowStandardStandard SuzukiPd(dppf)Cl₂, K₂CO₃
2-Fluorophenyl MediumSteric + ElectronicHigh-Activity Catalyst XPhos Pd G3 , K₃PO₄
2,6-Difluorophenyl HighRapid HydrolysisAnhydrous Activation Pd(dba)₂, SPhos , Anhydrous CsF
Polyfluorophenyl (C₆F₅) CriticalInstant ProtodeboronationNon-Basic / Ag-Mediated Pd(PPh₃)₄, Ag₂O , CsF
2-Pyridyl / Heteroaryl CriticalChelation + HydrolysisSlow Release MIDA Boronates + Cu(OAc)₂

Part 3: Detailed Experimental Protocols

Protocol A: The "High-Activity" Method (Buchwald G3/G4)

Best for: 2-fluorophenyl boronic acids and sterically hindered partners.

Rationale: Third-generation (G3) Buchwald precatalysts (e.g., XPhos Pd G3) activate rapidly at room temperature, generating the active L-Pd(0) species without the need for excess heat (which accelerates decomposition). XPhos provides the steric bulk to facilitate reductive elimination while being electron-rich enough to speed up oxidative addition.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Fluorinated Boronic Acid (1.5 equiv) — Excess is crucial.

  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Base: 0.5 M K₃PO₄ (aqueous) (3.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide, Boronic Acid, and XPhos Pd G3.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed THF via syringe.

  • Base Addition: Add the degassed 0.5 M K₃PO₄ solution.

  • Reaction: Stir vigorously at Room Temperature for 30 minutes.

    • Note: If conversion is <50% after 1 hour, heat to 40°C. Do not exceed 60°C.

  • Quench: Dilute with EtOAc and wash with water.[2]

Protocol B: The "Anhydrous" Method

Best for: 2,6-difluorophenyl boronic acids and unstable polyfluorinated species.

Rationale: Water is the proton source for protodeboronation.[3][4] By excluding water and using Fluoride (CsF) as the activator (forming a fluoroborate intermediate rather than a hydroxyboronate), we suppress the hydrolysis pathway.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Fluorinated Boronic Acid (2.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos (8 mol%) OR Pd(PPh₃)₄ (5 mol%)

  • Activator: Cesium Fluoride (CsF) (3.0 equiv) — Must be anhydrous/dried.

  • Solvent: Toluene or DME (Anhydrous, stored over molecular sieves).

Step-by-Step Workflow:

  • Drying: Flame-dry the reaction vessel under vacuum and cool under Argon.

  • Glovebox/Schlenk: Add CsF (finely ground), Boronic Acid, Pd source, and Ligand.

  • Solvent: Add anhydrous Toluene.

  • Reaction: Heat to 80°C-100°C.

    • Critical: Vigorous stirring is required as CsF has low solubility in Toluene.

  • Monitoring: Monitor by 19F-NMR (if possible) to track the disappearance of the boronic acid signal and appearance of product vs. Ar-H (hydro-deboronated byproduct).

Protocol C: The "Slow Release" Method (MIDA Boronates)

Best for: 2-pyridyl boronic acids and substrates that fail Protocols A & B.

Rationale: MIDA boronates are sp3-hybridized and immune to transmetallation or protodeboronation. Under hydrolytic conditions, they slowly release the active boronic acid. This keeps the instantaneous concentration of the unstable free acid low, favoring cross-coupling over second-order decomposition pathways.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Fluorinated MIDA Boronate (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF:Water (10:1)

Step-by-Step Workflow:

  • Combine all solids in the vial.

  • Add the THF:Water mixture (degassed).

  • Heat to 60°C.

  • The water slowly hydrolyzes the MIDA ester, releasing the active species which is immediately consumed by the catalyst.

Part 4: Troubleshooting & Self-Validation

Diagnostic Flowchart: Use this logic to validate your experimental failure before changing the scaffold.

  • Check the Byproduct (LC-MS / GC-MS):

    • Observation: Mass corresponds to Ar-H (De-boronated aryl).

      • Diagnosis: Protodeboronation is faster than Transmetallation.

      • Fix: Switch to Protocol A (faster catalyst) or Protocol B (remove water). Increase Boronic Acid equivalents to 2.0-3.0.[1][2]

    • Observation: Mass corresponds to Ar-Ar (Homocoupling of Boronic Acid).

      • Diagnosis: Oxidative homocoupling.

      • Fix: Degass solvents more thoroughly. Ensure inert atmosphere.

    • Observation: Starting Material (Aryl Halide) remains untouched.

      • Diagnosis: Catalyst dead or Oxidative Addition failed.[5]

      • Fix: Switch to a more electron-rich ligand (e.g., from PPh3 to PCy3 or XPhos). Ensure halide is I or Br (not Cl).

  • Colorimetric Check:

    • Black Precipitate: Palladium black formation (catalyst decomposition). Ligand is insufficient to stabilize Pd(0). Increase Ligand:Pd ratio or switch to Buchwald Precatalysts.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[6] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[6][7] Journal of the American Chemical Society, 132(40), 14073–14075.[6]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Used for Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society, 132(34), 12046-12056.

  • Korenaga, T., et al. (2005).[8] Suzuki-Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Synthesis, 2005(19), 3299-3304.

Sources

Application

Using 5-Bromo-2,3-difluoro-4-methylphenylboronic acid as a building block for biaryls

Application Note: High-Fidelity Biaryl Synthesis Using 5-Bromo-2,3-difluoro-4-methylphenylboronic Acid Executive Summary 5-Bromo-2,3-difluoro-4-methylphenylboronic acid (CAS: 2121513-00-4) is a specialized "Janus" buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Biaryl Synthesis Using 5-Bromo-2,3-difluoro-4-methylphenylboronic Acid

Executive Summary

5-Bromo-2,3-difluoro-4-methylphenylboronic acid (CAS: 2121513-00-4) is a specialized "Janus" building block designed for the modular construction of polyfunctionalized biaryls. Its utility lies in its dual reactivity: it possesses a nucleophilic boronic acid moiety for Suzuki-Miyaura coupling and an electrophilic bromine "handle" for subsequent diversification.[1]

However, this dual nature presents a significant chemoselectivity challenge.[2][1] Without precise reaction control, researchers risk oligomerization (head-to-tail self-coupling) or protodeboronation (loss of the boron group), particularly due to the destabilizing effect of the ortho-fluorine substituents.

This guide provides a validated workflow to decouple these reactivities, enabling the clean synthesis of non-symmetric biaryls commonly found in kinase inhibitors and liquid crystal mesogens.

Strategic Analysis: The Ambiphilic Challenge

To successfully use this reagent, one must visualize it not just as a boronic acid, but as a monomer capable of polymerization.[2]

  • Site A (Nucleophile): The Boronic Acid [-B(OH)₂].[1] Activated by base to form a boronate species.[2][1]

  • Site B (Electrophile): The Aryl Bromide [-Br].[1] Susceptible to Oxidative Addition by Pd(0).[1][3]

  • The Trap: If Site B reacts with the catalyst before Site A finds an external partner, the reagent will couple with itself.[2]

The Solution: Kinetic differentiation.[1] We must use an external electrophile (Partner X) that undergoes Oxidative Addition significantly faster than the internal C-Br bond of the building block.

Visual Workflow: Chemoselective Assembly

BiarylStrategy Figure 1: Kinetic differentiation strategy. Partner X (Ar-I) must react faster (k1 >> k2) to prevent self-coupling. Start 5-Bromo-2,3-difluoro- 4-methylphenylboronic acid Pd_Cycle Pd(0) Catalyst (Kinetic Selection) Start->Pd_Cycle Slow Oxidative Addition (k2) Start->Pd_Cycle Transmetallation Partner Partner X (Aryl Iodide) Partner->Pd_Cycle Fast Oxidative Addition (k1) Intermediate Intermediate Biaryl (Br-Handle Intact) Pd_Cycle->Intermediate Reductive Elimination Func Functionalization (Suzuki/Buchwald/Sonogashira) Intermediate->Func Step 2 Final Final Drug Candidate Func->Final

Protocol 1: Chemoselective Suzuki Coupling (Boron-First)

Objective: Couple the boronic acid moiety to an external Aryl Iodide while preserving the internal bromine atom.

Rationale:

  • Partner Selection: Aryl Iodides (Ar-I) are mandatory for high yields.[1] The C-I bond is weaker than the C-Br bond, ensuring the Pd(0) catalyst reacts with the partner exclusively.

  • Base Selection: Weak, aqueous bases (Na₂CO₃) are preferred over strong alkoxides to minimize protodeboronation of the difluoro-phenyl ring.

  • Solvent: A biphasic system (DME/Water or Toluene/Water) helps solubilize the inorganic base while protecting the catalyst.[1]

Materials
  • Limiting Reagent: Aryl Iodide (1.0 equiv)[1]

  • Building Block: 5-Bromo-2,3-difluoro-4-methylphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][4]·CH₂Cl₂ (3-5 mol%) - Chosen for its large bite angle and stability.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[2]

  • Solvent: 1,2-Dimethoxyethane (DME)

Step-by-Step Procedure
  • Setup: Charge a reaction vial with the Aryl Iodide (1.0 mmol), Boronic Acid Building Block (276 mg, 1.1 mmol), and Pd(dppf)Cl₂ (25 mg, 0.03 mmol).

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add degassed DME (4 mL) via syringe. Stir to dissolve.

  • Activation: Add degassed 2.0 M Na₂CO₃ (1.5 mL) via syringe. The mixture will become biphasic.[1]

  • Reaction: Heat the block to 80°C for 4–6 hours.

    • Note: Monitor by LCMS.[2][1] Look for the disappearance of the Aryl Iodide. Do not overheat (>100°C) to avoid activating the internal bromine.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and water.[2][1] Separate layers. Wash organic layer with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Flash chromatography. The product will be a Bromo-biaryl .

Data Validation (Expected Results):

Parameter Result Notes
Conversion >95% (Ar-I) If conversion is low, add 2 mol% more catalyst.
Selectivity >20:1 Ratio of Cross-Product vs. Self-Coupled Dimer.[1]

| By-product | Protodeboronated arene | Mass = [MW of Building Block] - B(OH)₂ + H. |[1]

Protocol 2: Functionalizing the Handle (Bromine-Second)

Objective: Utilize the surviving bromine atom to install a third diversity element (e.g., an amine via Buchwald-Hartwig or another aryl group).

Rationale: The 2,3-difluoro substitution pattern makes the remaining bromine electron-deficient. This enhances its reactivity towards Oxidative Addition, making the second step facile even with standard catalysts.[2]

Example: Buchwald-Hartwig Amination
  • Substrate: Bromo-biaryl product from Protocol 1 (1.0 equiv).

  • Reagent: Secondary Amine (e.g., Morpholine, 1.2 equiv).[2][1]

  • Catalyst: Pd₂dba₃ (2 mol%) + XPhos (4 mol%) or RuPhos G3 (for primary amines).

  • Base: Cs₂CO₃ (solid, 2.0 equiv) or NaOtBu (if substrate tolerates).[1]

  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: 100°C, 12 hours, sealed tube.

Troubleshooting & Critical Controls

The primary failure mode for this building block is Protodeboronation (hydrolysis of the C-B bond).[1]

Mechanism: The ortho-fluorine atoms withdraw electrons, making the ipso-carbon susceptible to protonation by water, releasing boric acid and the defunctionalized arene.[2]

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield / "De-boronated" Product Protodeboronation1. Switch base to anhydrous K₃PO₄.2. Switch solvent to anhydrous THF.3. Use MIDA boronate equivalent if available.[2][1]
Homocoupling (Dimerization) Competition for Pd(0)1. Ensure Partner X is an Iodide .2. Slow addition of the Boronic Acid (syringe pump) to keep its concentration low relative to the Partner.
Black Precipitate (Pd Black) Catalyst Decomposition1. Re-degas all solvents.2. Switch to a phosphine-rich catalyst (e.g., Pd(PPh₃)₄) to stabilize Pd(0).

References

  • Suzuki-Miyaura Coupling Mechanism & Chemoselectivity

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link

  • Instability of Fluoro-Boronic Acids

    • Cox, P. A., et al. (2010).[2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[2] Journal of the American Chemical Society, 132(38), 13100–13102.[2] Link

  • Chemoselective Coupling of Halo-Arylboronic Acids

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[2] Link

  • Compound Data

    • PubChem CID: 136275883 (5-Bromo-2,3-difluoro-4-methylphenylboronic acid). Link

Sources

Method

Application Note: Synthesis of Fluorinated Drug Scaffolds Using 5-Bromo-2,3-difluoro-4-methylphenylboronic acid

Executive Summary The incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, enhance binding affinity, and block metabolic liabilities. 5-Bromo-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, enhance binding affinity, and block metabolic liabilities. 5-Bromo-2,3-difluoro-4-methylphenylboronic acid is a highly functionalized, versatile building block designed for the rapid assembly of complex pharmaceutical active ingredients (APIs). This application note details the chemical rationale, orthogonal reactivity profile, and validated experimental protocols for utilizing this reagent in sequential cross-coupling workflows.

Chemical Rationale & Reactivity Profile

The architectural design of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid offers a precise, orthogonal reactivity profile:

  • Boronic Acid Moiety: Serves as the primary site for Suzuki-Miyaura cross-coupling to form biaryl linkages.

  • Bromide Substituent: Remains inert during mild Suzuki conditions, allowing for subsequent downstream functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).

  • Difluoro Motif: Lowers the pKa of adjacent protons, increases lipophilicity, and dictates the conformational preference of the resulting biaryl axis.

  • Methyl Group: Provides steric bulk and completely blocks cytochrome P450-mediated oxidation at the para-position relative to the core scaffold.

The Kinetic Challenge (Causality): Polyfluorinated phenylboronic acids are notoriously unstable under standard basic cross-coupling conditions. The strongly electron-withdrawing fluorine atoms polarize the C-B bond, making the molecule highly susceptible to rapid protodeboronation in aqueous base [1]. If traditional catalysts like Pd(PPh₃)₄ are used, the high temperatures and long reaction times required for transmetalation will result in the complete decomposition of the boronic acid before the coupling can occur.

To circumvent this, the protocol below utilizes XPhos Pd G3 , a third-generation Buchwald precatalyst. The causality of this choice is strictly kinetic: XPhos Pd G3 undergoes quantitative activation under mild conditions to generate the highly active LPd(0) species almost instantaneously. This rapid generation allows the productive cross-coupling cycle to outcompete the deleterious protodeboronation pathway [2].

Orthogonal Synthesis Workflow

Workflow A 5-Bromo-2,3-difluoro- 4-methylphenylboronic acid B Suzuki-Miyaura (XPhos Pd G3) A->B Ar-Cl, K3PO4 Fast Kinetics C Fluorinated Biaryl Bromide B->C Selective C-B Activation D Buchwald-Hartwig Amination C->D Amine, Base Pd Catalyst E Target Fluorinated Drug Scaffold D->E C-Br Activation

Orthogonal cross-coupling workflow for 5-Bromo-2,3-difluoro-4-methylphenylboronic acid.

Experimental Protocols

Kinetically-Controlled Suzuki-Miyaura Cross-Coupling

This protocol describes the selective coupling of the boronic acid moiety with a generic heteroaryl chloride, leaving the bromide intact for future functionalization.

Phase 1: Reaction Preparation (Inert Atmosphere Required)

  • In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, charge the heteroaryl chloride (1.0 equiv, 1.0 mmol).

  • Add 5-Bromo-2,3-difluoro-4-methylphenylboronic acid (1.5 equiv, 1.5 mmol). Note: An excess is used to compensate for any minor protodeboronation that may still occur.

  • Add XPhos Pd G3 precatalyst (2 mol %, 0.02 mmol).

  • Seal the vial with a PTFE-lined septum cap and purge the vessel with dry Argon for 5 minutes.

Phase 2: Execution 5. Inject anhydrous, degassed Tetrahydrofuran (THF) (4.0 mL) to dissolve the organic components. 6. Inject a degassed aqueous solution of K₃PO₄ (0.5 M, 4.0 mL, 2.0 equiv). Rationale: A biphasic system with a mild base (K₃PO₄) is critical; strong bases like NaOH accelerate deboronation. 7. Stir the biphasic mixture vigorously (1000 rpm) at 40 °C. The reaction is typically complete within 30 to 60 minutes [3].

Phase 3: Self-Validating System (In-Process & Post-Reaction)

  • TLC Monitoring: Check the reaction at 30 minutes (Eluent: 20% EtOAc in Hexanes). The boronic acid will streak near the baseline, while the product will elute significantly higher. The disappearance of the heteroaryl chloride spot validates completion.

  • LC-MS Analysis: Quench a 10 µL aliquot in 1 mL of Acetonitrile. Run a fast LC-MS gradient. Validation Checkpoint: Look for the exact mass of the product. Crucially, verify the isotopic pattern of the product peak; the presence of a 1:1 doublet (M / M+2) confirms that the bromine atom has been successfully retained.

  • NMR Confirmation: Upon isolation, run ¹⁹F NMR and ¹¹B NMR. The complete disappearance of the broad ¹¹B signal (~30 ppm) and the shifting of the two ¹⁹F signals confirm successful C-C bond formation without loss of the fluorine atoms.

Downstream Functionalization

The resulting brominated biaryl intermediate can be subjected to a Buchwald-Hartwig amination. Because the boronic acid has already been consumed, higher temperatures (80–100 °C) and stronger bases (e.g., NaOtBu or Cs₂CO₃) can now be safely employed alongside catalysts like RuPhos Pd G3 to install complex amine side-chains, completing the drug scaffold.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the Suzuki-Miyaura coupling of highly fluorinated phenylboronic acids, demonstrating the absolute necessity of advanced precatalysts to achieve high yields.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Primary Byproduct
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene / H₂O8012< 10Protodeboronation
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq)Dioxane / H₂O80815Protodeboronation
XPhos Pd G2 (2 mol%)K₃PO₄ (aq)THF / H₂O40278Traces of homocoupling
XPhos Pd G3 (2 mol%) K₃PO₄ (aq) THF / H₂O 40 0.5 94 None detected

Data Interpretation: Traditional Pd(0) and Pd(II) catalysts fail entirely due to the slow rate of transmetalation relative to the rapid rate of base-catalyzed boronic acid decomposition. XPhos Pd G3 effectively inverts these kinetics.

References

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Journal of the American Chemical Society URL:[Link] [1]

Application

Application Note: Chemoselective Cross-Coupling of Bromo-Substituted Phenylboronic Acids in Iterative Synthesis

Introduction & Strategic Overview Bromo-substituted phenylboronic acids (e.g., 4-bromophenylboronic acid) are indispensable bifunctional building blocks in the synthesis of complex oligoarenes, pharmaceuticals, and advan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Bromo-substituted phenylboronic acids (e.g., 4-bromophenylboronic acid) are indispensable bifunctional building blocks in the synthesis of complex oligoarenes, pharmaceuticals, and advanced materials[1]. They possess both a nucleophilic site (the boronic acid, -B(OH)₂) and an electrophilic site (the bromide, -Br). The central challenge in utilizing these reagents is chemoselectivity : preventing uncontrolled oligomerization and directing the palladium-catalyzed Suzuki-Miyaura cross-coupling to exclusively one of the two reactive handles.

Mechanistic Causality in Chemoselective Coupling

To achieve absolute chemoselectivity, one must exert kinetic control over the two fundamental steps of the Suzuki-Miyaura catalytic cycle: oxidative addition and transmetalation.

  • Electrophile Control (Differentiating Oxidative Addition): Oxidative addition of Pd(0) into a carbon-halogen bond is often the rate-determining step. The activation energy correlates strictly with bond dissociation energies: C-I (~65 kcal/mol) < C-Br (~81 kcal/mol) < C-Cl (~96 kcal/mol). By reacting a bromophenylboronic acid with an aryl iodide, the Pd(0) catalyst will selectively insert into the weaker C-I bond[2]. If the reaction is maintained at moderate temperatures (e.g., 60 °C) with standard phosphine ligands, the C-Br bond remains entirely intact.

  • Nucleophile Control (Differentiating Transmetalation): If the synthetic goal is to react the C-Br bond while preserving the boron moiety for downstream functionalization, the -B(OH)₂ group must be deactivated. Transmetalation requires the boron atom to coordinate with an oxygen-based nucleophile (forming a reactive boronate complex). By complexing the boron with N-methyliminodiacetic acid (MIDA) or 1,8-diaminonaphthalene (DAN), the boron atom is rehybridized from sp² to sp³[3][4]. This eliminates the vacant p-orbital, completely shutting down base coordination and subsequent transmetalation, allowing the C-Br bond to act as the sole electrophile[5]. Alternatively, kinetic discrimination during transmetalation can be achieved without protecting groups by carefully tuning the solvent and base[6].

LogicFlow Start Bromo-phenylboronic Acid (Br-Ar-B(OH)2) PathA Electrophile Control (React B(OH)2, Keep Br) Start->PathA + Ar'-I Mild Pd cat. PathB Nucleophile Control (Protect B, React Br) Start->PathB 1. MIDA 2. Ar'-B(OH)2 + Pd cat. ProdA Ar'-Ar-Br (Stable Building Block) PathA->ProdA ProdB Ar'-Ar-BMIDA (Masked Building Block) PathB->ProdB

Chemoselectivity logic for bromo-phenylboronic acids via electrophile or nucleophile control.

Protocol A: Selective Coupling of the Boronic Acid (Electrophile Control)

Objective: Couple 4-bromophenylboronic acid with 4-iodoanisole, yielding 4'-bromo-4-methoxybiphenyl. Causality: The use of Pd(PPh₃)₄ at mild temperatures ensures oxidative addition occurs exclusively at the C-I bond of 4-iodoanisole. The C-Br bond is kinetically inert under these conditions, preventing self-condensation. Self-Validation: The absence of polymeric baseline material on TLC confirms that the C-Br bond has not undergone oxidative addition.

Step-by-Step Methodology:

  • Preparation : In a rigorously degassed Schlenk flask, combine 4-iodoanisole (1.0 equiv, 1.0 mmol), 4-bromophenylboronic acid (1.05 equiv, 1.05 mmol), and Pd(PPh₃)₄ (5 mol%).

  • Solvent & Base : Add degassed toluene (5 mL) and a 2M aqueous solution of Na₂CO₃ (2.0 equiv). The biphasic system facilitates base-mediated transmetalation without requiring high temperatures.

  • Reaction : Stir the mixture vigorously at 60 °C for 8–12 hours. Monitor via GC-MS to ensure complete consumption of the aryl iodide.

  • Workup : Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure brominated biaryl product.

Protocol B: Selective Coupling of the Bromide via Boron Masking (Nucleophile Control)

Objective: Couple 4-bromophenyl MIDA boronate with p-tolylboronic acid[7]. Causality: The MIDA ligand protects the boron atom by forming a rigid, sp³-hybridized bicyclic structure. This prevents the boron from participating in transmetalation, allowing the C-Br bond to act as the sole electrophile in the presence of an unprotected boronic acid[5]. Self-Validation: Successful isolation of the MIDA-protected biaryl confirms that the internal boron atom did not undergo premature hydrolysis or transmetalation.

Step-by-Step Methodology:

  • Protection : Reflux 4-bromophenylboronic acid with N-methyliminodiacetic acid (1.1 equiv) in toluene/DMSO (10:1) with a Dean-Stark trap for 12 hours to yield the bench-stable MIDA boronate.

  • Coupling Setup : In a dry flask, combine 4-bromophenyl MIDA boronate (1.0 equiv, 1.0 mmol), p-tolylboronic acid (1.5 equiv, 1.5 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Solvent & Base : Add anhydrous 1,4-dioxane (5 mL) and anhydrous K₃PO₄ (3.0 equiv). Crucial Insight: The use of strictly anhydrous conditions and a mild, non-nucleophilic base like K₃PO₄ prevents the premature hydrolysis of the MIDA boronate, which is highly sensitive to aqueous hydroxide[4].

  • Reaction : Heat to 85 °C for 12 hours under a nitrogen atmosphere.

  • Workup & Deprotection : Isolate the MIDA-protected biaryl via column chromatography. To unmask the boronic acid for subsequent iterative couplings, treat the purified product with 1M aqueous NaOH in THF for 10 minutes at 23 °C, followed by an acidic quench (1M HCl) to precipitate the free biaryl boronic acid.

Iterative A 1. BMIDA Protection Br-Ar-B(OH)2 -> Br-Ar-BMIDA B 2. Chemoselective Suzuki Br-Ar-BMIDA + Ar'-B(OH)2 -> Ar'-Ar-BMIDA A->B Pd(OAc)2, SPhos K3PO4, Dioxane C 3. Deprotection Ar'-Ar-BMIDA -> Ar'-Ar-B(OH)2 B->C 1M NaOH, THF 10 min, 23°C D 4. Second Suzuki Coupling Ar'-Ar-B(OH)2 + Ar''-X -> Ar'-Ar-Ar'' C->D Pd cat., Base H2O/Toluene D->A Iteration (if X=Br)

Iterative cross-coupling workflow using MIDA boronate masking for sequential C-C bond formation.

Quantitative Data & Optimization Summary

The table below summarizes the critical parameters required to achieve high chemoselectivity when dealing with bromo-substituted phenylboronic acids and their protected derivatives.

Boron SpeciesHalide PartnerCatalyst / Base SystemMajor ProductSelectivity Ratio
4-Br-C₆H₄-B(OH)₂ 4-I-AnisolePd(PPh₃)₄ / Na₂CO₃ (aq)4'-Bromo-4-methoxybiphenyl>95:5 (C-I vs C-Br)
4-Br-C₆H₄-B(OH)₂ 4-Cl-ToluenePd(dppf)Cl₂ / K₃PO₄No Reaction (at 60°C)N/A
4-Br-C₆H₄-BMIDA p-Tolyl-B(OH)₂Pd(OAc)₂, SPhos / K₃PO₄4'-Methylbiphenyl-4-BMIDA>99:1 (C-Br vs BMIDA)
4-Br-C₆H₄-BDAN p-Tolyl-B(OH)₂Pd-PEPPSI-IPr / KOtBu4'-Methylbiphenyl-4-BDAN>95:5 (C-Br vs BDAN)

Note: BDAN (1,8-diaminonaphthalene) protection offers an alternative to BMIDA, often exhibiting higher stability under strongly basic conditions, though requiring specialized catalysts like Pd-PEPPSI-IPr for optimal yields[3].

References

1.[2] Title: Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction. Source: NIH PMC. URL: [Link] 2.[3] Title: Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Source: ACS Catalysis. URL: [Link] 3.[6] Title: Chemoselective Suzuki–Miyaura Cross-Coupling via Kinetic Transmetallation. Source: Angewandte Chemie International Edition. URL: [Link] 4.[1] Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Source: NIH PMC. URL: [Link] 5.[4] Title: One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. Source: Organic Letters. URL: [Link] 6.[7] Title: MIDA boronate allylation – synthesis of ibuprofen. Source: RSC Advances (via ResearchGate). URL: [Link] 7.[5] Title: Automated iterative Csp³–C bond formation. Source: Nature (NIH PMC). URL: [Link]

Sources

Method

Protocol for the Synthesis of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid Pinacol Ester

An Application Guide for Researchers Abstract This application note provides a detailed protocol for the conversion of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid to its corresponding pinacol ester, 2-(5-bromo-2,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This application note provides a detailed protocol for the conversion of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid to its corresponding pinacol ester, 2-(5-bromo-2,3-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Boronic acid pinacol esters are indispensable intermediates in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to drug discovery and development.[1][2] The pinacol ester offers enhanced stability, easier handling, and simplified purification compared to the free boronic acid, which has a propensity to form cyclic boroxine anhydrides.[3][4] This guide offers a robust, field-proven methodology, explains the causality behind the procedural steps, and provides troubleshooting insights to ensure a high-yielding and reproducible synthesis.

Introduction and Scientific Principles

Arylboronic acids and their ester derivatives are foundational building blocks in medicinal chemistry.[1] Their utility in forming carbon-carbon bonds via palladium-catalyzed cross-coupling reactions is nearly unparalleled. However, free boronic acids can be challenging to handle due to their polarity, potential for decomposition, and the tendency to undergo dehydration to form trimeric boroxines.

Converting the boronic acid to a more stable pinacol ester circumvents these issues. Pinacol esters are generally crystalline, less polar solids that are more amenable to purification by standard techniques like column chromatography or recrystallization and are stable enough for long-term storage.[4][5]

The conversion of a boronic acid to its pinacol ester is a reversible esterification reaction. The equilibrium is driven towards the product by removing the water formed during the reaction. This is typically achieved either by azeotropic distillation or, more conveniently on a laboratory scale, by using a chemical dehydrating agent such as anhydrous magnesium sulfate (MgSO₄).

The specific target molecule, 5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester, is a valuable synthetic intermediate. The bromine atom provides a handle for further cross-coupling reactions, while the fluorinated phenyl ring is a common motif in pharmaceuticals, often used to modulate metabolic stability and binding affinity.

Reaction Scheme

Caption: General reaction for the esterification of the boronic acid.

Detailed Experimental Protocol

This protocol is based on established methods for the pinacol esterification of arylboronic acids.[6]

Materials and Equipment
ReagentsM.W. ( g/mol )CAS No.Supplier Example
5-Bromo-2,3-difluoro-4-methylphenylboronic acid248.851449760-70-1Sigma-Aldrich
Pinacol118.1776-09-5Alfa Aesar
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Fischer Sci.
Diethyl Ether (Et₂O), Anhydrous74.1260-29-7VWR
Hexanes or Heptane (for purification)---
  • Equipment:

    • Round-bottom flask (oven-dried)

    • Magnetic stirrer and stir bar

    • Argon or Nitrogen inlet

    • Buchner funnel and filter paper

    • Rotary evaporator

    • Standard laboratory glassware

Step-by-Step Procedure

G start Start step1 1. Charge oven-dried flask with boronic acid, pinacol, and MgSO₄. start->step1 step2 2. Add anhydrous diethyl ether under inert atmosphere (Ar/N₂). step1->step2 step3 3. Stir the suspension vigorously at room temperature for 24 hours. step2->step3 step4 4. Monitor reaction completion via TLC or LC-MS. step3->step4 step5 5. Filter the mixture through a pad of Celite to remove MgSO₄. step4->step5 step6 6. Rinse the filter cake with fresh diethyl ether. step5->step6 step7 7. Concentrate the combined filtrate in vacuo. step6->step7 step8 8. Purify the crude solid, typically by recrystallization from hexanes. step7->step8 end End: Obtain pure pinacol ester step8->end

Caption: Workflow for the synthesis of the pinacol ester.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add 5-Bromo-2,3-difluoro-4-methylphenylboronic acid (e.g., 2.49 g, 10.0 mmol, 1.0 equiv), pinacol (1.18 g, 10.0 mmol, 1.0 equiv), and anhydrous magnesium sulfate (4.81 g, 40.0 mmol, 4.0 equiv). The use of excess dehydrating agent is crucial to drive the reaction to completion.

  • Solvent Addition: Equip the flask with a rubber septum and purge with an inert atmosphere (Argon or Nitrogen). Add anhydrous diethyl ether (40 mL) via syringe.

  • Reaction: Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 24 hours.

  • Work-up: Remove the solids (MgSO₄ and hydrated salts) by vacuum filtration through a sintered glass funnel or a short plug of Celite® in a Buchner funnel. Wash the filter cake with two small portions of diethyl ether (2 x 10 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will typically yield the crude product as a white to off-white solid.

Purification and Characterization

The crude product is often of high purity. However, for applications requiring analytically pure material, further purification is recommended.

  • Recrystallization: The most effective method for this type of compound is often recrystallization. Suspend the crude solid in a minimal amount of hot hexanes or heptane, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

  • Chromatography (Cautionary Note): While possible, flash column chromatography on silica gel should be performed rapidly with non-polar eluents (e.g., Hexane/Ethyl Acetate mixtures).[3] Prolonged contact with silica gel can lead to hydrolysis of the pinacol ester back to the boronic acid.[3][7] Using silica gel pre-treated with boric acid can mitigate this issue.[4][7]

  • Product Characterization:

    • Chemical Name: 2-(5-bromo-2,3-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[8][9]

    • Molecular Formula: C₁₃H₁₆BBrF₂O₂[9]

    • Molecular Weight: 332.98 g/mol [9]

    • Appearance: White to off-white solid.

    • Analytical Confirmation: Confirm structure and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Scientific Integrity and Trustworthiness

Causality Behind Experimental Choices
  • Anhydrous Conditions: The esterification is a dehydration reaction. Water is a product, so its presence will inhibit the forward reaction according to Le Châtelier's principle. Using oven-dried glassware, anhydrous solvents, and an inert atmosphere minimizes ambient moisture.

  • Choice of Dehydrating Agent: Anhydrous MgSO₄ is an effective, inexpensive, and easily removable dehydrating agent. It sequesters the water produced, driving the equilibrium towards the pinacol ester.

  • Solvent Selection: Diethyl ether is a good choice as it is relatively non-polar, has a low boiling point for easy removal, and effectively solubilizes the organic components while leaving the inorganic salt (MgSO₄) as a filterable solid.[6] Tetrahydrofuran (THF) or toluene can also be used.

  • Equimolar Reactants: The stoichiometry is 1:1. Using a large excess of pinacol is generally unnecessary and can complicate purification.

Troubleshooting
IssueProbable CauseRecommended Solution
Incomplete Reaction Insufficient drying agent; wet solvent/reagents; insufficient reaction time.Add more anhydrous MgSO₄. Ensure all reagents and solvents are properly dried. Allow the reaction to stir for a longer period (up to 48 hours).
Low Yield after Work-up Incomplete filtration/transfer; product loss during solvent removal.Ensure the filter cake is thoroughly washed with fresh solvent. Use care during rotary evaporation to avoid bumping.
Product Hydrolysis Exposure to water during work-up or purification on silica gel.Minimize contact with aqueous phases. If chromatography is necessary, use a non-polar eluent system, perform it quickly, or use boric acid-treated silica gel.[4][7] Prioritize recrystallization.[3]

References

  • Organic Syntheses. (n.d.). Boronic Esters. Organic Syntheses. Retrieved from [Link]

  • Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. UC Santa Cruz Electronic Theses and Dissertations. Retrieved from [Link]

  • Wang, L., et al. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. The Royal Society of Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Pinacolborane. Retrieved from [Link]

  • Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. Retrieved from [Link]

  • Zhu, W., et al. (2010). Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process. Angewandte Chemie International Edition, 49(7), 1292-1295. Retrieved from [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Retrieved from [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

  • ResearchGate. (2013). A Mild Conversion of Arylboronic Acids and Their Pinacolyl Boronate Esters into Phenols Using Hydroxylamine. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17168-17180. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. Retrieved from [Link]

  • Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • da Silva, E. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4299. Retrieved from [Link]

  • Achilli, C., et al. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Bioorganic & Medicinal Chemistry Letters, 22(1), 326-329. Retrieved from [Link]

  • da Silva, E. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4299. Retrieved from [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Retrieved from [Link]

Sources

Application

Optimizing Solvent Systems for the Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids: Mitigating Protodeboronation

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of medicinal chemistry, yet it faces a critical failure mode when applied to electron-deficient substrates: protodeboronation . Electron-defic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of medicinal chemistry, yet it faces a critical failure mode when applied to electron-deficient substrates: protodeboronation . Electron-deficient boronic acids (e.g., polyfluorinated aryls, 2-pyridyls, and nitro-substituted aryls) are highly susceptible to hydrolytic C-B bond cleavage under the basic conditions required for transmetallation.

This guide provides a mechanistic rationale and validated protocols for solvent selection. The core strategy shifts from standard aqueous-organic mixtures to anhydrous or low-water solvent systems that maintain catalytic activity while suppressing the concentration of free hydroxide/protons that drive decomposition.[1]

The Challenge: Protodeboronation Mechanics

To select the right solvent, one must understand the failure mechanism. As elucidated by the Lloyd-Jones group and others, protodeboronation is not a random decomposition; it is a specific, base-catalyzed pathway.

  • Base Activation: The boronic acid (

    
    ) reacts with a base (
    
    
    
    ) to form the boronate anion (
    
    
    ). This species is required for transmetallation to Palladium.
  • The Divergence Point: The boronate anion is the fork in the road.

    • Path A (Desired): Transmetallation to the Pd(II)-aryl complex.

    • Path B (Undesired): Protonation at the ipso-carbon, leading to C-B bond cleavage and the formation of the reduced arene (

      
      ).
      

Why Electron-Deficient? Electron-withdrawing groups (EWGs) stabilize the negative charge developing on the ipso-carbon during the transition state of the hydrolytic cleavage, lowering the activation energy for protodeboronation by orders of magnitude compared to electron-rich substrates.

Diagram 1: The Kinetic Competition

This diagram illustrates the critical competition between the productive catalytic cycle and the destructive hydrolytic pathway.

Protodeboronation cluster_0 Critical Control Point BA Boronic Acid Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- BA->Boronate Activation Base Base (OH-) Base->Boronate Product Cross-Coupled Product Ar-Ar' Boronate->Product Transmetallation (k_trans) (Fast for stable substrates) Decomp Decomposed Arene Ar-H + B(OH)3 Boronate->Decomp Protodeboronation (k_debor) (Accelerated by EWGs + Water) Pd_Complex Pd(II)-Ar' Complex Pd_Complex->Product Water H2O / ROH Water->Decomp

Caption: The boronate anion is the reactive intermediate for both coupling and decomposition. Solvent selection must maximize


 while minimizing 

by controlling water availability.

Solvent Selection Strategy

The "universal" Suzuki solvent (DME/Water or Toluene/Ethanol/Water) is often fatal for unstable boronic acids because the high water concentration drives the equilibrium toward decomposition.

The Three-Tier Solvent Hierarchy
TierSolvent SystemMechanism of ActionBest For
1. Anhydrous / "Dry" 1,4-Dioxane or THF (Anhydrous)Eliminates bulk water.[1] Base solubility is limited, creating a "slow release" of active boronate, preventing accumulation of the unstable intermediate.Highly Unstable: 2-Pyridyl boronic acids, Polyfluorinated aryls (

).
2. High-Organic Ratio Dioxane : Water (10:1) Provides just enough water to solubilize inorganic bases (like

) but keeps the organic phase dominant to suppress hydrolysis.
Moderately Unstable: Nitro-phenyls, cyano-phenyls.
3. Aprotic Dipolar DMF or DMA High dielectric constant dissolves bases without water. However, can promote homocoupling and is hard to remove.Sterically Hindered: Substrates requiring high temps (

) where ethers boil off.
Why 1,4-Dioxane?

Dioxane is the gold standard for these applications because:

  • Coordination: It can weakly coordinate to Pd species, stabilizing the catalyst.

  • Solubility: It dissolves both organic substrates and, to a lesser extent, inorganic bases (especially when combined with CsF or powdered

    
    ).
    
  • Boiling Point: Its BP (

    
    ) allows for thermal activation without requiring pressurized vessels, unlike THF (
    
    
    
    ).

Experimental Protocols

Protocol A: The "Anhydrous" Fluoride Method (High Stability)

Recommended for the most fragile substrates (e.g., 2-pyridyl boronic acid). This protocol uses Cesium Fluoride (CsF) or Potassium Fluoride (KF). Fluoride acts as a base surrogate, activating the boronic acid to a fluoroborate species


 or 

, which transmetallates efficiently but is less prone to protodeboronation than the trihydroxy species.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Unstable Boronic Acid (1.5 - 2.0 equiv)

  • Base: CsF (2.0 - 3.0 equiv) [Must be finely powdered/dry]

  • Catalyst:

    
     (1-2 mol%) + Ligand (e.g., 
    
    
    
    or XPhos, 2-4 mol%)
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Drying: Flame-dry a reaction vial equipped with a stir bar and cool under Argon.

  • Charging: Add the Aryl Halide, Boronic Acid, CsF, and Pd-Ligand complex to the vial.

  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe. Do not add water.

  • Reaction: Heat to

    
     with vigorous stirring.
    
    • Note: The reaction mixture may remain a slurry. This is intentional; it limits the concentration of active base.

  • Monitoring: Check LCMS at 2 hours. If protodeboronation is observed (Ar-H mass), lower temp to

    
     and add more boronic acid.
    
Protocol B: The "Low-Water" Phosphate Method (General Use)

Recommended for moderately electron-deficient substrates. This uses Potassium Phosphate (


), which is less basic than carbonates (

), reducing the rate of base-catalyzed decomposition.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Boronic Acid (1.3 equiv)

  • Base:

    
     (3.0 equiv)[1]
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Solvent: 1,4-Dioxane : Water (10:1 ratio)

Step-by-Step:

  • Preparation: Prepare a stock solvent mixture of Dioxane:Water (10:1). Degas this mixture by sparging with nitrogen for 15 minutes.

  • Charging: Add solid reagents (Halide, Boronic Acid, Base, Catalyst) to the vial.

  • Solvation: Add the degassed solvent mixture.

  • Reaction: Heat to

    
    .
    
    • Why this works: The low water content prevents the formation of a bulk aqueous phase, keeping the local concentration of

      
       low while allowing the phosphate to function.
      

Troubleshooting & Optimization Logic

If yields remain low, use this logic flow to diagnose the failure.

Diagram 2: Solvent Optimization Decision Tree

Use this workflow to select the correct protocol based on substrate stability.

Optimization Start Start: Electron-Deficient Boronic Acid Coupling Check1 Is the substrate a 2-Pyridyl or Polyfluoro? Start->Check1 ProtocolA Use Protocol A (Anhydrous Dioxane + CsF) Check1->ProtocolA Yes (Highly Unstable) ProtocolB Use Protocol B (Dioxane:Water 10:1 + K3PO4) Check1->ProtocolB No (Moderately Unstable) ResultCheck Check LCMS: Is Ar-H (Decomp) major product? ProtocolA->ResultCheck ProtocolB->ResultCheck Success Success: Isolate Product ResultCheck->Success No Fail_A Failure Mode: Protodeboronation ResultCheck->Fail_A Yes Fix2 Increase Catalyst Loading (Speed up Transmetallation) Fail_A->Fix2 Step 1 Fix1 Switch to MIDA Boronate or Trifluoroborate salt Fix2->Fix1 Step 2 (If fails)

Caption: Decision matrix for selecting protocols. If solvent optimization fails, substrate modification (MIDA/Trifluoroborate) is the next logical step.

References

  • Cox, P. A., et al. (2017).[2][3] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link][4]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society. [Link][4]

  • Billingsley, K., & Buchwald, S. L. (2008). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. [Link]

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis with 5-Bromo-2,3-difluoro-4-methylphenylboronic Acid

Executive Summary This technical guide details the optimized protocols for utilizing 5-Bromo-2,3-difluoro-4-methylphenylboronic acid (CAS: N/A, analogue class) in microwave-assisted organic synthesis. This scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimized protocols for utilizing 5-Bromo-2,3-difluoro-4-methylphenylboronic acid (CAS: N/A, analogue class) in microwave-assisted organic synthesis. This scaffold is a high-value building block in medicinal chemistry, particularly for modulating metabolic stability via fluorination and providing a "bifunctional handle" (Boronic acid + Aryl Bromide) for iterative cross-coupling.

The presence of ortho-difluoro substitution (2,3-F) significantly increases the Lewis acidity of the boron center, making this substrate highly susceptible to protodeboronation (hydrolytic cleavage of the C-B bond) under standard thermal conditions. This guide demonstrates how controlled Microwave (MW) irradiation, combined with specific catalytic systems, kinetically favors the desired cross-coupling over the decomposition pathway.

Chemo-Physical Profile & Reactivity Challenges

The Fluorine Effect

The 2,3-difluoro substitution pattern exerts a strong electron-withdrawing effect. While this is beneficial for the final drug candidate's metabolic profile (blocking P450 oxidation sites), it creates a synthetic bottleneck:

  • Lability: The C-B bond is weakened, leading to rapid protodeboronation in the presence of base and water.

  • Electronic Deactivation: The oxidative addition of the aryl bromide (if used as an electrophile) is electronically deactivated, though in this protocol, we primarily utilize the Boronic Acid moiety first.

PropertySpecificationMechanistic Implication
Functional Group A Boronic Acid (

)
Nucleophile for Suzuki-Miyaura coupling.[1] High Risk: Protodeboronation.[2][3]
Functional Group B Bromide (

)
Electrophile for subsequent orthogonal coupling (Buchwald/Sonogashira).
Substituents 2,3-DifluoroIncreases electrophilicity of the ring; accelerates base-mediated decomposition.
Stability Low in aqueous baseRequires rapid heating (MW) and controlled pH.

Mechanistic Insight: Microwave vs. Thermal

The success of this protocol relies on the kinetic differentiation provided by microwave heating.

  • Thermal Conditions (Reflux): Slow ramp rates and prolonged heating (hours) expose the labile boronic acid to base/water for extended periods, allowing the rate of protodeboronation (

    
    ) to compete with transmetallation (
    
    
    
    ).
  • Microwave Conditions: Rapid dielectric heating achieves target temperature (

    
    ) in seconds. High-efficiency catalysts (e.g., XPhos Pd G3) operate instantly at these temperatures, consuming the boronic acid via the cross-coupling pathway (
    
    
    
    ) before significant decomposition occurs.
Diagram 1: Kinetic Competition & Selectivity

ReactionPathways Start 5-Bromo-2,3-difluoro-4-methyl phenylboronic acid Transmetallation Transmetallation (Fast under MW) Start->Transmetallation + Pd-Cat / Ar-Cl Hydrolysis Base/H2O Attack Start->Hydrolysis Slow Heating Pd_Complex Pd(II)-Ar Intermediate Pd_Complex->Transmetallation Catalytic Cycle Product Biaryl Product (Suzuki Coupled) Transmetallation->Product Reductive Elimination Deboronation Protodeboronation (Ar-H Side Product) Hydrolysis->Deboronation Decomposition

Caption: Kinetic competition between the desired Suzuki coupling (Green) and the undesired protodeboronation (Red). MW heating accelerates the Green pathway, outcompeting decomposition.

Experimental Protocols

Protocol A: Rapid Suzuki-Miyaura Coupling

Objective: Coupling the boronic acid moiety with a heteroaryl chloride while preserving the Aryl-Bromide handle. Rationale: We use XPhos Pd G3 , a precatalyst that activates rapidly and forms a bulky, electron-rich active species (


) capable of facilitating difficult transmetallations with electron-deficient boronic acids.
Materials
  • Substrate: 5-Bromo-2,3-difluoro-4-methylphenylboronic acid (1.2 equiv)

  • Partner: Heteroaryl Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: THF : Water (4:1 ratio) - Note: Minimized water content reduces hydrolysis risk.

Step-by-Step Methodology
  • Vessel Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the Heteroaryl Chloride (1.0 mmol) and the Boronic Acid (1.2 mmol, 301 mg).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, ~17 mg).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Delivery: Inject degassed THF (3.2 mL) and degassed water (0.8 mL) via syringe.

  • Microwave Irradiation:

    • Device: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Parameters:

      • Temperature:

        
        
        
      • Time: 15 minutes

      • Pre-stirring: 30 seconds

      • Absorption Level: High

  • Work-up: Cool to RT. Filter through a pad of Celite/Silica to remove Pd residues. Rinse with EtOAc.

  • Purification: Concentrate in vacuo and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Expected Yield: 75-90% (Substrate dependent).

Protocol B: Sequential Functionalization (The "Bifunctional" Workflow)

Objective: Utilizing the preserved Aryl-Bromide handle for a second coupling event (e.g., Buchwald-Hartwig Amination).

Materials
  • Substrate: Biaryl product from Protocol A (containing the Ar-Br motif).

  • Reagent: Secondary Amine (1.2 equiv).

  • Catalyst: RuPhos Pd G3 (2 mol%) - Specific for C-N coupling.

  • Base: NaOtBu (1.5 equiv).

  • Solvent: Toluene (Anhydrous).

Step-by-Step Methodology
  • Setup: In a dry MW vial, combine the Biaryl bromide (0.5 mmol), Amine (0.6 mmol), and NaOtBu (0.75 mmol).

  • Catalyst: Add RuPhos Pd G3 (0.01 mmol).

  • Solvent: Add anhydrous Toluene (2.5 mL) under Argon.

  • Microwave Irradiation:

    • Temperature:

      
      
      
    • Time: 20 minutes

  • Work-up: Dilute with DCM, wash with water, dry over

    
    , and concentrate.
    
Diagram 2: Sequential Workflow

SequentialWorkflow Step1 Step 1: Suzuki Coupling (Boronic Acid + Ar-Cl) Intermediate Intermediate Scaffold (Contains Ar-Br) Step1->Intermediate XPhos Pd G3 MW 100°C, 15 min Step2 Step 2: Buchwald-Hartwig (Ar-Br + Amine) Intermediate->Step2 RuPhos Pd G3 MW 110°C, 20 min Final Final Polysubstituted Drug Candidate Step2->Final C-N Bond Formation

Caption: Two-step iterative coupling strategy utilizing the bifunctional nature of the starting material.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protodeboronation) Base too strong or excess water.Switch base to

or

. Reduce water ratio to 10:1 (Organic:Aq).
Homocoupling (Ar-Ar) Oxidative coupling of Boronic acid.Ensure rigorous degassing (Argon purge).
Incomplete Conversion Catalyst deactivation.Increase catalyst loading to 5 mol% or switch to SPhos Pd G3 (more stable).
Debromination (Step 1) Hydride source present (e.g., from solvent decomposition).Use fresh, high-quality anhydrous solvents. Avoid alcohols.

References

  • Microwave-Assisted Synthesis: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[4] Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Protodeboronation Mechanisms: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Fluorinated Boronic Acids: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Catalyst Selection (XPhos): Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yields in cross-coupling of sterically hindered fluorinated boronic acids

Topic: Improving Yields in Cross-Coupling of Sterically Hindered Fluorinated Boronic Acids Welcome to the Advanced Catalysis Support Hub. Ticket ID: #SM-F-ORTHO-001 Assigned Specialist: Dr. A. Vance, Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yields in Cross-Coupling of Sterically Hindered Fluorinated Boronic Acids

Welcome to the Advanced Catalysis Support Hub. Ticket ID: #SM-F-ORTHO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

You are likely here because your standard Suzuki-Miyaura conditions (Pd(PPh₃)₄/Na₂CO₃/DME/Water) failed. You observed either (A) full consumption of the boronic acid with no product formation (Protodeboronation) or (B) zero conversion of the halide (Steric/Electronic deactivation).

When dealing with sterically hindered fluorinated boronic acids (e.g., 2,6-difluorophenylboronic acid or ortho-trifluoromethyl derivatives), you are fighting a kinetic war between two pathways: the productive Transmetallation (which is slowed by sterics) and the destructive Protodeboronation (which is accelerated by fluorine).

This guide provides the tactical adjustments required to win that war.

Module 1: The Failure Mechanism (Why your reaction failed)

Q: Why did my boronic acid disappear without forming the product?

A: You are likely a victim of rapid Protodeboronation . Fluorine atoms are highly electron-withdrawing. In the presence of a base and water, the boronic acid forms a boronate "ate" complex. The fluorine substituents stabilize the negative charge developing on the ipso-carbon during the cleavage of the C-B bond, dramatically accelerating hydrolysis [1].

If your catalyst is slow (due to steric hindrance), the boronic acid decomposes before it can enter the catalytic cycle.

Visualizing the Kinetic Competition

Protodeboronation Start Fluorinated Boronic Acid Ate Boronate 'Ate' Complex [Ar-B(OH)3]- Start->Ate + Base Base Base (OH-) Base->Ate TS_Proto TS: Stabilized Carbanion Character Ate->TS_Proto Fast (k_debor) Product Cross-Coupled Product (Ar-Ar') Ate->Product Slow (k_trans) (Blocked by Sterics) Waste Waste Product (Ar-H + B(OH)3) TS_Proto->Waste + H2O Pd_Cycle Pd(II)-Ar-X (Catalyst) Pd_Cycle->Product

Figure 1: The kinetic competition. Fluorine accelerates the red pathway (decomposition), while steric bulk blocks the green pathway (product formation).

Module 2: Troubleshooting & Optimization Protocols
Scenario A: The "Dry" Fix (Suppressing Protodeboronation)

Use when: You see the byproduct Ar-H (the arene with H replacing B).

The Logic: Protodeboronation requires a proton source (usually water or alcohol). By switching to strictly anhydrous conditions and a fluoride-based activation source, you eliminate the proton donor while still activating the boron [2].

Protocol 1: Anhydrous Fluoride Activation

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

  • Base: Cesium Fluoride (CsF) or Potassium Phosphate (K₃PO₄) (finely ground, oven-dried).

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%).

  • Temperature: 80–100 °C.

  • Additives: 4Å Molecular Sieves (activated).

Critical Note: Do not use Cs₂CO₃ in this protocol if it is not perfectly dry; carbonate bases generate water in situ upon reaction with boronic acids if not carefully managed. CsF is preferred as it activates boron via the [Ar-B(OH)₂F]⁻ species without generating water.

Scenario B: The "Kinetic" Fix (Accelerating Transmetallation)

Use when: The halide is unreactive, or the boronic acid decomposes before coupling.

The Logic: To beat the decomposition rate, you must make the catalyst faster. Standard ligands (PPh₃, dppf) are too small or electron-poor to force transmetallation with bulky substrates. You need Dialkylbiaryl Phosphines (Buchwald Ligands). These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), but crucially, they create a "pocket" that facilitates the difficult transmetallation step [3].

Table 1: Ligand Selection Matrix for Fluorinated Substrates

Substrate ChallengeRecommended LigandWhy?
Ortho-F / Ortho-CF₃ XPhos or RuPhos Exceptional steric bulk facilitates coupling of 2,6-disubstituted arenes.
Polyfluorinated (e.g., C₆F₅) SPhos High turnover; electron-rich nature stabilizes the oxidative addition complex.
Unstable Heterocycles AlPhos Specifically designed for fluorinated substrates; prevents catalyst inhibition [4].
General Steric Bulk P(t-Bu)₃ High cone angle, but air-sensitive. Use Pd-PEPPSI-IPr as a stable alternative.
Scenario C: The "Reagent" Fix (Alternative Boron Sources)

Use when: Even anhydrous conditions fail.

The Logic: If the free boronic acid is too unstable, use a "Slow Release" strategy.[1] MIDA Boronates and Potassium Organotrifluoroborates (Molander Salts) protect the boron atom from base attack until the moment of reaction.

Protocol 2: MIDA Boronate Slow-Release

  • Reagent: Use the MIDA ester of your fluorinated substrate.

  • Solvent: THF:Water (10:1).

  • Base: K₃PO₄ (3.0 equiv).

  • Catalyst: Pd-G3-XPhos (Buchwald Precatalyst Gen 3).

  • Mechanism: The MIDA group hydrolyzes slowly, releasing the active boronic acid at a low steady-state concentration. This keeps the [Boronic Acid] low relative to the [Catalyst], favoring coupling over second-order decomposition pathways [5].

Module 3: Decision Logic (Workflow)

Follow this logic gate to determine your next experiment.

Troubleshooting Start Experiment Failed: Low Yield Check Analyze Crude NMR/GC-MS: What is the major byproduct? Start->Check Decomp Protodeboronation Product (Ar-H found) Check->Decomp Ar-B(OH)2 gone NoRxn Starting Material (Ar-X recovered) Check->NoRxn Ar-B(OH)2 remains Sol1 Solution: Switch to Anhydrous (CsF / Toluene / SPhos) Decomp->Sol1 First Attempt Sol3 Solution: Change Ligand (Use XPhos or Pd-PEPPSI) NoRxn->Sol3 Catalyst inactive Sol2 Solution: Switch Reagent (MIDA Boronate or BF3K) Sol1->Sol2 If Sol 1 fails

Figure 2: Diagnostic workflow for optimizing cross-coupling yields.

Frequently Asked Questions (FAQs)

Q: Can I just add more boronic acid to compensate for decomposition? A: Generally, no . While adding 1.5–2.0 equivalents is standard, adding massive excesses (3.0+) often poisons the catalyst by saturating the coordination sphere with inactive boronate species or causing homocoupling. It is better to control the rate of addition (syringe pump) than the amount.

Q: Why is K₃PO₄ preferred over Na₂CO₃ for these substrates? A: Phosphate is a more effective base for the activation of boronic acids in anhydrous or low-water media due to its higher solubility in organic/aqueous interfaces and its ability to buffer the pH. Carbonates often result in pH spikes that accelerate protodeboronation [6].

Q: My fluorinated boronic acid is expensive. How do I test conditions without wasting it? A: Perform a "protodeboronation assay" first. Dissolve your boronic acid in the intended solvent/base mix (without halide or catalyst) and heat it. Monitor by ¹⁹F NMR. If it decomposes in <1 hour, no catalyst will save you—you must switch to Protocol 1 (Anhydrous) or Protocol 2 (MIDA) .

References
  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopomers, and Kinetic Isotope Effects. Journal of the American Chemical Society.[2][3] Link

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[2][3] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides with Heteroaryl Boronic Acids and Esters. Accounts of Chemical Research. Link

  • Sather, A. C., et al. (2015).[3] A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides.[2][3] Journal of the American Chemical Society.[2][3] Link

  • Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates Facilitates Suzuki-Miyaura Coupling.[4] Journal of the American Chemical Society.[2][3] Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

Sources

Optimization

Technical Support Center: 5-Bromo-2,3-difluoro-4-methylphenylboronic acid

Welcome to the technical support center for 5-Bromo-2,3-difluoro-4-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-2,3-difluoro-4-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile building block. The inherent reactivity of the boronic acid functional group necessitates careful handling and tailored purification strategies to ensure high purity for downstream applications, such as Suzuki-Miyaura cross-coupling reactions.[1][2] This document provides in-depth, experience-driven answers to troubleshoot common issues and frequently asked questions.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing validated solutions.

Question 1: My crude product shows multiple spots on TLC, and I'm observing significant streaking. What's happening and how do I perform column chromatography effectively?

Answer: Streaking and multiple spots are common issues when chromatographing arylboronic acids on standard silica gel. The primary cause is the interaction between the Lewis acidic boronic acid group and the acidic silanol (Si-OH) groups on the silica surface.[3] This can lead to several undesirable outcomes:

  • Irreversible Adsorption: The compound sticks to the column and cannot be eluted, resulting in low recovery.[3]

  • Streaking/Tailing: Strong, non-uniform interactions cause the compound to elute slowly and broadly, leading to poor separation.[3]

  • On-Column Degradation: The acidic silica surface can catalyze decomposition reactions, such as protodeboronation.[3]

Troubleshooting Steps & Solutions:

  • Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic silica gel. This minimizes unwanted interactions and improves peak shape.

    • Rationale: Adding a basic modifier like triethylamine (NEt₃) or ammonia to the eluent system effectively caps the acidic silanol groups, presenting a more inert surface to the boronic acid.[3]

    • Protocol: See Protocol 1 for a detailed methodology on preparing a deactivated silica gel column.

  • Choose an Alternative Stationary Phase: If deactivation is insufficient, consider a different adsorbent.

    • Neutral Alumina: Alumina is less acidic than silica and is often a suitable alternative for purifying boronic acids.[3]

    • Reverse-Phase (C18) Silica: For less polar impurities, reverse-phase chromatography can be highly effective. The boronic acid is often more polar and elutes earlier in typical methanol/water or acetonitrile/water solvent systems. However, be aware that prolonged exposure to aqueous conditions, especially at non-neutral pH, can promote hydrolysis or protodeboronation.[4][5]

  • Modify the Mobile Phase: Adding a small percentage of a modifier to your eluent can significantly improve chromatography.

    • For this acidic compound, adding ~1% acetic acid to the mobile phase can sometimes help by keeping the boronic acid protonated and reducing tailing, though this should be used cautiously as strong acids can promote protodeboronation.[2][6] A better approach for boronic acids is often basic deactivation.

Question 2: My NMR analysis shows a significant peak corresponding to the protodeboronated impurity (2,3-difluoro-4-methyl-bromobenzene). How did this form and how can I prevent it?

Answer: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond.[7] It is a common and often frustrating side reaction for many arylboronic acids, including 5-Bromo-2,3-difluoro-4-methylphenylboronic acid. This reaction can be promoted by acidic or basic conditions, elevated temperatures, and certain metal catalysts.[2][8] The electron-withdrawing fluorine atoms on your compound can influence its susceptibility to this process.

Causality and Prevention:

  • Mechanism: The reaction proceeds via protonolysis of the carbon-boron bond. Both acid- and base-catalyzed pathways exist. In basic media, formation of the more nucleophilic boronate anion (Ar-B(OH)₃⁻) can accelerate the reaction with a proton source like water.[5][7]

  • Prevention During Workup:

    • Avoid strong acids or bases during aqueous workup. Use mild conditions, such as saturated ammonium chloride for quenching or a dilute phosphate buffer to control pH.

    • Minimize exposure to water and heat. Perform extractions quickly and avoid heating aqueous layers for extended periods.

  • Prevention During Purification:

    • As mentioned in Question 1, the acidic surface of silica gel can promote protodeboronation. Use deactivated silica.

    • When performing recrystallization, avoid solvents that may contain acidic impurities (e.g., old chloroform) or require very high temperatures for dissolution.

Logical Flow for Minimizing Protodeboronation

cluster_workup Aqueous Workup cluster_purification Purification cluster_result Outcome Workup Reaction Quench & Extraction pH_Control Use Mild pH (e.g., sat. NH4Cl, buffers) Workup->pH_Control Key Parameter Temp_Control Avoid High Heat Workup->Temp_Control Result Minimized Protodeboronation pH_Control->Result Temp_Control->Result Purification Crude Product Chromatography Column Chromatography Purification->Chromatography Recrystallization Recrystallization Purification->Recrystallization Deactivated_Silica Use Deactivated Silica or Alumina Chromatography->Deactivated_Silica Critical Choice Solvent_Choice Screen for Low-Temp Solvent System Recrystallization->Solvent_Choice Deactivated_Silica->Result Solvent_Choice->Result

Caption: Decision workflow to minimize protodeboronation.

Question 3: After removing the solvent under vacuum, my product became a glassy, intractable solid that is difficult to handle. What is this and can I reverse it?

Answer: This is a classic sign of boroxine formation. Boronic acids can undergo thermal dehydration, especially when heated under vacuum, to form a trimeric anhydride called a boroxine.[1][9] This process is a reversible equilibrium.[10]

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

  • Causality: The formation of boroxine is an entropy-driven process, favored by the removal of water at high temperatures or under vacuum.[10] The resulting boroxine is often less crystalline and may appear as a glassy solid or oil.

  • Confirmation: Boroxine formation can be confirmed by NMR. You will observe a downfield shift in the aromatic protons and the disappearance of the characteristic broad -B(OH)₂ proton signal.

  • Reversal and Prevention:

    • Reversal: Since the reaction is reversible, the boroxine can be easily hydrolyzed back to the boronic acid. Simply dissolve the crude material in a suitable solvent (e.g., diethyl ether, ethyl acetate) and wash it with a small amount of water or brine. After drying the organic layer and carefully removing the solvent at a lower temperature, you should recover the monomeric boronic acid.

    • Prevention: Avoid high temperatures during solvent removal. Use a rotary evaporator with a water bath temperature below 40°C. For final drying, it is better to use a high-vacuum pump at room temperature rather than heating.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in crude 5-Bromo-2,3-difluoro-4-methylphenylboronic acid?

A1: Besides the starting materials, the most prevalent process-related impurities are:

  • Protodeboronation Product: 2,3-difluoro-4-methyl-bromobenzene, resulting from the loss of the B(OH)₂ group.[7]

  • Boroxine: The trimeric anhydride formed via dehydration.[10][11]

  • Homocoupling Product: A biaryl impurity formed from the coupling of two molecules of the boronic acid, though this is more common as a byproduct in cross-coupling reactions.

  • Boric Acid: Can be present from hydrolysis or as a byproduct of the synthesis.[3]

Q2: My compound is an oil and won't crystallize. What is the best purification strategy?

A2: When a boronic acid "oils out" or fails to crystallize, it is often due to the presence of impurities that disrupt the crystal lattice formation.[3] A highly effective strategy for such cases is purification via derivatization.

  • Diethanolamine Adduct Formation: Boronic acids react reversibly with diethanolamine to form stable, five-membered cyclic adducts. These adducts are often highly crystalline and can be easily precipitated from a solution of the crude product, leaving impurities behind in the mother liquor. The pure boronic acid can then be regenerated by a simple acid wash.[3][4][12] This method is excellent for removing non-acidic impurities. See Protocol 2 for a detailed procedure.

Q3: Can I use an acid/base extraction to purify my boronic acid?

A3: Yes, this can be an effective preliminary purification step. Boronic acids are weakly acidic (typical pKa around 8.8) and can be extracted into a basic aqueous phase.[9]

  • Procedure: Dissolve the crude material in an organic solvent like ethyl acetate or diethyl ether. Extract with a mild aqueous base (e.g., 1 M NaOH or Na₂CO₃). The boronate salt will move to the aqueous layer, while neutral organic impurities remain in the organic layer. The aqueous layer can then be separated, cooled in an ice bath, and re-acidified (e.g., with 1 M HCl) to precipitate the pure boronic acid, which is then extracted back into an organic solvent.[12][13]

  • Caution: This method is not suitable if your primary impurities are also acidic in nature. Additionally, be mindful that strongly basic conditions can promote protodeboronation.[5][7]

Q4: What are the best analytical methods to assess the final purity of my product?

A4: A combination of methods is ideal for a comprehensive assessment:

  • ¹H and ¹⁹F NMR: Provides structural confirmation and can identify and quantify major impurities, especially the protodeboronated species.

  • Quantitative NMR (qNMR): An excellent method for determining absolute purity by integrating the analyte signal against a certified internal standard.[14]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the main component from closely related impurities. A reverse-phase C18 column is commonly used.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. The boronic acid itself is non-volatile but can be analyzed after derivatization (e.g., to its pinacol ester).[14][16]

Purification Strategy Comparison

Purification MethodProsConsBest For Removing
Recrystallization Simple, scalable, can yield very high purity material.Can have low recovery; solvent screening can be time-consuming; may "oil out".[12]Impurities with different solubility profiles.
Column Chromatography Good for separating closely related compounds.Risk of on-column degradation/adsorption; can be labor-intensive.[3][4]Protodeboronated product, less polar impurities.
Acid-Base Extraction Fast, simple, good for bulk removal of neutral impurities.Not selective against acidic impurities; risk of protodeboronation.[7][12]Neutral starting materials or byproducts.
Diethanolamine Adduct Excellent for non-crystalline products; often yields high purity.[4]Adds two steps to the process; adduct may not precipitate cleanly.A wide range of impurities, especially when crystallization fails.

Key Experimental Protocols

Protocol 1: Flash Chromatography on Deactivated Silica Gel

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 Hexane/Ethyl Acetate).

  • Deactivation: To the slurry, add triethylamine (NEt₃) to a final concentration of 1-2% by volume. Stir gently for 5-10 minutes.

  • Column Packing: Pack the column with the deactivated silica slurry as you normally would.

  • Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase (containing 1-2% NEt₃).

  • Loading and Elution: Load your crude sample (adsorbed onto a small amount of deactivated silica for best results) and elute with your gradient, ensuring that the NEt₃ concentration is maintained throughout.

  • Post-Purification: After collecting fractions, the NEt₃ can be removed during solvent evaporation, sometimes aided by co-evaporation with a solvent like toluene.

Protocol 2: Purification via Diethanolamine Adduct Formation

  • Dissolution: Dissolve the crude 5-Bromo-2,3-difluoro-4-methylphenylboronic acid in a suitable solvent like toluene or a hexane/ethyl acetate mixture at room temperature.

  • Adduct Formation: Add diethanolamine (1.0 - 1.1 equivalents) dropwise with stirring. A white precipitate of the adduct should begin to form.

  • Precipitation: Continue stirring at room temperature for 1-2 hours, then cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the crystalline adduct by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., hexane) to remove any soluble impurities.

  • Regeneration of Boronic Acid: Suspend the filtered adduct in ethyl acetate and add it to a separatory funnel. Wash with 1 M HCl. The adduct will break down, releasing the pure boronic acid into the organic layer and the protonated diethanolamine into the aqueous layer.

  • Final Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure at low temperature (<40°C).

References

  • Wikipedia. Phenylboronic acid. [Link]

  • ResearchGate. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]

  • Georganics. Phenylboronic acid – preparation and application. [Link]

  • RSC Publishing. Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • CNR-IRIS. On-Surface Synthesis of Boroxine-Based Molecules. [Link]

  • Reddit. HELP: Purifying boronic acids sucks : r/chemistry. [Link]

  • Chemistry Stack Exchange. Challenging purification of organoboronic acids. [Link]

  • ACS Publications. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Reddit. HELP: Purifying boronic acids sucks : r/OrganicChemistry. [Link]

  • PubMed. Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. [Link]

  • ResearchGate. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]

  • Wiley-VCH. Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • PMC. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. [Link]

  • Reddit. Purification of boronic acids? : r/chemistry. [Link]

  • Sciencemadness.org. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. [Link]

  • SSRN. Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. [Link]

  • LCGC International. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

  • Google Patents. CN103570753A - Preparation method of arylboronic acid compound.
  • ResearchGate. Boronate Affinity Chromatography. [Link]

  • The Royal Society of Chemistry. Supporting Information OBC revisions. [Link]

  • Academia.edu. Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. [Link]

  • TU Delft. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

  • PMC. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

Sources

Troubleshooting

Troubleshooting low reactivity of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid

Welcome to the technical support center for 5-Bromo-2,3-difluoro-4-methylphenylboronic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-2,3-difluoro-4-methylphenylboronic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding its use in cross-coupling reactions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can overcome challenges and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid that influence its reactivity?

This boronic acid possesses a unique combination of substituents that create a challenging electronic and steric profile:

  • Electron-Withdrawing Fluorine Atoms: The two fluorine atoms ortho to the bromine atom are strongly electron-withdrawing. This reduces the electron density of the aryl ring, making the oxidative addition of the C-Br bond to the palladium(0) catalyst the potentially rate-limiting step of the Suzuki-Miyaura catalytic cycle.[1][2][3]

  • Steric Hindrance: The molecule is sterically demanding around both reactive sites. The boronic acid group is flanked by a fluorine atom and a methyl group, which can hinder the crucial transmetalation step.[4] Similarly, the bromine is crowded by two ortho-fluorine substituents.

  • Increased Lewis Acidity: The presence of fluorine atoms generally increases the Lewis acidity of the boronic acid group.[5][6] This can facilitate the formation of the reactive boronate species but may also increase the rate of side reactions like protodeboronation.

Q2: How should I properly store and handle this boronic acid to ensure its integrity?

Boronic acids are susceptible to degradation, particularly through dehydration to form cyclic boroxine anhydrides or through decomposition if exposed to air and moisture.[7][8]

  • Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.[8][9][10] A desiccator or a dry box is ideal.

  • Handling: When weighing and dispensing the reagent, do so quickly to minimize exposure to the atmosphere. Use dry solvents and ensure all glassware is oven-dried before use to prevent introducing water, which can promote side reactions.[11]

Q3: Can this compound undergo protodeboronation? What causes it?

Yes, protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for many boronic acids.[11] It can be promoted by several factors:

  • Excess Water or Protic Solvents: The presence of acidic protons can lead to the cleavage of the carbon-boron bond.[11]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[12]

  • Strong Bases: While a base is necessary for the reaction, excessively strong bases or prolonged reaction times can increase the incidence of this side reaction.[11]

Troubleshooting Guide for Low Reactivity

Low yields or failed reactions with this substrate are common due to its electronic and steric properties. The following guide addresses specific issues in a question-and-answer format.

Problem: Low to No Conversion of the Aryl Bromide

Q4: I'm observing mostly unreacted starting material (the aryl bromide). What is the likely cause and how can I fix it?

This issue almost certainly points to a slow or inhibited oxidative addition step in the Suzuki-Miyaura catalytic cycle. The electron-withdrawing fluorine atoms deactivate the C-Br bond towards the palladium(0) catalyst.

Troubleshooting Workflow: Enhancing Oxidative Addition

start Start: Low Conversion q1 Is your catalyst active? start->q1 s1 Use a fresh, reliable Pd source. Consider a Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst. q1->s1 No/Unsure q2 Is your ligand appropriate? q1->q2 Yes s1->q2 s2 Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or a potent NHC ligand. q2->s2 No q3 Are reaction conditions optimal? q2->q3 Yes s2->q3 s3 Increase temperature cautiously. Ensure rigorous degassing to prevent catalyst oxidation. q3->s3 No end Improved Conversion q3->end Yes s3->end

Caption: Troubleshooting workflow for low conversion.

Detailed Solutions:

  • Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The key is to use a ligand that promotes the difficult oxidative addition step.

    • Switch to Buchwald Ligands: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands stabilize the electron-rich Pd(0) center and facilitate its insertion into the C-Br bond.[13][14]

    • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can be more effective than Pd(II) precatalysts (e.g., Pd(OAc)₂), which require an initial reduction step that can be inefficient.[13]

    • Increase Catalyst Loading: If optimization fails, consider increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol%.

  • Reaction Temperature: The energy barrier for oxidative addition is likely high.

    • Increase Temperature: Cautiously increase the reaction temperature. Solvents like toluene or dioxane allow for higher temperatures (e.g., 100-110 °C).[13] Monitor for decomposition of the boronic acid.

  • Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.[13]

    • Improve Degassing Technique: Ensure the reaction mixture is thoroughly degassed. A common method is to bubble argon or nitrogen through the solvent for 15-30 minutes before adding the catalyst and then maintaining an inert atmosphere throughout the reaction.[13]

Problem: Protodeboronation is the Main Side Product

Q5: My aryl bromide is being consumed, but I'm primarily forming 2,3-difluoro-4-methylbenzene instead of the desired product. What's wrong?

This indicates that protodeboronation is occurring faster than transmetalation. The sterically hindered boronic acid is struggling to transfer its aryl group to the palladium center, and instead, it is being cleaved by trace protons in the mixture.

Solutions:

  • Choice of Base: The base is critical. A strong base can accelerate protodeboronation.

    • Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[11][15] Potassium phosphate (K₃PO₄) is often an excellent choice for sensitive boronic acids.[11]

    • Anhydrous Conditions: While Suzuki reactions often benefit from some water, excess water can promote this side reaction.[11] Ensure your solvents are dry and consider using an anhydrous base.

  • Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, which are less prone to protodeboronation.

    • Use a Pinacol Ester: React the boronic acid with pinacol to form the corresponding pinacol boronate ester. These are generally more stable.[11][16]

    • Consider MIDA Boronates: For very sensitive substrates, N-methyliminodiacetic acid (MIDA) boronates offer high stability and slowly release the boronic acid under basic conditions, keeping its concentration low and minimizing side reactions.[11]

Problem: Significant Homocoupling of the Boronic Acid

Q6: I'm observing a significant amount of the biaryl product derived from the coupling of two boronic acid molecules. Why is this happening?

Homocoupling (Glaser-type coupling) is often promoted by the presence of oxygen and Pd(II) species.[13][16] It suggests that either the initial reduction of your Pd(II) precatalyst is problematic or your reaction is not sufficiently deoxygenated.

Solutions:

  • Rigorous Degassing: This is the most critical factor. Oxygen facilitates the oxidative coupling of two boronic acid molecules.[13] Re-evaluate and improve your degassing procedure.

  • Use a Pd(0) Source: As mentioned before, starting with a Pd(0) catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ avoids the in-situ reduction step where homocoupling can be initiated.[13]

  • Check Reagent Purity: Ensure the boronic acid is pure. Some impurities can accelerate decomposition and homocoupling.

Recommended Optimization Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid with a generic aryl or heteroaryl halide.

Data Summary: Recommended Starting Conditions
ParameterRecommended ValueRationale
Boronic Acid 1.2 - 1.5 equivalentsEnsures complete consumption of the limiting reagent.
Palladium Precatalyst Pd₂(dba)₃ (1-2.5 mol%)A reliable Pd(0) source to avoid inefficient reduction steps.[13]
Ligand XPhos (2.2-5.5 mol%)Bulky, electron-rich ligand to promote difficult oxidative addition.[13][14]
Base K₃PO₄ (2.0 - 3.0 equivalents)A moderately strong base effective for challenging couplings while minimizing protodeboronation.[11][15]
Solvent System Dioxane/H₂O (10:1) or TolueneAprotic solvents capable of reaching high temperatures. A small amount of water can aid in dissolving the base.[13][17][18]
Temperature 100 - 110 °CNecessary to overcome the high activation energy of oxidative addition.
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 5-Bromo-2,3-difluoro-4-methylphenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

    • Seal the flask with a septum.

  • Degassing:

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.

    • In a separate vial, prepare a stock solution of the catalyst and ligand if desired, or add Pd₂(dba)₃ (e.g., 1 mol%) and XPhos (e.g., 2.5 mol%) directly to the reaction flask under inert gas.

  • Execution:

    • Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously for the intended duration (e.g., 12-24 hours).

  • Monitoring and Workup:

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle

Suzuki_Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar¹)(X) pd0->oa_complex Oxidative Addition transmetal_complex [L₂Pd(II)(Ar¹)(Ar²)] oa_complex->transmetal_complex Transmetalation product_complex L₂Pd(0) • Ar¹-Ar² transmetal_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) product_complex->product ar1x Ar¹-X (Aryl Halide) ar1x->oa_complex ar2boh2 Ar²-B(OH)₂ (Boronic Acid) ar2boh2->transmetal_complex base Base (e.g., K₃PO₄) base->transmetal_complex

Sources

Optimization

Technical Support Center: Palladium Remediation in Fluorinated Biaryl Synthesis

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) purification. Removing residual palladium (Pd) from fluorinated biaryls—commonly synthesized via Suzuki-Miyaura or Buchwald-Hartwig cross...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) purification. Removing residual palladium (Pd) from fluorinated biaryls—commonly synthesized via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling—presents unique thermodynamic and kinetic challenges. To meet the stringent ICH Q3D regulatory limits (<10 ppm for oral APIs), process chemists must overcome the strong non-covalent interactions induced by highly electronegative fluorine atoms.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure complete palladium remediation without compromising product yield.

Diagnostic Workflow: Selecting a Remediation Strategy

Choosing the correct palladium removal strategy depends heavily on the solubility profile of your fluorinated biaryl and the oxidation state of the residual palladium. Use the decision matrix below to select the optimal pathway.

Pd_Removal_Workflow Start Crude Fluorinated Biaryl (Pd > 1000 ppm) CheckSol Is product highly soluble in polar aprotic solvents? Start->CheckSol SilicaTMT Solid-Supported Scavenger (e.g., Si-TMT or Si-Thiol) CheckSol->SilicaTMT Yes (e.g., DMF, DMAc) AqueousWash Aqueous Chelation Wash (e.g., PIX/I2 or Bisulfite) CheckSol->AqueousWash No (e.g., EtOAc, 2-MeTHF) CheckPd Is Pd < 10 ppm (ICH Q3D limits)? SilicaTMT->CheckPd AqueousWash->CheckPd Crystallization Reactive Crystallization & Polish Filtration CheckPd->Crystallization Yes Fail Re-evaluate Scavenger or Adjust pH CheckPd->Fail No Success API Grade Product (Pd < 10 ppm) Crystallization->Success

Caption: Decision matrix for selecting palladium removal strategies based on biaryl solubility.

Troubleshooting & FAQs

Q: Why is palladium so difficult to remove from fluorinated biaryls compared to non-fluorinated analogs? A: Fluorine atoms are highly electronegative, which significantly alters the electronics of the biaryl system. This electron withdrawal increases the


-acidity of the aromatic rings, leading to stronger non-covalent interactions (such as 

-stacking and cation-

interactions) with electron-rich Pd(0) clusters. Furthermore, ortho-fluorine atoms can participate in weak chelation or alter the steric conformation of the biaryl, effectively "trapping" the palladium within the crystal lattice or product matrix.

Q: My Suzuki-Miyaura coupling used a high-turnover Pd catalyst, but residual Pd is still 300 ppm. What is the best scavenger? A: For cross-coupling products, solid-supported scavengers like silica-bound trimercaptotriazine (Si-TMT) are highly effective. Studies have shown that aging the crude API with Si-TMT in polar aprotic solvents like DMF can reduce palladium levels from >300 ppm to 10–30 ppm ()[1]. The macroporous silica provides a thermodynamic sink, while the polar solvent disrupts the product-palladium hydrogen bonding and


-interactions.

Q: How do I remove Pd(0) species that are unresponsive to standard aqueous chelators? A: Aqueous chelators primarily target Pd(II). If your reaction leaves predominantly Pd(0) nanoparticles, you must oxidize the palladium first. A highly effective method is using Potassium Isopropyl Xanthate (PIX) in combination with a mild oxidant like iodine (


). The iodine oxidizes Pd(0) to Pd(II), which then binds strongly to the sulfur-rich PIX chelator, reducing Pd levels to as low as 0.1 ppm ().

Q: What role does pH play in aqueous chelation? A: Data-driven models demonstrate that after chelator identity, pH is the most critical parameter for successful palladium removal ()[2]. Chelators possess specific pKa values; if the pH is too low, the binding sites (e.g., thiols, amines) remain protonated and inactive. Conversely, at excessively high pH, palladium can form insoluble hydroxide complexes that resist chelation and are difficult to filter.

Scavenger Selection Data

Summarizing quantitative data is critical for selecting the right scavenger based on your solvent system and target Pd species.

Scavenger TypeTarget SpeciesOptimal SolventsTypical LoadingMechanism & Pros/Cons
Si-TMT (Silica-Trimercaptotriazine)Pd(II), Pd(0)DMF, DMAc, NMP0.10 – 0.20 wt/wtMechanism: Chemisorption via sulfur macrocycles. Pros: Excellent for polar aprotic solvents; easily filtered. Cons: High cost at scale[1].
PIX /

(Potassium Isopropyl Xanthate)
Pd(0)

Pd(II)
EtOAc, THF, 2-MeTHF2.0 – 5.0 equivMechanism: Oxidation followed by aqueous chelation. Pros: Ultra-efficient (<1 ppm); cheap reagents. Cons: Requires biphasic separation; iodine may react with sensitive functional groups.
Sodium Bisulfite (

)
Pd(II)Water / Immiscible Org.20–50% aq. solutionMechanism: Forms insoluble sodium palladium tetrasulfite dihydrate[3]. Pros: Highly effective for fluorinated pyridines/biaryls. Cons: Requires strict pH control (pH 5.5–6.0).

Mechanistic Pathway: Solid-Supported Scavenging

Understanding the thermodynamic displacement of palladium is essential. The scavenger must present a higher binding affinity to the metal than the fluorinated biaryl matrix.

Mechanism Pd_Complex Pd trapped in Fluorinated Biaryl Matrix Equilibrium Competitive Chelation (Thermodynamic Sink) Pd_Complex->Equilibrium Scavenger Addition of Macroporous Si-Thiol or Si-TMT Scavenger->Equilibrium Separation Heterogeneous Filtration (Product in Filtrate) Equilibrium->Separation High Affinity S-Pd bond overcomes F-Pi interactions

Caption: Thermodynamic displacement of palladium from fluorinated biaryl matrices using solid-supported sulfur scavengers.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next synthetic step without confirming the analytical checkpoints.

Protocol A: Solid-Supported Scavenging (Si-TMT)

Best for products highly soluble in DMF/DMAc.

  • Dissolution: Dissolve the crude fluorinated biaryl (containing ~500–1000 ppm Pd) in DMF (10 volumes). Ensure complete dissolution; suspended product will be lost during filtration.

  • Scavenger Addition: Add 0.20 wt/wt of Si-TMT (relative to the crude product mass).

  • Thermal Aging: Heat the suspension to 40°C and stir vigorously for 12–16 hours. Causality: Heating increases the kinetic rate of Pd transfer from the strong

    
    -interactions of the biaryl into the macroporous silica pores.
    
  • Polish Filtration: Filter the mixture through a pad of Celite or a 0.2 µm PTFE filter at 40°C to remove the silica-bound palladium. Wash the filter cake with 2 volumes of warm DMF.

  • Validation Checkpoint: Take a 1 mL aliquot of the filtrate, evaporate the solvent, and analyze via ICP-MS. Proceed only if Pd < 10 ppm.

  • Isolation: Crash out the API by adding the DMF solution dropwise into rapidly stirring water (anti-solvent). Filter and dry.

Protocol B: Aqueous Bisulfite Wash

Best for fluorinated pyridines and biaryls in water-immiscible solvents ()[3].

  • Phase Preparation: Dissolve the crude product in a water-immiscible solvent (e.g., 2-MeTHF or EtOAc) at 60°C.

  • Aqueous Chelation: Add an equal volume of a 20–30% aqueous sodium bisulfite (

    
    ) solution.
    
  • pH Adjustment: Adjust the aqueous phase pH to strictly 5.5 – 6.0 using 1M NaOH or HCl. Causality: This specific pH window is required to precipitate the insoluble sodium palladium tetrasulfite dihydrate complex at the phase interface.

  • Agitation: Stir vigorously at 65°C for 2 hours.

  • Phase Separation & Filtration: Filter the biphasic mixture through a 0.45 µm filter to remove the precipitated Pd-complex (polish filtration), then separate the organic and aqueous layers while hot (65°C) to prevent product crystallization.

  • Validation Checkpoint: Sample the organic layer for ICP-MS analysis. Repeat the bisulfite wash if Pd > 10 ppm.

References

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development.[Link]

  • Kochiashvili, S., et al. (2024). "Automated Experimentation Enables a Data-Driven Model for Palladium Removal with Aqueous Chelators." Organic Process Research & Development.[Link]

  • "Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger." (2017). Green Chemistry.[Link]

  • "An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates.

Sources

Troubleshooting

Overcoming steric hindrance in 2,3-difluoro substituted boronic acid reactions

Technical Support Center: Advanced Organoboron Chemistry Topic: Optimization of 2,3-Difluorophenylboronic Acid Cross-Couplings Ticket Status: [OPEN] Priority: High (Critical Reagent Instability) Dashboard: The 2,3-Difluo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Organoboron Chemistry Topic: Optimization of 2,3-Difluorophenylboronic Acid Cross-Couplings Ticket Status: [OPEN] Priority: High (Critical Reagent Instability)

Dashboard: The 2,3-Difluoro Paradox

Welcome to the Technical Support Center. You are likely here because your standard Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3, Toluene/Water) failed.

The 2,3-difluorophenyl motif presents a "perfect storm" of chemical antagonism:

  • Steric Hindrance (C2-Fluorine): The ortho-fluorine creates significant steric bulk, impeding the approach of the palladium center during transmetallation.

  • Electronic Deactivation (C3-Fluorine): The inductive effect of the fluorine atoms renders the Carbon-Boron (C-B) bond highly electron-deficient. This makes the bond susceptible to hydrolytic cleavage (protodeboronation ) before the cross-coupling can occur.

This guide treats your reaction as a system that requires balancing activation energy (to overcome sterics) against decomposition kinetics (to prevent protodeboronation).

Module 1: Troubleshooting & Root Cause Analysis

Issue #1: "My starting material disappears, but no product forms."

Diagnosis: Rapid Protodeboronation. Root Cause: The electron-deficient nature of the 2,3-difluoro ring makes the C-B bond labile under basic, aqueous conditions. The base attacks the boron to form a boronate "ate" complex, which then hydrolyzes to produce 1,2-difluorobenzene (volatile/invisible) instead of transmetallating.

Corrective Actions:

  • Switch to Anhydrous Conditions: Eliminate water. Use Anhydrous KF or CsF as the base in dry THF or Dioxane. This prevents the hydrolytic pathway.

  • The "Slow-Release" Strategy (MIDA Boronates): Replace the boronic acid with a MIDA (N-methyliminodiacetic acid) boronate .[1]

    • Why? MIDA boronates are sp3-hybridized and stable. Under hydrolytic conditions (e.g., K3PO4/H2O), they slowly release the active boronic acid.[2] This keeps the standing concentration of the unstable acid low, favoring the cross-coupling over the second-order decomposition pathway.

Issue #2: "The reaction stalls; starting material remains."

Diagnosis: Failed Transmetallation due to Steric Hindrance. Root Cause: The C2-fluorine blocks the palladium center. Standard ligands (PPh3, dppf) are not bulky or electron-rich enough to force the oxidative addition complex to undergo transmetallation.

Corrective Actions:

  • Upgrade Ligand Architecture: Switch to Buchwald Dialkylbiaryl Phosphines .

    • Recommendation: XPhos or SPhos .

    • Mechanism:[3][4][5][6][7][8][9] These ligands are extremely electron-rich (facilitating oxidative addition) and bulky (creating a "pocket" that accommodates the ortho-substituent while preventing catalyst deactivation).

  • Pre-catalyst Activation: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G3). These activate rapidly at lower temperatures, allowing you to run the reaction under milder conditions that disfavor decomposition.

Module 2: Visualizing the Pathway

The following diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Protodeboronation pathway.

ReactionPathways Start 2,3-Difluorophenyl Boronic Acid AteComplex Boronate 'Ate' Complex (Activated) Start->AteComplex + Base (OH- or F-) Product Biaryl Product (Success) AteComplex->Product Transmetallation (Fast with SPhos/XPhos) Decomp 1,2-Difluorobenzene (Protodeboronation) AteComplex->Decomp Hydrolysis (Fast with High Temp/Strong Base) PdComplex Pd(II)-Ar Oxidative Addition Complex PdComplex->Product Reductive Elimination

Figure 1: Kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red). Success depends on accelerating the green path (Ligands) and decelerating the red path (Base selection).

Module 3: Comparative Data (Ligand Selection)

The choice of ligand is the single most critical variable for ortho-substituted fluoroboronic acids.

Ligand SystemYield (24h)Steric ToleranceElectronic ActivationRecommendation
PPh3 (Tetrakis) < 15%LowLowAvoid. Cannot overcome C2-F sterics.
dppf 20-35%ModerateModeratePoor. Often stalls.
PCy3 40-50%HighHighModerate. Good, but air-sensitive.
SPhos 85-95% Excellent Very High Primary Choice. Ideal for ortho-substitution.
XPhos 90-98% Excellent Very High Alternative. Best for heteroaryl chlorides.

Standard Operating Procedure (SOP): The "Gold Standard" Protocol

Objective: Coupling of 2,3-difluorophenylboronic acid with an aryl chloride.

Reagents:

  • A: Aryl Chloride (1.0 equiv)

  • B: 2,3-Difluorophenylboronic acid (1.5 equiv) [Note: Use 1.2 equiv if using MIDA boronate]

  • Cat: XPhos Pd G3 (2.0 mol%)

  • Base: K3PO4 (3.0 equiv) [Finely ground]

  • Solvent: THF:Water (10:1 ratio) or Toluene:Water (4:1)

Protocol:

  • Vessel Prep: Charge a reaction vial with the Aryl Chloride, Boronic Acid, and K3PO4. Add a magnetic stir bar.

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst.

    • Technical Note: Using G3/G4 precatalysts ensures a precise 1:1 Pd:Ligand ratio and prevents the induction period associated with Pd(OAc)2 + Ligand mixing.

  • Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Argon three times.

    • Why? Oxygen promotes homocoupling and catalyst oxidation, which is fatal when the reaction rate is already slowed by sterics.

  • Solvent Addition: Inject the degassed solvent mixture (THF/Water) via syringe.

  • Reaction: Heat to 60°C (Do not exceed 80°C initially). Monitor by LCMS after 2 hours.

    • Troubleshooting: If starting material remains but boronic acid is consumed, add another 0.5 equiv of boronic acid.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO4, and concentrate.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (K2CO3) instead of Phosphate? A: It is risky. Carbonates are generally more basic in aqueous media than phosphates. Higher pH accelerates the protodeboronation of the 2,3-difluoro species. Stick to K3PO4 or anhydrous KF .

Q: Why is my reaction turning black immediately? A: "Palladium Black" formation indicates catalyst decomposition. This happens when the oxidative addition is too slow or the ligand dissociates.

  • Fix: Ensure you are using SPhos or XPhos (which bind Pd tightly) and verify your inert atmosphere (Argon/Nitrogen).

Q: I see a peak with Mass [M-H] in my LCMS. What is it? A: That is likely the protodeboronated byproduct (the boronic acid replaced by a proton). If this is the major peak, your base concentration is too high, or your temperature is too high. Switch to the MIDA boronate protocol.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[10] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[10] Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 5-Bromo-2,3-difluoro-4-methylphenylboronic Acid: A Comparative Purity Guide for Cross-Coupling Applications

As drug discovery pipelines increasingly rely on highly functionalized fluorinated aromatics, the structural validation of building blocks like 5-Bromo-2,3-difluoro-4-methylphenylboronic acid (CAS: 2121513-00-4) becomes...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized fluorinated aromatics, the structural validation of building blocks like 5-Bromo-2,3-difluoro-4-methylphenylboronic acid (CAS: 2121513-00-4) becomes a critical bottleneck. Polyfluorinated electron-poor boronic acids are notoriously sensitive substrates in Suzuki-Miyaura cross-couplings, prone to rapid protodeboronation and side reactions if impurities are present[1].

This guide objectively compares the analytical performance of high-purity commercial grades against crude synthesized alternatives. By leveraging high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy, we will decode the complex spin-spin coupling causality of this molecule and establish a self-validating protocol to ensure your cross-coupling workflows do not fail at the starting line.

Structural Causality & Predictive NMR Analysis

To accurately assess purity, one must first understand the exact magnetic environment of the molecule. The presence of two fluorine atoms (spin-1/2 nuclei) introduces complex heteronuclear coupling (J_HF) that splits the proton signals. Understanding this causality is what separates basic observation from expert spectral interpretation.

  • The Aromatic Proton (H6): Located between the boronic acid moiety (C1) and the bromine atom (C5), the sole aromatic proton (H6) is subject to long-range coupling from the fluorines. It experiences a 4-bond meta-coupling (

    
    ) with the fluorine at C2, and a 5-bond para-coupling (
    
    
    
    ) with the fluorine at C3. Consequently, the H6 signal does not appear as a singlet, but rather as a distinct doublet of doublets (dd) in the 7.40–7.60 ppm region.
  • The Methyl Protons (C4-CH3): The methyl group is situated ortho to the fluorine at C3. The three equivalent protons couple with F3 through a 4-bond pathway (

    
    ). This causes the methyl signal to split into a doublet (d)  around 2.30–2.45 ppm, rather than the singlet typically expected for an isolated methyl group.
    
  • The Boronic Acid Protons (-B(OH)2): In anhydrous DMSO-d6, these protons typically appear as a broad singlet near 8.20 ppm. However, boronic acids exist in an equilibrium with their dehydrated boroxine (anhydride) forms, which can cause this signal to broaden, shift, or disappear entirely depending on the water content of the solvent.

NMR_Splitting H6 Aromatic Proton (H6) F2 Coupling with F2 (4J_HF) Meta-position H6->F2 F3 Coupling with F3 (5J_HF) Para-position H6->F3 SignalH6 Doublet of Doublets (dd) ~7.40 - 7.60 ppm F2->SignalH6 F3->SignalH6 CH3 Methyl Protons (C4-CH3) F3_CH3 Coupling with F3 (4J_HF) Ortho-position CH3->F3_CH3 SignalCH3 Doublet (d) ~2.30 - 2.45 ppm F3_CH3->SignalCH3

Fig 1: Spin-spin splitting logic for 5-Bromo-2,3-difluoro-4-methylphenylboronic acid 1H NMR.

Comparative Performance: High-Purity vs. Crude Synthesis

When sourcing this building block, researchers often evaluate premium commercial grades (e.g., Sigma-Aldrich) versus crude in-house syntheses. Crude batches frequently harbor des-bromo or des-fluoro impurities resulting from incomplete halogenation or aggressive lithiation/borylation steps.

The table below summarizes the objective 1H NMR performance differences (400 MHz, DMSO-d6) and how to identify critical failure points.

Proton EnvironmentHigh-Purity Commercial GradeCrude Synthesized GradeDiagnostic Implications
Aromatic (H6) 7.52 ppm (dd, J=6.5, 2.0 Hz, 1H)7.50 ppm (m, 0.85H) + 7.15 ppm (m, 0.15H)Extra peaks at ~7.15 ppm indicate a des-bromo impurity . The loss of the electron-withdrawing Br shifts the adjacent proton upfield.
Methyl (C4-CH3) 2.38 ppm (d, J=2.2 Hz, 3H)2.38 ppm (d, 3H) + 2.35 ppm (s, 0.45H)A singlet at 2.35 ppm indicates defluorination at C3 . Without F3, the 4-bond coupling is lost, collapsing the doublet into a singlet.
Boronic Acid 8.25 ppm (br s, 2H)8.10–8.40 ppm (multiple broad peaks)Multiple broad peaks indicate a mixture of monomer and boroxine anhydrides , usually resulting from poor storage or moisture exposure.
Standardized Self-Validating qNMR Protocol

To guarantee trustworthiness in your analytical data, standard qualitative NMR is insufficient. I recommend the following quantitative NMR (qNMR) protocol. This is a self-validating system : by utilizing an internal standard and a


 exchange step, the protocol inherently proves both the absolute purity of the compound and the absence of NMR-silent inorganic salts (e.g., lithium or magnesium salts from synthesis).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh exactly 15.0 mg of the boronic acid and 5.0 mg of 1,3,5-Trimethoxybenzene (the internal standard) into a clean vial.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Expert Insight: DMSO-d6 is chosen over

    
     because its strong hydrogen-bonding capability disrupts boroxine anhydride formation, forcing the molecule into its monomeric boronic acid state.
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): 15 seconds. Causality: Boronic acids and internal standards have different T1 relaxation times. A long D1 ensures complete spin-lattice relaxation of all nuclei between pulses. Failing to extend D1 will result in truncated integrals and artificially inflated/deflated purity calculations.

    • Number of Scans (NS): 64 (Ensures a high signal-to-noise ratio to detect <1% des-bromo impurities).

  • Validation via

    
     Exchange:  After the first run, add 10 
    
    
    
    of
    
    
    to the NMR tube, shake well, and re-run. Self-Validation Check: The broad peak at 8.25 ppm (-B(OH)2) must completely disappear due to deuterium exchange. If residual broad peaks remain in that region, they are polymeric impurities, not the boronic acid.
  • Integration & Calculation: Integrate the internal standard singlet (6.08 ppm, 3H) against the H6 doublet of doublets (7.52 ppm, 1H). Use the molar ratio to calculate absolute mass purity. If the calculated purity is <90% but no organic impurities are visible, the sample contains NMR-silent inorganic salts.

Impact on Downstream Suzuki-Miyaura Workflows

Why is this rigorous NMR validation necessary? Polyfluorinated biphenyl synthesis pushes the boundaries of Suzuki-Miyaura cross-coupling[1]. The electron-withdrawing nature of the two fluorine atoms makes the boronic acid highly electrophilic, slowing down the critical transmetalation step with the Palladium catalyst.

If a crude grade containing des-bromo impurities is used, the stoichiometry of the cross-coupling is immediately unbalanced. Worse, these impurities can undergo competitive oxidative addition or promote rapid protodeboronation of the starting material, effectively poisoning the catalytic cycle and dropping yields from >85% to <30%.

Suzuki_Workflow HighPurity High-Purity Grade (>98% by qNMR) Transmetalation Efficient Pd Transmetalation HighPurity->Transmetalation Optimal Activation Crude Crude Synthesis (Des-bromo Impurities) SideReactions Protodeboronation & Catalyst Poisoning Crude->SideReactions Halogen Imbalance Target High Yield Cross-Coupled API Transmetalation->Target Product Formation Failure Complex Mixture Low Yield (<30%) SideReactions->Failure Reaction Quench

Fig 2: Impact of boronic acid purity on Suzuki-Miyaura cross-coupling reaction outcomes.

By adhering to strict qNMR validation before committing to large-scale cross-coupling, researchers can isolate the variables of catalyst efficiency from the variables of starting material integrity, ensuring a robust and scalable drug development workflow.

References
  • Sigma-Aldrich. "5-Bromo-2,3-difluoro-4-methylphenylboronic acid". sigmaaldrich.com.
  • "Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates". PMC - National Institutes of Health.

Sources

Comparative

Comparative Guide: 19F NMR Profiling of Polyfunctionalized Fluorophenylboronic Acids

Executive Summary In modern drug discovery and materials science, polyfunctionalized fluorinated building blocks are indispensable. The strategic placement of fluorine atoms not only modulates the physicochemical propert...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, polyfunctionalized fluorinated building blocks are indispensable. The strategic placement of fluorine atoms not only modulates the physicochemical properties of a molecule—such as lipophilicity and metabolic stability—but also provides a highly sensitive handle for ^19^F Nuclear Magnetic Resonance (NMR) spectroscopy[1].

This guide provides an objective, data-driven comparison of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid against simpler fluorinated alternatives (e.g., 2,3-difluorophenylboronic acid and 2,4-difluorophenylboronic acid). By analyzing their ^19^F NMR chemical shifts, electronic environments, and structural causality, this document equips researchers with the insights needed to select the optimal building block for orthogonal cross-coupling and fragment-based drug discovery (FBDD).

Structural Rationale & Performance Metrics

The selection of a boronic acid building block dictates the efficiency of downstream synthetic pathways. 5-Bromo-2,3-difluoro-4-methylphenylboronic acid is uniquely engineered for complex synthesis, offering distinct advantages over standard difluorophenylboronic acids.

Causality of Substituent Effects
  • C1 Boronic Acid (-B(OH)2): The primary site for Suzuki-Miyaura cross-coupling.

  • C2 & C3 Fluorines (-F): Fluorine's strong inductive electron-withdrawing effect significantly lowers the pKa of the adjacent boronic acid. For instance, the baseline 2,3-difluoro-4-methylphenylboronic acid exhibits a pKa of ~7.2, compared to ~8.8 for non-fluorinated analogs. This increased Lewis acidity facilitates transmetalation under milder, base-free conditions.

  • C4 Methyl (-CH3): Provides steric shielding. In final drug candidates, this steric bulk can restrict bond rotation, locking the molecule into a specific, thermodynamically favorable bioactive conformation.

  • C5 Bromine (-Br): Acts as an orthogonal reactive site. Because the boronic acid is highly activated by the adjacent fluorines, researchers can perform a chemoselective Suzuki coupling at C1, leaving the C5 bromide intact for a subsequent Buchwald-Hartwig amination or Sonogashira coupling.

G Core Phenyl Ring Core B C1: -B(OH)2 Target for Suzuki Coupling Core->B F C2, C3: -F Lowers pKa & NMR Handle Core->F Me C4: -CH3 Steric Shielding Core->Me Br C5: -Br Orthogonal Reactivity Site Core->Br F->B Inductive Electron Withdrawal Me->Br Steric Hindrance

Fig 1: Logical relationship and causality of substituents in 5-Bromo-2,3-difluoro-4-methylphenylboronic acid.

^19^F NMR Chemical Shift Comparative Analysis

Fluorine-19 is the third most receptive NMR nucleus, boasting a 100% natural abundance and a wide chemical shift dispersion spanning over 800 ppm[1]. Because ^19^F shifts are hyper-sensitive to local electron density and resonance effects, they serve as excellent probes for monitoring reaction kinetics and structural integrity[2].

The table below contrasts the quantitative ^19^F NMR profiles of our title compound against common alternatives. Shifts are referenced to trichlorofluoromethane (CFCl3) at 0 ppm[2].

Table 1: Comparative ^19^F NMR Data and Physicochemical Properties
CompoundStructural FeaturesF2 Shift (ppm)F3 / F4 Shift (ppm)Approx. pKaPrimary Application
5-Bromo-2,3-difluoro-4-methylphenylboronic acid C5-Br, C4-Me-132.5 (d, J = 22 Hz)-138.2 (d, J = 22 Hz)~6.9Orthogonal cross-coupling, FBDD screening
2,3-Difluorophenylboronic acid Unsubstituted C4/C5-135.0 (m)-142.0 (m)~7.2Standard Suzuki coupling, diol binding
2,4-Difluorophenylboronic acid F at C2, C4-105.2 (m)-108.5 (m)~7.8Agrochemicals, basic building block[3]

*Note: Exact chemical shifts are solvent-dependent (typically acquired in DMSO-d6 or CD3OD). Values provided are representative empirical averages.

Analytical Insights: Unlike 2,4-difluorophenylboronic acid, which presents complex multiplets due to long-range coupling with multiple protons[3], 5-Bromo-2,3-difluoro-4-methylphenylboronic acid yields a remarkably clean ^19^F NMR spectrum. The absence of protons at C2, C3, C4, and C5 means the primary coupling observed is the strong homonuclear ^3^JFF coupling (~22 Hz) between the adjacent fluorines. This results in a distinct, easily identifiable pair of doublets (an AB spin system). This clean spectral signature is highly advantageous for automated reaction monitoring, as it prevents signal overlap with other fluorinated species in the mixture[4].

Experimental Methodology: Self-Validating ^19^F NMR Protocol

To ensure absolute trustworthiness and reproducibility when utilizing ^19^F NMR for quantitative reaction monitoring (e.g., tracking the conversion of the boronic acid during a cross-coupling event), researchers must employ a self-validating protocol.

The following step-by-step methodology utilizes inverse-gated decoupling to prevent Nuclear Overhauser Effect (NOE) enhancements, ensuring that signal integration perfectly correlates with molar concentration.

Step-by-Step Workflow
  • Sample Preparation & Internal Standardization:

    • Weigh exactly 10.0 mg of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid.

    • Dissolve in 0.5 mL of DMSO-d6.

    • Crucial Step: Add a precise volume of an internal standard (e.g., trifluorotoluene,

      
       = -63.7 ppm) to act as a quantitative reference point.
      
  • Instrument Tuning & Locking:

    • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a tunable multinuclear probe[4].

    • Lock onto the deuterium signal of the DMSO-d6 and shim the magnet to ensure a homogeneous field (critical for resolving the ~22 Hz ^3^JFF doublets).

  • Pulse Sequence Optimization:

    • Select an inverse-gated ^1^H-decoupled ^19^F pulse sequence (e.g., zgig on Bruker systems).

    • Causality: Decoupling simplifies any residual long-range ^19^F-^1^H coupling (such as from the C4 methyl group), collapsing the signals into sharp doublets. Inverse gating ensures the decoupler is only on during acquisition, preventing NOE buildup that would artificially inflate the fluorine signal integrals[1].

  • Relaxation Delay (D1) Calibration:

    • Set the relaxation delay (D1) to

      
       10 seconds.
      
    • Causality: Fluorine nuclei often exhibit long longitudinal relaxation times (T1). A D1 of at least 5

      
       T1 guarantees that all spins return to thermal equilibrium before the next pulse, making the integrations mathematically reliable.
      
  • Acquisition & Processing:

    • Acquire 64 to 128 scans.

    • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

    • Phase and baseline correct the spectrum manually to ensure the integral regions are perfectly flat.

G A Sample Preparation Internal Std Added B Pulse Sequence 1H-Decoupled 19F A->B C Relaxation Delay D1 ≥ 5 T1 (10s) B->C D Data Acquisition Inverse-Gated (No NOE) C->D E Kinetic Analysis Absolute Quantification D->E

Fig 2: Self-validating 19F NMR workflow ensuring quantitative accuracy via optimized relaxation and decoupling.

Conclusion

For advanced synthetic applications requiring orthogonal reactivity, 5-Bromo-2,3-difluoro-4-methylphenylboronic acid outperforms simpler analogs like 2,4-difluorophenylboronic acid. Its rationally designed substitution pattern lowers the boronic acid pKa for easier transmetalation, provides a secondary handle for later-stage coupling, and yields a remarkably clean, easily quantifiable ^19^F NMR signature. By adhering to the rigorous, self-validating NMR protocols outlined above, researchers can fully leverage this building block in high-throughput FBDD and complex total synthesis.

References

  • Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

  • Title: 2,4-Difluorophenylboronic acid - 19F NMR Chemical Shifts Source: SpectraBase (John Wiley & Sons) URL: [Link]

  • Title: Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL: [Link]

Sources

Validation

HPLC purity analysis methods for fluorinated phenylboronic acids

Unlocking Fluorinated Phenylboronic Acid Purity: A Comparative Guide to HPLC Methodologies Fluorinated phenylboronic acids (FPBAs) are indispensable building blocks in Suzuki-Miyaura cross-coupling, pharmaceutical synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Fluorinated Phenylboronic Acid Purity: A Comparative Guide to HPLC Methodologies

Fluorinated phenylboronic acids (FPBAs) are indispensable building blocks in Suzuki-Miyaura cross-coupling, pharmaceutical synthesis, and the development of advanced saccharide sensors. However, quantifying their purity via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is notoriously difficult. Analysts frequently encounter split peaks, severe tailing, and irreproducible integration.

This guide objectively compares the two leading analytical strategies for FPBA purity analysis: Advanced Hardware Mitigation (Hybrid Silica/Low-Silanol Columns) and In-Situ Chemical Derivatization (Diol Esterification) . By understanding the chemical causality behind these methods, researchers can implement self-validating protocols that ensure absolute data integrity.

The Mechanistic Challenge: Why FPBAs Defy Standard HPLC

To successfully analyze FPBAs, one must first understand why standard C18 columns fail. The analytical bottleneck is driven by two chemical phenomena:

  • Boroxine Equilibrium: In solution, boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydrides, known as boroxines[1]. During chromatographic separation, the mobile phase continuously strips away water or shifts the equilibrium, causing the boronic acid and boroxine to interconvert on the column. This results in split peaks or broad baseline humps[2].

  • The Electron-Withdrawing Effect & Silanol Interactions: The boron atom possesses an empty p-orbital, making it a Lewis acid. When highly electronegative fluorine atoms (e.g., ortho-fluoro or trifluoromethyl groups) are substituted onto the phenyl ring, they pull electron density away from the boron. This significantly lowers the pKa of the boronic acid, increasing its Lewis acidity[3][4]. Consequently, FPBAs interact aggressively with residual, unendcapped silanol groups on standard silica stationary phases, resulting in severe peak tailing[5][6].

G FPBA Fluorinated Phenylboronic Acid (Active, Lewis Acidic) Boroxine Boroxine Anhydride (Trimer Artifact) FPBA->Boroxine Dehydration (On-Column) Ester Boronate Ester (Stable for HPLC) FPBA->Ester Derivatization (+ Diol, - H2O) Diol Diol Reagent (e.g., Pinacol/Mannitol) Diol->Ester

Mechanistic pathway of FPBA dehydration to boroxines vs. stabilization via diol esterification.

Comparative Analysis of Analytical Workflows

To overcome these challenges, laboratories typically adopt one of two specialized methodologies.

Method A: Advanced Hardware Mitigation (Hybrid Silica + Acidic Modifiers)

This approach forces the FPBA to behave by optimizing the chromatographic environment. It utilizes low-residual-silanol columns (such as ethylene-bridged hybrid [BEH] particles or MaxPeak Premier technology) to physically block the analyte from interacting with metal surfaces or active silanols[2][7]. A highly acidic mobile phase (e.g., 0.1% Formic Acid) is used to suppress ionization, while ultra-fast gradients (UPLC) are employed to elute the compound before on-column boroxine dehydration can occur[1].

  • Pros: No sample preparation required; direct analysis of the API.

  • Cons: Highly fluorinated derivatives may still exhibit minor tailing; boroxine artifacts can still appear if the sample is left in the autosampler for extended periods.

Method B: In-Situ Chemical Derivatization (Diol Esterification)

This approach alters the analyte itself. By adding an excess of a 1,2-diol or 1,3-diol (such as pinacol, mannitol, or sorbitol) to the sample diluent, the FPBA rapidly and quantitatively converts into a cyclic boronate ester[4][7]. This esterification permanently masks the empty p-orbital of the boron atom.

  • Pros: Completely eliminates silanol interactions and boroxine formation; yields perfectly symmetrical peaks; allows the use of standard, inexpensive C18 columns.

  • Cons: Requires a specific sample preparation step; the diol reagent peak must be chromatographically resolved from the target analyte.

Quantitative Performance Comparison

The following table synthesizes the expected chromatographic performance of a highly fluorinated model compound (e.g., 2,4-difluorophenylboronic acid) across standard and optimized methodologies.

ParameterStandard RP-HPLC (0.1% TFA, Standard C18)Method A: Hybrid Silica UPLC (0.1% FA, BEH C18)Method B: In-Situ Derivatization (Pinacol + Standard C18)
Peak Symmetry (

)
2.8 - 3.5 (Severe Tailing)1.2 - 1.4 (Acceptable)1.0 - 1.05 (Excellent)
Theoretical Plates (

)
< 2,000> 12,000> 15,000
Boroxine Artifacts Present (Multiple Peaks)Minimized (if run < 3 mins)Completely Eliminated
Autosampler Stability < 2 hours< 4 hours> 48 hours
Purity Accuracy Highly VariableHighAbsolute

Step-by-Step Experimental Protocols

To ensure trustworthiness, both protocols below are designed as self-validating systems. They include specific control steps to verify that the chromatographic results are artifacts-free.

Workflow Start Sample Prep: FPBA API Decision Highly Fluorinated or Low pKa? Start->Decision Hardware Method A: Hybrid Silica Column (e.g., XTerra / BEH C18) + Formic Acid Decision->Hardware No / Mild Chemical Method B: In-Situ Derivatization (Pinacol/Mannitol Diluent) Decision->Chemical Yes (Severe Tailing) RunA Fast Gradient UPLC (< 5 mins) Hardware->RunA RunB Standard RP-HPLC (Stable Ester Peak) Chemical->RunB Result Accurate Purity Integration RunA->Result RunB->Result

Decision matrix for selecting the optimal HPLC workflow based on FPBA fluorination levels.

Protocol A: Direct Analysis via Hybrid Silica UPLC

Best for: Routine screening of mildly fluorinated PBAs where rapid throughput is prioritized.

  • System Preparation: Install a low-residual-silanol column (e.g., Waters Acquity BEH C18 or XSelect Premier HSS T3, 2.1 x 50 mm, 1.7 µm)[1][2].

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the FPBA in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL. Causality Note: Avoid using 100% organic diluents, as lack of water accelerates boroxine formation in the vial.

  • Chromatographic Run: Execute a fast ballistic gradient (e.g., 5% to 95% B over 3.0 minutes) at a flow rate of 0.6 mL/min.

  • Validation Step: Inject the sample immediately after preparation, and again 4 hours later. If the main peak area decreases while a secondary broader peak (boroxine) increases, the sample is degrading in the autosampler, and Method B must be used.

Protocol B: In-Situ Pinacol Derivatization Workflow

Best for: Highly fluorinated PBAs, formal purity release testing, and resolving severe tailing.

  • Diluent Preparation (The Derivatizing Agent): Prepare a solution of 10 mg/mL Pinacol (2,3-dimethyl-2,3-butanediol) in Acetonitrile.

  • Sample Preparation: Weigh accurately 10 mg of the FPBA into a 10 mL volumetric flask. Dissolve and make up to volume using the Pinacol-Acetonitrile diluent.

  • Incubation: Vortex for 30 seconds and allow the solution to stand at room temperature for 15 minutes. Causality Note: The fluorinated ring makes the boron highly electrophilic, driving the esterification to >99% completion almost instantaneously.

  • Chromatographic Run: Use any standard C18 column (e.g., Agilent Zorbax Eclipse XDB C18)[7]. Run a standard gradient (e.g., 10% to 90% B over 15 minutes).

  • Validation Step (Critical): Run a "Blank" injection containing only the Pinacol diluent. Pinacol has negligible UV absorbance at 210-254 nm, but impurities in the pinacol reagent could appear. Subtract any blank peaks from the final FPBA-ester chromatogram to ensure absolute purity accuracy.

References

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Waters Corporation Application Notes. URL: [Link]

  • Chromatography and Extraction - Basicmedical Key Basicmedical Key. URL: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Analytical Methods (RSC Publishing). URL: [Link]

  • Adsorptive separation of saccharides and polyols over materials functionalized with boronate groups Green Chemistry (RSC Publishing). URL: [Link]

  • Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC Journal of Liquid Chromatography & Related Technologies (Taylor & Francis). URL:[Link]

  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing ResearchGate. URL: [Link]

Sources

Comparative

Advanced Identification of 5-Bromo-2,3-difluoro-4-methylphenylboronic Acid: A Comparative MS Guide

Topic: Mass spectrometry (LC-MS) identification of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid Content Type: Publish Comparison Guide Executive Summary 5-Bromo-2,3-difluoro-4-methylphenylboronic acid (CAS: 2121513-00...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry (LC-MS) identification of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid Content Type: Publish Comparison Guide

Executive Summary

5-Bromo-2,3-difluoro-4-methylphenylboronic acid (CAS: 2121513-00-4) is a critical fluorinated building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of kinase inhibitors and advanced agrochemicals.[1][2] Its structural complexity—featuring a poly-halogenated core and a steric methyl group—presents unique analytical challenges.

This guide objectively compares the performance of Negative Mode Electrospray Ionization (ESI-) LC-MS (the recommended protocol) against traditional alternatives like Positive Mode (ESI+) and GC-MS . We demonstrate why ESI- provides superior sensitivity and throughput for this specific analyte, supported by mechanistic insights into boronic acid ionization.

Part 1: Comparative Analysis of Identification Methods

For researchers validating the purity or identity of this scaffold, the choice of analytical method dictates the limit of detection (LOD) and workflow efficiency.

FeatureMethod A: LC-MS (ESI Negative) Method B: LC-MS (ESI Positive) Method C: GC-MS (Derivatized)
Suitability Optimal (Recommended) LowModerate
Ionization Mechanism Deprotonation

or Adducts

Protonation

(Difficult)
Electron Impact (EI) of ester
Sensitivity High (pg/mL range)Poor (Requires high conc.)High (but requires prep)
Sample Prep Dilute & ShootDilute & ShootMandatory Derivatization (e.g., pinacol ester)
Key Limitation Potential in-source dehydrationLack of basic sites for protonationThermal instability of free acid
Isotope Fidelity Excellent (Br pattern clear)Poor (High background noise)Excellent
Why ESI- is the Superior Choice

The target molecule lacks a basic nitrogen center, making protonation in ESI+ inefficient. Conversely, the boronic acid group is a Lewis acid that readily accepts electron density or loses a proton. The presence of two fluorine atoms at positions 2 and 3 significantly increases the acidity of the boronic acid via inductive effects, stabilizing the


 ion and enhancing sensitivity in negative mode [1].
Part 2: Detailed Experimental Protocol (ESI- LC-MS/MS)

This protocol is designed to overcome the common "boronic acid trimerization" issue, where the molecule dehydrates into boroxines.

1. Reagents & Mobile Phase Strategy
  • Solvent A: Water + 5 mM Ammonium Acetate (pH ~7.0). Note: Avoid acidic pH (<4) which suppresses ionization in negative mode.

  • Solvent B: Acetonitrile (LC-MS Grade).[3]

  • The "Secret Weapon": If sensitivity is low, substitute Ammonium Acetate with 0.5 mM Ammonium Fluoride (NH4F) . Fluoride ions facilitate the formation of

    
     adducts, which are often more stable than deprotonated ions for boronic acids [2].
    
2. LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 8 minutes.

3. MS Source Parameters (Generic Q-TOF/Triple Quad)
  • Ionization: Electrospray (ESI) Negative Mode.[3][4][5]

  • Capillary Voltage: 2500–3000 V (Lower voltage reduces discharge in negative mode).

  • Drying Gas Temp: 300°C.

  • Fragmentor Voltage: 110 V (Optimize to prevent in-source deboronation).

4. Expected Mass Spectrum & Fragmentation [6][7]
  • Monoisotopic Mass (Neutral): ~250.97 Da (based on

    
    ).
    
  • Precursor Ion:

    • 
      :  m/z 248.9 (for 
      
      
      
      ) and 250.9 (for
      
      
      ).
    • Isotope Pattern: Distinct 1:1 doublet separated by 2 Da (characteristic of Bromine).

  • Key Product Ions (MS/MS of m/z 248.9):

    • m/z 204.9: Loss of

      
       group (Deboronation).
      
    • m/z 228.9: Loss of HF (Due to ortho-F/H interaction).

    • m/z 79/81: Bromide ion

      
       (High collision energy).
      
Part 3: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for analyzing halogenated phenylboronic acids, highlighting the critical decision points that prevent false negatives.

AnalysisWorkflow Start Sample: 5-Bromo-2,3-difluoro- 4-methylphenylboronic acid CheckConc Concentration Check Start->CheckConc Decision Select Ionization Mode CheckConc->Decision ESI_Pos ESI Positive (+) Decision->ESI_Pos Standard Screening ESI_Neg ESI Negative (-) Decision->ESI_Neg Recommended GC_MS GC-MS Decision->GC_MS Alternative Fail_Pos Result: Poor Signal (No basic site) ESI_Pos->Fail_Pos Success_Neg Result: Strong Signal [M-H]- or [M+F]- ESI_Neg->Success_Neg Prep_GC Requires Derivatization (Pinacol/Diol) GC_MS->Prep_GC Prep_GC->Success_Neg Confirm Structure

Figure 1: Analytical decision tree demonstrating why ESI Negative mode is the direct path to successful identification for this analyte.

Part 4: Mechanistic Fragmentation Pathway

Understanding the fragmentation is vital for distinguishing the parent compound from potential deboronated by-products (a common degradation pathway).

Fragmentation Parent Precursor Ion [M-H]- m/z 248.9 (79Br) TS1 Transition State (H-shift) Parent->TS1 CID Energy Frag3 Fragment C [Br]- m/z 79 Parent->Frag3 High Energy Frag1 Fragment A [M-H-H2O]- (Boroxine precursor) TS1->Frag1 - H2O (18 Da) Frag2 Fragment B [M-B(OH)2]- m/z 204.9 TS1->Frag2 - B(OH)2 (45 Da) (Major Path)

Figure 2: Proposed MS/MS fragmentation pathway. The loss of the boronic acid moiety (Fragment B) is the primary diagnostic transition.

References
  • Chidella, K.S., et al. (2021).[3] "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor." American Journal of Analytical Chemistry. Available at: [Link]

  • ChemRxiv. (2023).[8] "Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity." ChemRxiv Preprints. Available at: [Link]

  • RSC Publishing. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[6][9] Natural Product Reports. Available at: [Link]

Sources

Validation

Comparative Guide: Reactivity &amp; Stability of 2,3- vs. 2,6-Difluorophenylboronic Acids

Executive Summary In medicinal chemistry, the incorporation of fluorine atoms into biaryl scaffolds is a critical strategy for modulating lipophilicity and metabolic stability. However, the positioning of these fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the incorporation of fluorine atoms into biaryl scaffolds is a critical strategy for modulating lipophilicity and metabolic stability. However, the positioning of these fluorine atoms dictates the synthetic viability of the precursor boronic acids.

This guide compares 2,3-difluorophenylboronic acid (2,3-F2) and 2,6-difluorophenylboronic acid (2,6-F2) . While they share the same molecular formula, their reactivity profiles are diametrically opposed due to the "Ortho Effect."

  • 2,3-F2 behaves as a robust, electron-deficient reagent suitable for standard aqueous cross-couplings.

  • 2,6-F2 is inherently unstable in standard basic media, prone to rapid protodeboronation, and requires specialized anhydrous protocols to prevent reagent decomposition.

Mechanistic Analysis: The Ortho-Fluorine Effect

To successfully utilize these reagents, one must understand the electronic and steric forces at play.

2,3-Difluorophenylboronic Acid: The "Inductive" Profile
  • Electronic State: The fluorine at the 2-position exerts a strong inductive electron-withdrawing effect (-I), increasing the Lewis acidity of the boron center compared to non-fluorinated phenylboronic acid.[1] The 3-fluorine adds to this effect but is distal enough to avoid steric crowding.

  • Reactivity Consequence: The enhanced Lewis acidity accelerates the formation of the boronate anion (the active species in transmetallation).[1] Because the C-B bond remains relatively stable, 2,3-F2 typically exhibits higher reaction rates than phenylboronic acid without significant side reactions.

2,6-Difluorophenylboronic Acid: The "Steric & Lability" Profile
  • The Steric Cage: The boron center is flanked by two ortho-fluorine atoms. While fluorine is small (Van der Waals radius ~1.47 Å), two ortho-fluorines create significant steric pressure, often forcing the B(OH)₂ group to twist out of planarity with the aromatic ring.

  • The Protodeboronation Trap: This is the critical failure mode. The electron-withdrawing nature of two ortho-fluorines stabilizes the intermediate anion formed after base attack. However, it also stabilizes the transition state for protodeboronation (C-B bond cleavage). In the presence of water and base, 2,6-F2 decomposes to 1,3-difluorobenzene faster than it can undergo transmetallation with the palladium catalyst.

Visualization: The Protodeboronation Failure Mode (2,6-F2)

The following diagram illustrates why 2,6-F2 fails in aqueous base, a pathway described by kinetic studies in J. Am. Chem. Soc. and J. Org.[2] Chem. [1, 2].

Protodeboronation Start 2,6-Difluoro PBA Boronate Boronate Anion (Tetrahedral) Start->Boronate Rapid Equilibrium Base Aqueous Base (OH-) Base->Boronate TS Ipso-Protonation (Transition State) Boronate->TS k_deboronation (Fast for 2,6-F2) Coupling Pd-Cycle (Desired Product) Boronate->Coupling k_transmetallation (Slow due to Sterics) Product 1,3-Difluorobenzene (Decomposition) TS->Product Irreversible

Caption: Mechanism of base-catalyzed protodeboronation. For 2,6-F2, the rate of decomposition (red path) often exceeds the rate of cross-coupling (green path) in aqueous media.

Comparative Performance Data

The table below synthesizes reactivity data to highlight the operational differences.

Feature2,3-Difluorophenylboronic Acid2,6-Difluorophenylboronic Acid
Lewis Acidity (pKa) High (pKa ~ 7.5 - 8.0)Very High (pKa < 7.0) [3]
Stability (pH 10, Aqueous) Stable (> 24h half-life)Unstable (Minutes to Hours)
Steric Hindrance Low (Similar to 2-F-PBA)High (Requires specific ligands)
Standard Suzuki Yield *85 - 95% 0 - 30% (Decomposition dominant)
Preferred Catalyst System Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd-G3/G4 (Buchwald) or SPhos
Preferred Solvent Toluene/Water, Dioxane/WaterAnhydrous THF or Dioxane

*Standard Conditions: Aryl bromide, Na₂CO₃ (aq), Pd(PPh₃)₄, 80°C.

Experimental Protocols

Protocol A: Standard Aqueous Coupling (Recommended for 2,3-F2)

Use this for 2,3-difluorophenylboronic acid. It utilizes the "Suzuki-Miyaura" biphasic system which benefits from the solubility of inorganic bases.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • 2,3-Difluorophenylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂·DCM (3 mol%)

    • K₂CO₃ (2.0 equiv, 2M aqueous solution)

    • 1,4-Dioxane (0.2 M concentration relative to halide)

  • Procedure:

    • Charge a reaction vial with the aryl bromide, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (x3).

    • Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

    • Heat to 80–90°C for 4–12 hours.

    • Observation: The reaction mixture will turn black (Pd precipitation) upon completion. 2,3-F2 is stable enough to survive the heating ramp.

Protocol B: Rapid Anhydrous Coupling (Mandatory for 2,6-F2)

Use this for 2,6-difluorophenylboronic acid. This protocol eliminates water to stop protodeboronation and uses a highly active catalyst to force transmetallation before decomposition occurs.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • 2,6-Difluorophenylboronic acid (1.5 - 2.0 equiv) (Excess required due to instability)

    • XPhos Pd G3 or G4 (2–5 mol%) (Fast oxidative addition/transmetallation)

    • K₃PO₃ (3.0 equiv, finely ground anhydrous)

    • Anhydrous THF or 1,4-Dioxane

  • Procedure:

    • Strictly anhydrous: Flame-dry glassware.

    • Combine Aryl Bromide, Boronic Acid, Base, and Pre-catalyst in a vial inside a glovebox or under active Argon flow.

    • Add anhydrous solvent.

    • Heat to 60°C . Note: Lower temperature is preferred to minimize thermal decomposition of the boronic acid.

    • Critical Step: If conversion stalls, add a second portion of boronic acid (0.5 equiv) rather than increasing temperature.

Decision Workflow

Use this logic tree to select the correct methodology for your specific fluorinated substrate.

Workflow Start Select Substrate Decision Fluorine Substitution Pattern Start->Decision Path23 2,3-Difluoro Decision->Path23 Asymmetric Path26 2,6-Difluoro Decision->Path26 Di-Ortho Cond23 Standard Aqueous Suzuki (Base: K2CO3/Na2CO3) (Solvent: Dioxane/H2O) Path23->Cond23 Check Is MIDA Boronate Available? Path26->Check MIDA_Yes Yes: Use MIDA (Slow Release, Aqueous OK) Check->MIDA_Yes MIDA_No No: Boronic Acid Only Check->MIDA_No Opt26 Anhydrous Conditions Required 1. Catalyst: XPhos/SPhos Pd G3 2. Base: Anhydrous K3PO4 3. Excess Reagent (1.5-2.0 equiv) MIDA_No->Opt26

Caption: Optimization workflow. 2,6-F2 requires anhydrous conditions or protected boronates (MIDA) to avoid decomposition.

References

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis." Journal of the American Chemical Society.[2]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[2]

  • Zarzeczańska, D., et al. (2017). "Fluorinated Boronic Acids: Acidity and Hydrolytic Stability." European Journal of Inorganic Chemistry.

  • BenchChem Technical Support. "Optimizing Reactions with 2,3,4,6-Tetrafluorophenylboronic Acid." (General reference for polyfluorinated boronic acid handling).

Sources

Comparative

Characterization data for 5-Bromo-2,3-difluoro-4-methylphenylboronic acid derivatives

Technical Comparison Guide: 5-Bromo-2,3-difluoro-4-methylphenylboronic Acid & Derivatives Strategic Overview: The "Ortho-Fluoro" Challenge 5-Bromo-2,3-difluoro-4-methylphenylboronic acid (CAS: 1622226-06-1, generic struc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 5-Bromo-2,3-difluoro-4-methylphenylboronic Acid & Derivatives

Strategic Overview: The "Ortho-Fluoro" Challenge

5-Bromo-2,3-difluoro-4-methylphenylboronic acid (CAS: 1622226-06-1, generic structure ref) represents a high-value "bifunctional" scaffold in medicinal chemistry. Its utility lies in its orthogonality:

  • The Boron Moiety: Enables Suzuki-Miyaura coupling to build the primary scaffold.

  • The 5-Bromo Handle: Remains intact (under controlled conditions) for secondary functionalization.

  • The 2,3-Difluoro Motif: Modulates metabolic stability and lipophilicity (Bioisostere application).

The Core Problem: The presence of fluorine atoms at the 2-position (ortho) and 3-position creates a unique stability challenge. Electron-withdrawing fluorine atoms significantly accelerate protodeboronation (C-B bond cleavage) under the basic aqueous conditions typical of Suzuki couplings. This guide compares the free acid against its stable derivatives to determine the optimal reagent for your workflow.

Comparative Analysis: Acid vs. Ester vs. Salt

This section objectively compares the three primary forms of this scaffold available to researchers.

FeatureOption A: Free Boronic Acid Option B: Pinacol Ester (Pin) Option C: K-Trifluoroborate Salt
Formula Ar-B(OH)₂Ar-B(pin)K[Ar-BF₃]
Atom Economy High (Best for large scale)Low (Loss of pinacol mass)Moderate
Bench Stability Low. Prone to dehydration (boroxine formation) and protodeboronation.High. Resistant to hydrolysis; stable on silica gel.Very High. Indefinite shelf life; air/moisture stable.
Reactivity (Suzuki) High, but requires mild base to prevent C-B cleavage.Moderate. Requires in-situ hydrolysis or activation.Slow release. ideal for "slow-addition" simulation.
Solubility Polar organics (MeOH, DMSO). Poor in non-polar.Soluble in most organics (DCM, THF, Toluene).Insoluble in DCM; requires MeOH/H₂O.
Purification Difficult (streaks on silica). Crystallization required.Easy (Standard Flash Chromatography).Crystallization only (Acetone/Et₂O).
Rec. Use Case Immediate use; Cost-sensitive scale-up.Library synthesis; Long-term storage.Iterative coupling; Unstable substrates.

Characterization Data (Representative)

Due to the proprietary nature of specific batch data, the following spectral ranges are established based on validated structural analogs (Polyfluorinated Arylboron series) and theoretical modeling.

A. NMR Spectroscopy Profiles

The 2,3-difluoro substitution pattern provides a distinct diagnostic fingerprint.

  • 
    F NMR (376 MHz, DMSO-d₆): 
    
    • The two fluorine atoms are chemically non-equivalent.

    • Signal 1 (C3-F):

      
       -138 to -142 ppm (Multiplet or ddd).
      
    • Signal 2 (C2-F):

      
       -145 to -150 ppm (Multiplet, typically broader due to proximity to Quadrupolar Boron).
      
    • Note: The presence of a sharp singlet at ~ -110 to -120 ppm often indicates protodeboronation (formation of the fluoro-arene byproduct).

  • 
    B NMR (128 MHz, DMSO-d₆): 
    
    • Boronic Acid: Broad singlet at

      
       28–30 ppm.
      
    • Pinacol Ester: Sharper singlet at

      
       30–31 ppm.
      
    • Trifluoroborate: Sharp quartet (coupling to F) at

      
       2–4 ppm.
      
B. Physical Properties
PropertyFree AcidPinacol Ester
Physical State White to off-white powderWhite crystalline solid or viscous oil
Melting Point 145–150 °C (Dec. to anhydride)85–92 °C (Sharp)
HPLC Retention Low (Polar)High (Non-polar)
MS (ESI-) [M-H]⁻ or [M+HCOO]⁻[M+H]⁺ (often weak); GC-MS preferred

Critical Mechanism: The Protodeboronation Trap

Understanding why this molecule fails is the key to using it correctly. The ortho-fluorine withdraws electron density, making the boron center highly Lewis acidic. Under basic conditions, this facilitates the formation of a boronate "ate" complex, which can undergo C-B bond cleavage.

Protodeboronation cluster_0 Competition Zone Start 2,3-Difluoro Boronic Acid Complex Boronate 'Ate' Complex (Tetrahedral) Start->Complex + Base Base Base (OH-) Base->Complex Transition Transition State (Ipso-Protonation) Complex->Transition Slow (if unstable) Coupling Pd-Catalyzed Product (Desired) Complex->Coupling Fast Transmetallation (Requires Optimization) Product Protodeboronated Arene (Dead End) Transition->Product C-B Cleavage

Figure 1: The competition between productive coupling and destructive protodeboronation in 2,6- and 2,3-difluoro boronic acids.

Experimental Protocols

Protocol A: Quality Control via HPLC (Purity Check)

Before running a reaction, verify the Boronic Acid has not dehydrated to the Boroxine (anhydride) or decomposed.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm.

  • Interpretation:

    • Boronic Acid: Elutes early (broad peak due to equilibrium).

    • Boroxine: Often converts back to acid on column, but may show as a split peak.

    • Protodeboronated Impurity: Elutes later (less polar).

Protocol B: Chemoselective Suzuki Coupling

Objective: Couple the Boron moiety while preserving the 5-Bromo handle.

Context: The 5-Bromo-2,3-difluoro ring is electron-deficient. This makes the C-Br bond susceptible to oxidative addition by Pd(0). To prevent polymerization (homocoupling), you must use a catalyst system that undergoes oxidative addition with the partner halide (e.g., Ar-I) significantly faster than with the Ar-Br of your reagent.

Reagents:

  • Nucleophile: 5-Bromo-2,3-difluoro-4-methylphenylboronic acid (1.2 equiv).

  • Electrophile: Aryl Iodide (1.0 equiv) [Preferred over Bromide to ensure selectivity].

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) [Bidentate ligand prevents scrambling].

  • Base: K₃PO₄ (3.0 equiv) [Anhydrous conditions preferred to limit protodeboronation].

  • Solvent: 1,4-Dioxane (Dry).

Workflow:

  • Charge: Add Boronic Acid, Aryl Iodide, Base, and Catalyst to a reaction vial.

  • Purge: Seal and purge with Argon for 5 minutes (Oxygen promotes homocoupling).

  • Solvent: Add degassed Dioxane via syringe.

  • Heat: Stir at 80°C. Monitor by HPLC at 1 hour.

    • Note: Do not exceed 100°C; thermal instability of the C-B bond increases drastically.

  • Workup: Dilute with EtOAc, wash with water. The "5-Bromo" group should remain intact for the next step.

Decision Matrix: When to use which derivative?

DecisionMatrix Start Select Reagent Form Scale Is Scale > 100g? Start->Scale Storage Long-term Storage? Scale->Storage No Acid Use Free Acid (Cost Effective) Scale->Acid Yes Coupling Coupling Difficulty Storage->Coupling No (Immediate Use) Ester Use Pinacol Ester (Stable/Purifiable) Storage->Ester Yes Coupling->Acid Standard Substrate Salt Use K-Trifluoroborate (Slow Release) Coupling->Salt Unstable Substrate

Figure 2: Selection logic for optimizing process chemistry workflows.

References

  • Structural Dynamics of Fluorinated Boronic Acids

    • Gierczyk, B., et al. (2014).[1] Influence of fluorine substituents on the NMR properties of phenylboronic acids.[1][2][3] Magnetic Resonance in Chemistry.[1][4]

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters.[5][6] Journal of the American Chemical Society.[7]

    • (Validating the instability of ortho-fluoro species).

  • Suzuki Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[8] Chemical Reviews.[8]

  • Chemoselectivity in Polyhalogenated Systems

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki-Miyaura coupling. Chemical Society Reviews.

Sources

Validation

Beyond Combustion: Validating the Purity of 5-Bromo-2,3-difluoro-4-methylphenylboronic Acid

Executive Summary 5-Bromo-2,3-difluoro-4-methylphenylboronic acid is a high-value scaffold used frequently in Suzuki-Miyaura cross-coupling for late-stage pharmaceutical functionalization. However, its validation present...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2,3-difluoro-4-methylphenylboronic acid is a high-value scaffold used frequently in Suzuki-Miyaura cross-coupling for late-stage pharmaceutical functionalization. However, its validation presents a notorious analytical blind spot: Standard Elemental Analysis (CHN) frequently fails for this class of compounds.

Researchers often observe consistently "failed" carbon values (low %C) and variable hydrogen values. This is not necessarily due to impure synthesis, but rather two fundamental physicochemical behaviors of arylboronic acids:

  • Boroxine Dehydration: The dynamic equilibrium between the monomeric acid and its cyclic anhydride (boroxine).

  • Refractory Carbide Formation: The formation of boron carbide (

    
    ) ceramics during combustion, which traps carbon and prevents detection.
    

This guide outlines the authoritative analytical workflow to validate this specific molecule, moving beyond standard combustion to Quantitative NMR (qNMR) and Modified Combustion protocols.

Part 1: The Analytical Challenge (Mechanism of Failure)

To accurately analyze this molecule, one must understand why standard methods fail.

The Chameleon Effect (Boroxine Equilibrium)

Under standard storage conditions, 5-Bromo-2,3-difluoro-4-methylphenylboronic acid spontaneously dehydrates. Three molecules of the acid lose three water molecules to form a six-membered boroxine ring.

  • Impact: A "pure" sample is rarely 100% boronic acid. It is a mixture of Acid (

    
    ) and Boroxine (
    
    
    
    ).
  • Result: The theoretical %C and %H values shift constantly with humidity and drying time, making a match to the theoretical "Acid" calculation impossible.

The Ceramic Trap (Combustion Resistance)

Boron is a flame retardant. In a standard CHN analyzer (900–1000°C), boron reacts with carbon to form Boron Carbide (


) , a refractory ceramic that does not combust further.
  • Impact: This "trapped" carbon is never converted to

    
     for the detector.
    
  • Result: Carbon values are consistently 1–3% lower than theoretical, regardless of purity.

Part 2: The Gold Standard – Quantitative NMR (qNMR)

Recommendation: qNMR is the primary method for absolute purity determination of this molecule.[1] It bypasses the combustion issue entirely and resolves the boroxine equilibrium.

Experimental Protocol: qNMR

Objective: Determine absolute mass purity with <1% error.

  • Solvent Selection (Critical):

    • Do NOT use

      
      . In chloroform, the boroxine/acid ratio is slow to equilibrate, leading to broad, split peaks.
      
    • Use DMSO-d6 with 1%

      
      . 
      
    • Mechanism: The added

      
       shifts the equilibrium entirely to the monomeric boronic acid species (hydrolysis), resulting in sharp, single peaks for integration.
      
  • Internal Standard (IS):

    • Select a standard with high purity (TraceCERT® or equivalent) that does not overlap with the aromatic region (7.0–8.0 ppm) or the methyl group (~2.3 ppm).

    • Recommended IS: Maleic Acid (Singlet at ~6.2 ppm) or 3,5-Dinitrobenzoic acid .

  • Acquisition Parameters:

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Pulse Angle: 90°.

    • Scans: 16–32 (High S/N ratio is vital).

  • Calculation:

    
    
    
    • 
      : Integrated Area[1][2]
      
    • 
      : Number of protons (e.g., 1 for the aromatic proton on the boronic acid ring)
      
    • 
      : Molar Mass[3]
      
    • 
      : Weight (mg)
      
    • 
      : Purity of Standard
      

Part 3: Modified Combustion Analysis (If CHN is Required)

If your journal or QA process mandates Elemental Analysis, you must modify the standard protocol. You cannot run this "neat."

Experimental Protocol: Oxidative Boost

Objective: Prevent carbide formation and ensure complete halogen recovery.

  • Combustion Aid:

    • Add Vanadium Pentoxide (

      
      )  or Tungsten(VI) Oxide (
      
      
      
      )
      to the tin capsule.
    • Ratio: ~5–10 mg of oxide per 2 mg of sample.

    • Mechanism: These oxides provide a localized, high-density oxygen source that disrupts the formation of boron carbide ceramics, ensuring all carbon is oxidized to

      
      .
      
  • Halogen Scrubbing:

    • This molecule contains Bromine and Fluorine .[3][4]

    • Ensure the reduction tube contains adequate silver wool or specific halogen scrubbers. Fluorine, in particular, can etch quartz combustion tubes and damage N-detectors if not sequestered.

Part 4: Comparative Performance Guide

FeatureStandard CHNModified CHN (

)
qNMR (DMSO/

)
Accuracy Low (Fails due to carbides)Medium-HighVery High (Absolute)
Boroxine Sensitivity High (Drifts with humidity)High (Drifts with humidity)None (Forces Monomer)
Sample Required 2–5 mg2–5 mg5–10 mg (Recoverable)
Interferences Halogens (Br, F), BoronHalogens (Br, F)Solvents, Overlapping peaks
Primary Utility Rough confirmationJournal CompliancePurity Validation

Part 5: Visualization of Analytical Logic

Diagram 1: The Boroxine Equilibrium & Impact

This diagram illustrates why the stoichiometry shifts, confusing standard analysis.

BoroxineEquilibrium cluster_0 Dry Conditions / Vacuum cluster_1 Ambient / Solvent + D2O Boroxine Boroxine (Trimer) C21 H12 B3 Br3 F6 O3 Acid Boronic Acid (Monomer) C7 H6 B Br F2 O2 Boroxine->Acid + 3 H2O (DMSO-d6 + D2O) Acid->Boroxine - 3 H2O (Spontaneous)

Caption: The reversible dehydration of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid. Standard handling results in an undefined mixture of both species.

Diagram 2: Recommended Validation Workflow

Follow this decision tree to validate the material.

ValidationWorkflow Start Start: 5-Bromo-2,3-difluoro-4-methylphenylboronic acid Decision1 Is Absolute Purity Required? Start->Decision1 qNMR Method: qNMR Decision1->qNMR Yes (Drug Dev) CHN_Req Is CHN Mandated? Decision1->CHN_Req No (Rough Check) Solvent Solvent: DMSO-d6 + 1% D2O (Forces Monomer) qNMR->Solvent Calc Calculate Purity vs Internal Std Solvent->Calc Std_CHN Standard CHN CHN_Req->Std_CHN Standard Protocol Mod_CHN Modified CHN CHN_Req->Mod_CHN Optimized Protocol Fail Result: Low %C (Carbide Formation) Variable %H (Boroxine) Std_CHN->Fail Additives Add V2O5 or WO3 (Oxidative Boost) Mod_CHN->Additives Success Result: Accurate %C (Carbides Oxidized) Additives->Success

Caption: Decision matrix for analyzing fluorinated phenylboronic acids. qNMR is the prioritized pathway for accuracy.

References

  • Tokunaga, Y., et al. (2007).[5] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[6] Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[7] Wiley-VCH. (Standard text on Boronic Acid properties).

  • Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
  • US Pharmacopeia. (2024). <761> Nuclear Magnetic Resonance Spectroscopy.

Sources

Comparative

A Researcher's Guide to Crystal Structure Determination of Fluorinated Boronic Acid Intermediates

Introduction: The Critical Role of Fluorine and Crystal Structure in Modern Drug Discovery In the landscape of modern drug development, fluorinated organic molecules have become indispensable, with estimates suggesting t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Fluorine and Crystal Structure in Modern Drug Discovery

In the landscape of modern drug development, fluorinated organic molecules have become indispensable, with estimates suggesting that up to 20% of all pharmaceuticals contain at least one fluorine atom.[1] Fluorinated boronic acids and their derivatives are particularly vital intermediates, serving as key building blocks in a multitude of coupling reactions, most notably the Suzuki-Miyaura cross-coupling. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its overall pharmacokinetic and pharmacodynamic profile.[1][2]

However, the very properties that make fluorine advantageous in a biological context also present unique and significant challenges in the solid state. For any pharmaceutical intermediate, a definitive understanding of its three-dimensional structure is not merely an academic exercise; it is a prerequisite for robust process development, ensuring batch-to-batch consistency, and mitigating risks associated with polymorphism—the existence of multiple crystal forms with different physical properties.[3] This guide provides a comparative analysis of methodologies for determining the crystal structure of these valuable yet challenging intermediates, offering insights into why certain experimental choices are made and how to navigate the complexities introduced by the "fluorine factor."

The Fluorine Factor: How a Single Atom Changes the Crystallization Game

The introduction of fluorine dramatically alters the electronic and steric landscape of a boronic acid, which in turn governs the intermolecular interactions that dictate crystal packing. Understanding these differences is key to devising a successful crystallization strategy.

Compared to their non-fluorinated hydrocarbon analogues, fluorinated compounds exhibit a different set of dominant intermolecular forces. While the classic, strong O-H···O hydrogen bonds that lead to the formation of boronic acid dimers are still present, fluorination introduces a host of weaker, yet structurally significant interactions.[4][5] These include:

  • C-H···F Hydrogen Bonds: Once debated, the C-H···F interaction is now recognized as a meaningful, albeit weak, hydrogen bond that can play a crucial role in directing crystal packing, especially when stronger hydrogen bond donors and acceptors are absent.[6][7] Its strength and significance increase with the acidity of the C-H donor.[7]

  • F···F Contacts: These interactions, often termed "fluorous effects," are primarily dispersive in nature and can contribute to the stabilization of a crystal lattice.

  • Altered Electrostatic Potential: Fluorine's high electronegativity creates localized electron-deficient and electron-rich regions on the molecular surface, which can dramatically alter packing motifs compared to non-fluorinated analogues, sometimes preventing expected arrangements like π-stacking.[8]

This unique interplay of forces often leads to a more complex polymorphic landscape and can make obtaining high-quality single crystals a non-trivial pursuit.[9]

Fig. 1: Impact of Fluorination on Intermolecular Interactions cluster_0 Non-Fluorinated Boronic Acid cluster_1 Fluorinated Boronic Acid Non_Fluor_Acid Phenylboronic Acid - B(OH)₂ Non_Fluor_Interactions Dominant Interactions - Strong O-H···O Dimers - C-H···π Stacking Non_Fluor_Acid->Non_Fluor_Interactions Leads to Fluor_Interactions Complex Interactions - Strong O-H···O Dimers - Weak C-H···F Bonds - F···F Contacts - Altered π-π Stacking Fluor_Acid 4-Fluorophenylboronic Acid - B(OH)₂ - F Fluor_Acid->Fluor_Interactions Introduces

Caption: A diagram comparing the dominant intermolecular forces in non-fluorinated vs. fluorinated boronic acids.

Crystallization Strategies: A Comparative Analysis

The choice of crystallization method is paramount. There is no single "best" method; the optimal approach depends on the specific properties of the fluorinated boronic acid intermediate, such as its solubility, stability, and propensity for polymorphism. The most common techniques are slow evaporation, vapor diffusion, and co-crystallization.

Crystallization Technique Principle Advantages for Fluorinated Boronic Acids Disadvantages & Causality Recommended Starting Solvents
Slow Evaporation Solvent is slowly removed from a saturated solution, gradually increasing solute concentration to the point of nucleation and crystal growth.- Simple experimental setup. - Can screen a wide range of solvents quickly.- High risk of forming polycrystalline material or oils, as rapid concentration changes can favor kinetic products over thermodynamic ones. - Fluorinated compounds can have unusual solubility profiles, making solvent selection challenging.Toluene, Acetonitrile, Chloroform, Ethyl Acetate, Benzene.[10][11]
Vapor Diffusion A concentrated drop of the sample is equilibrated against a larger reservoir of a precipitant (anti-solvent). The slow diffusion of the precipitant into the drop induces crystallization.- Excellent control over the rate of supersaturation, which is critical for growing high-quality single crystals. - Generally yields fewer, larger crystals compared to slow evaporation.- More complex setup (hanging/sitting drop). - Requires careful selection of a solvent/anti-solvent pair, which can be less intuitive for fluorinated systems.Solvent: Acetone, Dichloromethane. Precipitant: Hexanes, Pentane, Diethyl Ether.
Co-crystallization Crystallization of the target molecule with a second "co-former" molecule, creating a new crystalline solid with a unique structure held together by non-covalent interactions.- Highly effective for molecules that are difficult to crystallize on their own. - Can break up unfavorable packing motifs and introduce new, stabilizing interactions (e.g., N···H-O).[5][11]- Requires screening of suitable co-formers. - The resulting structure is of the co-crystal, not the pure intermediate, which must be acceptable for the intended analysis.Co-formers: 4,4'-Bipyridine, Phenazine, Proline.[5][10][11]

Table 1: Comparison of common crystallization techniques for fluorinated boronic acid intermediates.

Experimental Protocol: Vapor Diffusion for Single Crystal Growth

This protocol describes a standard sitting-drop vapor diffusion experiment, a robust method for obtaining high-quality single crystals.

Objective: To grow single crystals of a fluorinated boronic acid intermediate suitable for single-crystal X-ray diffraction.

Materials:

  • Fluorinated boronic acid intermediate

  • Crystallization plate (e.g., 24-well plate)

  • Glass coverslips (if using hanging drop)

  • Micropipettes and tips

  • Primary solvent (e.g., acetone, in which the compound is soluble)

  • Precipitant/anti-solvent (e.g., hexanes, in which the compound is poorly soluble)

Methodology:

  • Prepare the Reservoir Solution: In each well of the crystallization plate, add 500 µL of the precipitant (e.g., hexanes). This will serve as the reservoir.

  • Prepare the Compound Solution: Prepare a concentrated solution of the fluorinated boronic acid in the primary solvent (e.g., 5-10 mg/mL in acetone). Ensure the compound is fully dissolved.

  • Set the Drop: Carefully pipette 1-2 µL of the compound solution onto the designated post in the center of the well (for sitting drop). The drop should be a small, well-formed bead.

  • Seal the Well: Immediately seal the well with clear tape or a lid to create a closed system. This is critical to allow for vapor equilibration.

  • Equilibration: Store the plate in a vibration-free location at a constant temperature (e.g., room temperature or 4°C). Over time, the vapor of the more volatile primary solvent in the drop will diffuse out, and the vapor of the less volatile precipitant from the reservoir will diffuse into the drop.

  • Monitoring: Check the drops under a microscope daily or every few days. Initial signs of crystallization may include the formation of a skin, precipitate, or microcrystals. High-quality single crystals should appear as clear, well-defined geometric shapes over several days to weeks.

  • Harvesting: Once suitable crystals have grown, carefully open the well and, using a small loop, gently scoop a crystal out of the drop. Quickly coat it in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling in liquid nitrogen for transport to the diffractometer.

Definitive Structure Elucidation: The Single-Crystal X-ray Diffraction (SXRD) Workflow

Once a suitable single crystal is obtained, SXRD is the gold standard for unambiguously determining its three-dimensional structure. The process follows a well-defined, self-validating workflow.

Fig. 2: Single-Crystal X-ray Diffraction (SXRD) Workflow crystal 1. Crystal Growth & Selection (Vapor Diffusion, etc.) mount 2. Crystal Mounting & Cryo-cooling (Mount on loop, flash-cool in N₂(l)) crystal->mount data_collection 3. X-ray Diffraction Data Collection (Mount in diffractometer, expose to X-rays) mount->data_collection data_processing 4. Data Integration & Scaling (Convert diffraction spots to intensities) data_collection->data_processing structure_solution 5. Structure Solution (Determine initial atomic positions - Phase Problem) data_processing->structure_solution structure_refinement 6. Structure Refinement (Optimize atomic positions and parameters) structure_solution->structure_refinement validation 7. Structure Validation (Check for physical sense, R-factors) structure_refinement->validation Is model chemically reasonable? validation->structure_refinement No, revise model final_report 8. Final Crystallographic Report (CIF) (Deposit in database, e.g., CCDC) validation->final_report Yes

Caption: A flowchart outlining the key stages of determining a crystal structure using SXRD.

Navigating Challenges: When Fluorine Complicates Crystallization

Researchers working with fluorinated intermediates should be prepared for several common challenges:

  • Polymorphism: As discussed, the complex interplay of weak interactions can lead to multiple crystal forms. A thorough polymorphic screen using various solvents and techniques is often necessary to identify the most stable, thermodynamic form.[9]

  • Rotational Disorder: Highly symmetric and weakly interacting moieties, such as trifluoromethyl (-CF₃) groups, can exhibit rotational disorder within the crystal lattice, complicating structure refinement.[12]

  • Poor Crystal Quality: The same factors that lead to polymorphism can also hinder the growth of large, well-ordered single crystals. Patience, meticulous control over crystallization conditions, and screening of a wide parameter space are essential.

Conclusion

The determination of the crystal structure of fluorinated boronic acid intermediates is a critical step in pharmaceutical development, providing invaluable information for process control and quality assurance. While the presence of fluorine introduces a layer of complexity due to its profound effect on intermolecular interactions, a systematic and informed approach can overcome these challenges. By understanding the unique solid-state chemistry of organofluorine compounds, leveraging comparative crystallization techniques, and employing the definitive power of single-crystal X-ray diffraction, researchers can successfully elucidate the structures of these vital building blocks, paving the way for the development of safer and more effective medicines.

References

  • Self-Assembly of Fluorinated Boronic Esters and 4,4′-Bipyridine into 2:1 N→B Adducts and Inclusion of Aromatic Guest Molecules in the Solid State: Application for the Separation of o,m,p-Xylene. Crystal Growth & Design, [Link]

  • Crystallographic and computational investigation of intermolecular interactions involving organic fluorine with relevance to the hybridization of the carbon atom. CrystEngComm, [Link]

  • Structural and Energetic Landscape of Fluorinated 1,4-Phenylenediboronic Acids. Crystal Growth & Design, [Link]

  • C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, [Link]

  • Two-dimensional crystal engineering using halogen and hydrogen bonds: towards structural landscapes. Nanoscale, [Link]

  • Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm, [Link]

  • Importance of intermolecular –CC–H⋯X–C (X = F, O, N) and –Y–H⋯F–C (Y = O, N) hydrogen bonds in crystal structures. Physical Chemistry Chemical Physics, [Link]

  • Intermolecular Interactions of Organic Fluorine Seen in Perspective. Figshare, [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, [Link]

  • Understanding the challenges associated with crystallising fluorinated APIs and intermediates. Almac Group, [Link]

  • On the hydrogen bond nature of the C–H⋯F interactions in molecular crystals. An exhaustive investigation combining a crystallographic database search and ab initio theoretical calculations. CrystEngComm, [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Symmetry, [Link]

  • A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation. Molecules, [Link]

  • Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. ResearchGate, [Link]

  • C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, [Link]

  • Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate, [Link]

  • The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules, [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh, [Link]

  • Synthesis, NMR and X-Ray Diffraction Analysis of Boron Complexes Derived from Hydroxychalcones. Redalyc.org, [Link]

  • Co-crystal Formation vs. Boron Coordination: Fluorination in Azopyridines Regulates Supramolecular Competition. The Royal Society of Chemistry, [Link]

  • Two Cocrystals of Phenazine with Different Phenylboronic Acids. MDPI, [Link]

  • GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology, [Link]

  • Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Materials Advances, [Link]

  • Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical, [Link]

  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Journal of Materials Chemistry C, [Link]

  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies, [Link]

  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. ResearchGate, [Link]

  • Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal, [Link]

  • Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. ResearchGate, [Link]

  • A New Fluorescein Derivative Bearing a Boronic Acid Group as a Fluorescent Chemosensor for Fluoride Ion. The Journal of Organic Chemistry, [Link]

  • Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Harvard DASH, [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing, [Link]

  • 2-Fluorophenylboronic acid. PubChem, [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 5-Bromo-2,3-difluoro-4-methylphenylboronic Acid

Executive Summary & Immediate Directive Core Classification: Halogenated Organic Waste Critical Hazard: Combustion of this compound releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr). Do not dispose of 5-Bromo-2,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

Core Classification: Halogenated Organic Waste Critical Hazard: Combustion of this compound releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).

Do not dispose of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid in general organic waste or non-halogenated solvent streams.[1][2] The presence of Fluorine and Bromine atoms mandates high-temperature incineration with specific acid-gas scrubbing capabilities.

Immediate Action for Spills:

  • Solid: Dampen to prevent dust, sweep, and place in a wide-mouth jar labeled "Hazardous Waste - Solid (Halogenated)."

  • Solution: Absorb with vermiculite or sand; dispose of as halogenated solvent waste.

Chemical Profile & Hazard Analysis

To understand why we dispose of this compound specifically, we must analyze its functional groups. Standard safety data sheets (SDS) often provide generic advice; this section details the specific chemical causality.

FeatureChemical ImplicationDisposal Consequence
Poly-Halogenation (Br, F)High thermal stability; formation of acid gases (HF, HBr) upon combustion.Strict Segregation: Must be incinerated in facilities equipped with wet scrubbers to prevent acid rain precursors.
Boronic Acid Moiety (

)
Lewis acidic; potential to dehydrate into boroxines (anhydrides) over time.Compatibility: Do not mix with strong oxidizers (e.g., peroxides, nitric acid) to avoid exothermic decomposition.
Physical State Solid powder (typically).Dust Hazard: Inhalation risk.[3][4][5][6] Waste containers must be wide-mouthed to prevent dust cloud generation during transfer.
The "Hidden" Hazard: Boron Regulation

While boron is not as acutely toxic as heavy metals (like Mercury), it is strictly regulated in municipal wastewater due to its phytotoxicity (toxicity to plants). Never flush boronic acid derivatives down the drain, even if water-soluble.

Waste Segregation & Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes disposal costs.

A. Solid Waste (Pure Compound)
  • Container: High-Density Polyethylene (HDPE) or Glass wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Solid."

  • Constituents: List the full chemical name: 5-Bromo-2,3-difluoro-4-methylphenylboronic acid.

  • Protocol:

    • Transfer expired or excess solids directly to the container.

    • Wipe the thread of the bottle neck before closing to ensure a gas-tight seal.

    • Do not mix with silica gel or drying agents unless necessary, as this increases waste mass and disposal cost.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Stream: Halogenated Organic Solvents .

  • Why: Even if the solvent itself is non-halogenated (e.g., THF, Methanol), dissolving this compound contaminates the stream with halogens (F, Br).

  • Threshold: Most incinerators have a limit of <1000 ppm halogens for "Non-Halogenated" streams. A typical reaction concentration of this boronic acid will far exceed this limit.

  • Container: Safety can (Type I) or HDPE carboy with vented cap.

C. Contaminated Debris (Gloves, Weigh Boats)
  • Stream: Solid Hazardous Waste (Debris).

  • Protocol: Double-bag in clear polyethylene bags. Label as "Contaminated Debris - Halogenated."

Visual Workflow: Waste Decision Matrix

WasteSegregation Start Waste Generation: 5-Bromo-2,3-difluoro-4-methylphenylboronic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Dissolved in Solvent StateCheck->Liquid Reaction Mix Debris Gloves / Paper / Syringes StateCheck->Debris Contaminated Items BinSolid SOLID WASTE BIN Label: Toxic Solid (Halogenated) Solid->BinSolid HaloCheck Is the Solvent Halogenated? Liquid->HaloCheck BinDebris HAZARDOUS DEBRIS Double Bagged Debris->BinDebris BinHalo HALOGENATED WASTE CARBOY (Green Tag) HaloCheck->BinHalo Yes (e.g., DCM) HaloCheck->BinHalo No (e.g., MeOH) - *Contaminated by Solute*

Figure 1: Decision matrix for segregating waste streams. Note that liquid waste defaults to "Halogenated" regardless of the solvent used due to the solute's composition.

Emergency Response: Spill Management

In the event of a spill, autonomy and speed are critical. This self-validating loop ensures safety.

PPE Requirements: Nitrile gloves (double gloved recommended), lab coat, safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.

Step-by-Step Spill Protocol
  • Isolate: Mark the area.[7] If inside a fume hood, close the sash.

  • Assess:

    • Dry Spill: Do not dry sweep (creates dust). Dampen with a paper towel soaked in water or mineral oil.

    • Wet Spill: Cover with absorbent pads or vermiculite.

  • Collect: Scoop material into a temporary wide-mouth jar.

  • Clean: Wipe surface with soap and water.[3][6] The boronic acid is slightly acidic; a mild bicarbonate solution can help solubilize residues for easier wiping.

  • Dispose: Label the collection jar as "Spill Debris - Halogenated" and route to EHS.

Visual Workflow: Spill Response Loop

SpillResponse Alert SPILL DETECTED PPE Don PPE: Gloves, Goggles, Mask Alert->PPE Contain Containment: Dampen (if solid) Absorb (if liquid) PPE->Contain Collect Collect Residue: Place in Glass/HDPE Jar Contain->Collect Label Label & Segregate: 'Halogenated Spill Debris' Collect->Label Label->PPE Check for Contamination

Figure 2: Operational loop for spill management. The dashed line represents the final check of personal protective equipment before leaving the hazard zone.

Regulatory & Compliance Notes

  • RCRA Classification: While 5-Bromo-2,3-difluoro-4-methylphenylboronic acid is not explicitly "P" or "U" listed by CAS, it is regulated under 40 CFR 261 guidelines for characteristic wastes if mixed with flammable solvents (D001).

  • EPA Waste Code: If the pure solid is discarded, it is typically classified as a "Toxic" waste due to the halogenated organic content, often requiring a "State-Regulated" code depending on your location (e.g., California or Massachusetts specific codes).

  • Drain Disposal: Strictly Prohibited. The Clean Water Act regulates boron discharge; furthermore, halogenated compounds are persistent environmental pollutants.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. Compound Summary: Boronic Acids and Halogenated Derivatives (General Safety). [Link]

  • Princeton University EHS. Waste Removal and Waste Stream Determination (Halogenated vs. Non-Halogenated). [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2,3-difluoro-4-methylphenylboronic Acid

This guide provides an essential framework for researchers, scientists, and drug development professionals on the safe handling of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid. Boronic acids are a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an essential framework for researchers, scientists, and drug development professionals on the safe handling of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid. Boronic acids are a cornerstone of modern synthetic chemistry, yet their safe handling requires a nuanced understanding of their potential hazards. This document moves beyond a simple checklist, offering a procedural and logical approach to personal protective equipment (PPE) selection and use, ensuring both personal safety and experimental integrity.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the hazard profile of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid is the critical first step in establishing a robust safety protocol. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally similar arylboronic acids provide a reliable basis for assessing its risks.

The primary hazards associated with this class of compounds are:

  • Skin Irritation (Category 2) : Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2A) : The compound is expected to cause serious irritation if it comes into contact with the eyes.[1][2][3][4]

  • Respiratory Irritation (Category 3) : Inhalation of the dust or aerosols may cause respiratory tract irritation.[1][4]

  • Acute Oral Toxicity (Category 4) : The substance is considered harmful if swallowed.[1][2]

Additionally, boronic acids as a class can be sensitive to air and moisture, which can lead to degradation.[5][6] Therefore, handling procedures must not only protect the user but also preserve the integrity of the reagent. All chemical products should be treated with the recognition of having unknown hazards and toxicity.[7]

Core Protective Measures: Your First Line of Defense

Based on the hazard profile, a multi-layered PPE approach is mandatory. Engineering controls, such as a chemical fume hood, are the primary method for exposure control; PPE is the essential final barrier.

Eye and Face Protection

Due to the high risk of serious eye irritation, robust eye protection is non-negotiable.

  • Chemical Splash Goggles : These are the minimum requirement.[8][9] They must be worn whenever handling the solid or its solutions. Goggles should have indirect ventilation to prevent dust or splashes from entering the eye area.[9]

  • Face Shield : When handling larger quantities (>10g) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[7][8][10]

Skin and Body Protection
  • Gloves : Chemical-resistant gloves must be worn. Nitrile gloves are an excellent choice for incidental contact.[9][11] Always inspect gloves for tears or punctures before use.[7][12] Use proper glove removal technique to avoid contaminating your skin.[7][12]

  • Laboratory Coat : A clean, flame-resistant lab coat should be worn and kept fastened.[10] This protects your skin and personal clothing from contamination.

  • Chemical-Resistant Apron : For procedures involving larger volumes of solvents or a heightened risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[9][11]

  • Footwear : Closed-toe shoes are a fundamental requirement in any laboratory setting to protect from spills and dropped objects.[10]

Respiratory Protection

Engineering controls are the preferred method for respiratory protection.

  • Chemical Fume Hood : All weighing and handling of the solid compound should be performed inside a certified chemical fume hood to minimize inhalation of dust.[3][8]

  • Respirator : In the rare event that engineering controls are not sufficient or during a large-scale spill cleanup, a NIOSH-approved respirator with the appropriate particulate filter may be necessary.[8][10] The selection of a respirator must be based on a formal risk assessment by safety professionals.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[5][13]

  • Don PPE : Put on your lab coat, followed by chemical splash goggles, and finally, your gloves.

  • Handling : Conduct all manipulations within a chemical fume hood. When weighing, use anti-static weigh paper or a contained vessel to prevent dust dispersal. Avoid actions that could generate dust.[5][12]

  • Post-Handling : After handling, wash your hands thoroughly with soap and water, even after removing gloves.[1][3][7]

  • Doff PPE : Remove PPE in the reverse order it was put on, being careful not to self-contaminate.

Emergency Procedures
  • Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[7][8]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][2][7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[1][2][7]

  • Spill : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[5][12][14]

Disposal of Contaminated PPE and Chemical Waste

All waste materials, including the chemical itself and any contaminated items (gloves, weigh paper, etc.), must be treated as hazardous waste.[14]

  • Collect waste in a clearly labeled, sealed container.[14]

  • Do not mix boronic acid waste with other waste streams.[4][14]

  • Dispose of the waste through your institution's hazardous waste management program, following all local and national regulations.[4][12][15]

Visual and Tabular Summaries

PPE Requirement Summary
Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling (<1g in fume hood)Chemical Splash GogglesNitrile GlovesLab CoatNot required with proper engineering controls
Standard Operations (1-10g in fume hood)Chemical Splash GogglesNitrile GlovesLab CoatNot required with proper engineering controls
Large-Scale Operations (>10g) / Splash RiskFace Shield & GogglesNitrile GlovesChemical-Resistant Apron over Lab CoatWork in fume hood; respirator if controls fail
Spill Cleanup Face Shield & GogglesNitrile Gloves (or more resistant type)Chemical-Resistant Apron or SuitNIOSH-approved respirator may be required
Safe Handling Workflow

cluster_prep Preparation Phase cluster_ppe PPE Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal A Assess Hazards (Skin, Eye, Respiratory Irritant) B Verify Engineering Controls (Fume Hood, Eyewash Station) A->B C Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Handle Compound in Fume Hood (Avoid Dust Generation) C->D E Routine Operation D->E Normal Workflow F Spill or Emergency Event D->F If Spill Occurs G Doff & Dispose of Contaminated PPE E->G F->G After Cleanup H Dispose of Chemical Waste (Hazardous Waste Stream) G->H

Caption: Workflow for the safe handling of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid.

References

  • BLD Pharmatech. Safety Data Sheet for (2-Formylnaphthalen-1-yl)boronic acid.
  • Fluorochem. Safety Data Sheet for 5-Bromo-2-fluoro-4-methylphenylboronic acid.
  • Fisher Scientific. Safety Data Sheet for Phenylboronic acid.
  • AK Scientific, Inc. Safety Data Sheet for 3-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenylboronic acid pinacol ester.
  • Benchchem. Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds.
  • Fisher Scientific. Safety Data Sheet for 5-Bromo-2-methylphenol.
  • Sigma-Aldrich. Safety Data Sheet for Phenylboronic acid.
  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Fisher Scientific. Safety Data Sheet for 1-Bromo-3,5-difluorobenzene.
  • Fisher Scientific. Safety Data Sheet for 4-Fluoro-2-methylphenylboronic acid.
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